Ethyl 5-chloro-4-nitrothiophene-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-chloro-4-nitrothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-2-13-7(10)5-3-4(9(11)12)6(8)14-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKXMTCBMRGJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Thiophene Scaffold: A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate
Executive Summary: this compound is a highly functionalized heterocyclic compound of significant interest to the scientific research and drug development communities. As a derivative of thiophene, a scaffold recognized for its prevalence in numerous FDA-approved drugs, this molecule serves as a versatile building block for the synthesis of complex chemical entities with potential therapeutic applications.[1][2] This guide provides a comprehensive overview of its core chemical properties, spectroscopic signature, reactivity, and strategic applications, offering field-proven insights for researchers and scientists. We will delve into the causality behind its reactivity, present detailed experimental protocols, and consolidate key data for practical laboratory use.
The thiophene ring is a five-membered, sulfur-containing heterocycle that is considered a "privileged pharmacophore" in medicinal chemistry.[1][2] Its structural and electronic similarity to a benzene ring allows it to act as a bioisostere, yet its unique heteroatomic nature imparts distinct physicochemical properties.[3] This versatility has led to the incorporation of thiophene derivatives into a wide array of therapeutic agents, including anticancer, anti-inflammatory, antimicrobial, and antiviral drugs.[2][3][4][5] The strategic functionalization of the thiophene core, as seen in this compound, allows for the fine-tuning of biological activity and the creation of novel molecular architectures for drug discovery programs.[4][6]
Core Physicochemical and Structural Properties
This compound is a polysubstituted thiophene featuring an ethyl ester at the C2 position, a nitro group at C4, and a chlorine atom at C5. This specific arrangement of functional groups dictates its physical properties and chemical behavior.
Molecular Identity
Caption: Molecular structure of this compound.
Physicochemical Data
Quantitative physical data for the title compound is not widely published. However, data for the closely related methyl ester analog (Mthis compound, CAS: 57800-76-7) provides a reliable estimate.
| Property | Value (for Methyl Ester Analog) | Reference |
| Appearance | Yellow Solid | [10] |
| Melting Point | 83-84 °C | [11] |
| Boiling Point | 358.17 °C at 760 mmHg (Predicted) | [11] |
| Density | 1.5 g/cm³ (Predicted) | [11] |
Spectroscopic Characterization Profile
For any researcher, unambiguous structural confirmation is paramount. The combination of NMR, IR, and Mass Spectrometry provides a detailed electronic and structural fingerprint of the molecule. While a dedicated spectrum for this exact compound is not publicly available, the expected spectral features can be reliably predicted based on established principles and data from analogous structures.[12]
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Assignment and Rationale |
| ¹H NMR | Singlet | δ 7.5 - 8.5 ppm | The lone proton at the C3 position of the thiophene ring. Its significant downfield shift is due to the deshielding effects of the adjacent electron-withdrawing nitro and carboxylate groups. |
| Quartet | δ 4.3 - 4.5 ppm | The -CH₂- protons of the ethyl ester group, split by the adjacent methyl group. | |
| Triplet | δ 1.3 - 1.5 ppm | The -CH₃ protons of the ethyl ester group, split by the adjacent methylene group. | |
| ¹³C NMR | Carbonyl Carbon | δ 160 - 165 ppm | C=O of the ethyl ester group. |
| Aromatic Carbons | δ 120 - 155 ppm | Four distinct signals corresponding to the C2, C3, C4, and C5 carbons of the thiophene ring, with chemical shifts influenced by their respective substituents. | |
| Ethyl Carbons | δ ~62 ppm (-CH₂-), ~14 ppm (-CH₃) | Carbons of the ethyl ester group. | |
| IR Spectroscopy | C=O Stretch | 1720 - 1740 cm⁻¹ | Strong, sharp peak characteristic of the ester carbonyl group.[13] |
| Asymmetric NO₂ Stretch | 1520 - 1560 cm⁻¹ | Strong peak due to the nitro group.[14] | |
| Symmetric NO₂ Stretch | 1340 - 1380 cm⁻¹ | Strong peak due to the nitro group.[14] | |
| C-Cl Stretch | 700 - 800 cm⁻¹ | Peak corresponding to the chloro-substituent on the aromatic ring. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 235/237 | The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.[12] |
| Key Fragments | m/z 206/208, 190/192, 162/164 | Common fragmentation pathways include the loss of the ethoxy radical (-•OCH₂CH₃), followed by loss of CO, and loss of the nitro group (-NO₂). |
Synthesis and Chemical Reactivity
The synthetic utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity. The electron-withdrawing nitro and ester groups profoundly influence the reactivity of the thiophene ring.
Synthetic Routes
The synthesis of this class of compounds typically involves the nitration and chlorination of a suitable thiophene-2-carboxylate precursor. The precise sequence of these electrophilic substitution reactions is critical to achieving the desired regiochemistry.
Key Reaction Pathways
The molecule's functionality allows for three primary types of transformations, making it a versatile intermediate.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C5 position is highly activated towards substitution by nucleophiles.[15] This is the most valuable reaction for this substrate. The potent electron-withdrawing capacity of the nitro group at C4 and the carboxylate group at C2 delocalizes negative charge in the Meisenheimer intermediate, thereby stabilizing the transition state and facilitating the displacement of the chloride ion.[16] This allows for the introduction of a wide variety of nucleophiles, such as amines, thiols, and alkoxides, to generate diverse molecular libraries.[17]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (e.g., using SnCl₂/HCl, H₂/Pd-C). This transformation converts the strongly electron-withdrawing nitro group into an electron-donating amino group, which fundamentally alters the electronic properties of the thiophene ring. The resulting amino group can then serve as a handle for subsequent reactions, such as amide bond formation or diazotization.
-
Modification of the Ethyl Ester: The ester can be hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylic acid.[18] This acid can then be coupled with amines to form amides or undergo other classic carboxylic acid reactions. Alternatively, direct amidation can be achieved with certain nucleophiles.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. benchchem.com [benchchem.com]
- 5. kthmcollege.ac.in [kthmcollege.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 89640-03-9 [m.chemicalbook.com]
- 8. This compound [myskinrecipes.com]
- 9. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 10. Page loading... [wap.guidechem.com]
- 11. lookchem.com [lookchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 16. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Buy Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate | 477491-15-9 [smolecule.com]
Foreword: Navigating the Landscape of a Versatile Heterocyclic Intermediate
An In-depth Technical Guide to Ethyl 5-chloro-4-nitrothiophene-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to a comprehensive exploration of this compound. As researchers and drug development professionals, we understand that the journey from a simple chemical building block to a life-changing therapeutic is built on a deep understanding of core molecular entities. This guide is structured not as a rigid data sheet, but as a narrative that delves into the synthesis, properties, reactivity, and potential of this highly functionalized thiophene derivative. We will explore the causality behind its synthetic pathways, the logic of its chemical behavior, and its strategic importance in the complex chessboard of medicinal chemistry. Our discussion will be grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.
A brief but important note on identification: The user specified CAS Number 57800-76-7 is predominantly assigned in chemical databases to the corresponding methyl ester , Mthis compound.[1][2] The ethyl ester, our topic of focus, is also associated with CAS Number 89640-03-9.[3][4] This guide will address the ethyl ester structure, leveraging data from its methyl analog where necessary and appropriate, with clear notation.
Molecular Profile: Physicochemical and Spectroscopic Characterization
This compound is a polysubstituted heterocyclic compound. The thiophene ring, a well-known bioisostere of a phenyl ring, is decorated with three distinct functional groups: an ethyl ester, a chloro group, and a nitro group.[5][6] This dense functionalization renders it a highly valuable, albeit reactive, intermediate. The electron-withdrawing nature of the nitro, chloro, and carboxylate groups significantly influences the electronic properties and reactivity of the thiophene core.
Physicochemical Properties
Quantitative data for the ethyl ester is not widely published. The table below includes data for the closely related methyl ester (CAS 57800-76-7) as a reliable proxy, alongside predicted properties for the ethyl ester.
| Property | Value (Methyl Ester) | Predicted Value (Ethyl Ester) | Source |
| CAS Number | 57800-76-7 | 89640-03-9 / 57800-76-7 | [1][7] |
| Molecular Formula | C₆H₄ClNO₄S | C₇H₆ClNO₄S | [1] |
| Molecular Weight | 221.62 g/mol | 235.64 g/mol | [1] |
| Melting Point | 83-84 °C | Not Available | [1] |
| Boiling Point | 358.2 °C at 760 mmHg | 329.5 °C at 760 mmHg | [1][8] |
| Density | ~1.5 g/cm³ | ~1.5 g/cm³ | [1][8] |
| Appearance | Crystalline Solid | Solid (Expected) | [1] |
| Storage | 2–8 °C, under inert gas | 2–8 °C, under inert gas | [1] |
Spectroscopic Signature
Detailed experimental spectra for this specific compound are not publicly available. However, based on established principles of spectroscopic analysis for functionalized thiophenes, a predictive profile can be constructed.[9][10] This serves as a crucial benchmark for researchers synthesizing or handling this compound to verify its identity and purity.
-
¹H NMR (Proton NMR): The spectrum is expected to show three main signals: a singlet for the lone thiophene proton, a quartet for the methylene (-CH₂-) protons of the ethyl group, and a triplet for the methyl (-CH₃) protons of the ethyl group. The thiophene proton's chemical shift will be significantly downfield due to the deshielding effects of the adjacent electron-withdrawing groups.
-
¹³C NMR (Carbon NMR): The spectrum will reveal seven distinct carbon signals. The carbonyl carbons of the ester and the carbons attached to the nitro and chloro groups will be the most downfield.
-
FT-IR (Infrared) Spectroscopy: Key vibrational bands will confirm the presence of the principal functional groups: strong C=O stretching vibrations for the ester carbonyl, characteristic asymmetric and symmetric stretching bands for the N-O bonds of the nitro group, and C-Cl stretching vibrations.
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Synthesis Pathway and Experimental Protocol
The construction of highly substituted thiophenes can be approached through various strategies, including the functionalization of a pre-formed ring or building the ring from acyclic precursors.[11][12][13][14] For this compound, a logical and common synthetic approach involves the sequential functionalization of a simpler thiophene derivative. A plausible pathway begins with 2-thiophenecarboxylic acid, proceeding through chlorination, nitration, and finally, esterification.
Caption: Proposed synthetic workflow for this compound.
Self-Validating Experimental Protocol: Fischer Esterification
This protocol describes the final step of the synthesis. The success of this reaction is self-validating through standard analytical techniques.
Objective: To synthesize this compound from 5-chloro-4-nitrothiophene-2-carboxylic acid.
Causality of Choices:
-
Reagents: We use a large excess of ethanol to serve as both the reactant and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle. A strong acid catalyst (e.g., H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the ethanol.
-
Conditions: Heating under reflux is employed to increase the reaction rate without loss of the volatile ethanol solvent.
-
Work-up: The reaction is quenched with a weak base (sodium bicarbonate solution) to neutralize the acid catalyst and any unreacted carboxylic acid, facilitating its removal from the organic phase. The use of brine washes away residual water and improves phase separation. Drying with an anhydrous salt like sodium sulfate is critical to remove all traces of water before solvent evaporation to prevent hydrolysis of the ester product.
-
Purification: Column chromatography is the gold standard for purifying organic compounds of this nature, allowing for the separation of the desired ester from any starting material or byproducts based on polarity.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-4-nitrothiophene-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Add absolute ethanol (20-30 eq, serving as solvent and reactant).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis, comparing the results to the predicted spectroscopic profile.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orchestrated reactivity of its functional groups. The thiophene ring is electron-deficient due to the three withdrawing groups, which activates the ring for certain transformations, particularly nucleophilic aromatic substitution (SₙAr).
-
Nucleophilic Aromatic Substitution (SₙAr): Both the chloro group at C5 and the nitro group at C4 are excellent targets for SₙAr. The nitro group is a powerful activating group for this reaction. Thiolates, alkoxides, and amines can readily displace the chloro or nitro group, providing a direct pathway to a diverse array of analogs.[15][16]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂, H₂/Pd-C). This transformation is fundamental in medicinal chemistry, as the resulting amino group can be further functionalized through amide bond formation, sulfonylation, or reductive amination, opening up vast chemical space for structure-activity relationship (SAR) studies.[17]
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.[18] The resulting acid is a key handle for forming amide bonds, a ubiquitous linkage in pharmaceutical agents.
Caption: Key reactivity pathways for this compound.
Applications and Considerations in Drug Discovery
The thiophene scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[6] The specific substitution pattern of our title compound makes it a precursor for several classes of biologically active molecules.
Antibacterial Potential
Nitroaromatic compounds, including nitrothiophenes, are known to possess antibacterial properties.[19] Their mechanism often involves functioning as prodrugs that are activated within the bacterial cell. Bacterial nitroreductases (like NfsA and NfsB in E. coli) reduce the nitro group to highly reactive cytotoxic species, such as nitroso and hydroxylamino intermediates, which can damage DNA and other cellular macromolecules.[20][21] This targeted activation provides a degree of selectivity for bacterial cells over mammalian cells. The presence of the chloro and ester groups allows for fine-tuning of properties like solubility, cell permeability, and target engagement.
A Structural Alert: The Two-Sided Coin of Thiophene Metabolism
While valuable, the thiophene ring is also considered a "structural alert" in drug discovery.[22] The sulfur heteroatom can be metabolically oxidized by cytochrome P450 enzymes in the liver. This bioactivation can lead to the formation of highly reactive and potentially toxic intermediates, such as thiophene S-oxides and thiophene epoxides.[22] These electrophilic species can covalently bind to cellular macromolecules like proteins, leading to drug-induced toxicity, particularly hepatotoxicity. The drug tienilic acid, which contains a thiophene ring, was withdrawn from the market due to cases of severe hepatitis linked to this bioactivation pathway.[22]
Therefore, for any drug development program utilizing this scaffold, it is imperative to conduct early-stage metabolic and safety profiling to assess the potential for bioactivation versus detoxification pathways.
Safety, Handling, and Storage
As a nitroaromatic compound, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[23][24]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Take precautions against static discharge, as vapors may form explosive mixtures with air.[23][24]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound emerges as a chemical intermediate of significant strategic value. Its dense and varied functionalization provides multiple handles for synthetic diversification, making it an attractive starting point for generating libraries of novel compounds, particularly in the search for new antibacterial agents. However, its utility must be balanced with a clear-eyed assessment of its potential metabolic liabilities. A thorough understanding of its synthesis, reactivity, and toxicological profile, as outlined in this guide, is essential for any researcher aiming to unlock its full potential in the pursuit of scientific discovery and drug development.
References
- 1. Cas 57800-76-7,5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER | lookchem [lookchem.com]
- 2. 57800-76-7 | 5-Chloro-4-nitrothiophene-2-carboxylic acid methyl ester | Chlorides | Ambeed.com [ambeed.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thiophene synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of ring substituents on the reactivity of thionphenoxide ions towards some nitro‐activated thiophene derivatives | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Buy Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate | 477491-15-9 [smolecule.com]
- 19. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. msds.carboline.com [msds.carboline.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Molecular Structure of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and physicochemical properties of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate. This compound serves as a pivotal building block in medicinal chemistry and materials science, and a thorough understanding of its characteristics is essential for its effective application in research and development.
Introduction: The Thiophene Scaffold in Drug Discovery
Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. The thiophene ring is a bioisostere of the phenyl ring, and its incorporation into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic properties. Thiophene derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The specific nature and positioning of substituents on the thiophene ring are critical in determining the biological activity and potency of the resulting compounds. This compound, with its unique substitution pattern, presents a versatile platform for the synthesis of novel bioactive molecules.
Molecular Structure and Physicochemical Properties
This compound (CAS Number: 89640-03-9) is a substituted thiophene with the molecular formula C₇H₆ClNO₄S and a molecular weight of 235.64 g/mol .[1][2] The molecule features a central thiophene ring substituted with a chloro group at the 5-position, a nitro group at the 4-position, and an ethyl carboxylate group at the 2-position.
Structural Features:
-
Thiophene Core: A five-membered aromatic heterocycle containing a sulfur atom, which imparts distinct electronic properties and potential for diverse chemical modifications.
-
Ethyl Carboxylate Group: An ester functional group that can be hydrolyzed to the corresponding carboxylic acid or converted to amides and other derivatives.
-
Chloro Group: A halogen substituent that can act as a leaving group in nucleophilic aromatic substitution and cross-coupling reactions.
-
Nitro Group: A strong electron-withdrawing group that significantly influences the reactivity of the thiophene ring and can be reduced to an amino group, providing a key site for further functionalization.
The interplay of these functional groups makes this compound a highly reactive and versatile intermediate in organic synthesis.
Diagram: Molecular Structure of this compound
Caption: Molecular structure of this compound.
Physicochemical Data Summary:
| Property | Value |
| Molecular Formula | C₇H₆ClNO₄S |
| Molecular Weight | 235.64 g/mol |
| CAS Number | 89640-03-9 |
| Appearance | Solid |
| Purity | ≥95% - 97% |
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves a multi-step process, beginning with a suitable thiophene precursor. A common and logical synthetic route involves the nitration of ethyl 5-chlorothiophene-2-carboxylate.
Causality Behind Experimental Choices:
The regioselectivity of the nitration reaction is a critical consideration. The thiophene ring is susceptible to electrophilic aromatic substitution, and the directing effects of the existing substituents determine the position of the incoming nitro group. The ester group at the 2-position is an electron-withdrawing group and a meta-director. The chloro group at the 5-position is also electron-withdrawing but is an ortho-para director. In this case, the directing effects of both substituents favor the introduction of the nitro group at the 4-position.
Diagram: Synthetic Pathway
Caption: General synthetic scheme for the preparation of the title compound.
Experimental Protocol: Nitration of Ethyl 5-chlorothiophene-2-carboxylate
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
Ethyl 5-chlorothiophene-2-carboxylate
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 5-chlorothiophene-2-carboxylate in a minimal amount of concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture via a dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Self-Validating System:
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Spectroscopic Analysis
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectral Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Thiophene-H | 7.5 - 8.0 | Singlet | 1H |
| -O-CH₂- | 4.3 - 4.5 | Quartet | 2H |
| -CH₃ | 1.3 - 1.5 | Triplet | 3H |
Predicted ¹³C NMR Spectral Data:
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Ester) | 160 - 165 |
| Thiophene C-NO₂ | 145 - 150 |
| Thiophene C-Cl | 130 - 135 |
| Thiophene C-COOEt | 130 - 135 |
| Thiophene CH | 125 - 130 |
| -O-CH₂- | 60 - 65 |
| -CH₃ | 14 - 15 |
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule.
Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | 1720 - 1740 |
| N-O Stretch (Nitro) | 1500 - 1550 (asymmetric), 1300 - 1350 (symmetric) |
| C-Cl Stretch | 700 - 800 |
| Aromatic C-H Stretch | ~3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M]⁺ would be observed at m/z 235 (for ³⁵Cl) and 237 (for ³⁷Cl) in a roughly 3:1 ratio.
Diagram: Spectroscopic Analysis Workflow
Caption: Workflow for the structural elucidation of the title compound.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its utility stems from the presence of multiple reactive sites that allow for diverse chemical transformations.
One of the most notable applications is in the synthesis of the anticoagulant drug Rivaroxaban.[3] The 5-chlorothiophene-2-carboxylic acid moiety, which can be derived from this compound, is a key structural component of Rivaroxaban.
Furthermore, the nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions to build more complex molecules. The chloro group can be displaced by various nucleophiles or participate in cross-coupling reactions, further expanding the synthetic possibilities. These reactions enable the generation of libraries of novel compounds for screening in drug discovery programs. Nitrothiophene derivatives, in general, have been investigated for their antibacterial and anticancer properties.[4]
Conclusion
This compound is a key synthetic intermediate with significant potential in medicinal chemistry and materials science. Its well-defined molecular structure, characterized by a unique combination of reactive functional groups, allows for a wide range of chemical modifications. A thorough understanding of its synthesis, physicochemical properties, and spectroscopic data is crucial for its effective utilization in the development of novel therapeutic agents and advanced materials.
References
A Technical Guide to the Spectroscopic Characterization of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for Ethyl 5-chloro-4-nitrothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete experimental dataset in public repositories, this document presents a detailed, predicted spectroscopic profile based on established principles and comparative data from structurally related molecules. The methodologies and interpretations herein are designed to serve as a robust reference for the synthesis, identification, and quality control of this and similar thiophene derivatives.
The unique arrangement of an ethyl ester, a nitro group, and a chloro substituent on the thiophene ring gives this molecule distinct properties, making a thorough understanding of its spectroscopic signature crucial for its application. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, explaining the rationale behind the expected spectral features.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme for the atoms in this compound will be used throughout this guide.
Caption: Molecular structure and atom numbering scheme for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, we expect to see signals corresponding to the single proton on the thiophene ring and the protons of the ethyl group.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters: Use a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H3 | 7.8 - 8.2 | Singlet | 1H | N/A |
| H9 (-OCH₂CH₃) | 4.3 - 4.5 | Quartet | 2H | ~7.1 |
| H10 (-OCH₂CH₃) | 1.3 - 1.5 | Triplet | 3H | ~7.1 |
Interpretation of the Predicted ¹H NMR Spectrum
-
Thiophene Proton (H3): The single proton on the thiophene ring (H3) is expected to appear as a singlet in the aromatic region. Its chemical shift is significantly downfield due to the strong electron-withdrawing effects of the adjacent nitro group at C4 and the carboxylate group at C2. These groups deshield the proton, causing it to resonate at a lower field.
-
Ethyl Group Protons (H9 and H10): The ethyl ester group will give rise to two distinct signals. The methylene protons (H9), being adjacent to the electronegative oxygen atom, are deshielded and will appear as a quartet at a lower field. The methyl protons (H10) will be further upfield and appear as a triplet. The quartet and triplet patterns are due to spin-spin coupling between the H9 and H10 protons, with a typical coupling constant of around 7.1 Hz.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In a proton-decoupled spectrum, each unique carbon atom will appear as a single line.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire the spectrum on the same NMR spectrometer, operating at the appropriate frequency for ¹³C (e.g., 100 MHz for a 400 MHz instrument).
-
Parameters: Use a proton-decoupled pulse sequence. A spectral width of 220-250 ppm and a relaxation delay of 2-5 seconds are typical. A larger number of scans (e.g., 512-2048) is usually required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Data Processing: Process the FID with an exponential line broadening of 1-2 Hz. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C6 (C=O) | 160 - 165 |
| C4 | 148 - 152 |
| C5 | 135 - 140 |
| C2 | 132 - 137 |
| C3 | 128 - 133 |
| C9 (-OCH₂CH₃) | 62 - 65 |
| C10 (-OCH₂CH₃) | 13 - 15 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (C6): The ester carbonyl carbon is expected to be the most downfield signal in the spectrum, typically appearing between 160 and 165 ppm.
-
Thiophene Ring Carbons (C2, C3, C4, C5): The chemical shifts of the thiophene ring carbons are influenced by the attached substituents.
-
C4: This carbon, bonded to the strongly electron-withdrawing nitro group, will be significantly deshielded and appear at a very low field for an aromatic carbon.
-
C5: The carbon attached to the chlorine atom will also be downfield, with its chemical shift influenced by the electronegativity of chlorine.
-
C2: The carbon bearing the ethyl carboxylate group will be deshielded.
-
C3: The carbon with the attached proton will be the most shielded of the ring carbons, but still in the aromatic region.
-
-
Ethyl Group Carbons (C9 and C10): The methylene carbon (C9) will be further downfield than the methyl carbon (C10) due to its proximity to the ester oxygen.
The influence of substituents on the chemical shifts of the thiophene ring carbons can be rationalized by considering their electronic effects.
Caption: Relationship between substituent electronic effects and predicted NMR chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a translucent disk. For a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the sample in the spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1720-1740 | Strong | C=O stretch (ester) |
| ~1530-1560 | Strong | Asymmetric NO₂ stretch |
| ~1340-1370 | Strong | Symmetric NO₂ stretch |
| ~1250 | Strong | C-O stretch (ester) |
| ~1000-1100 | Medium | C-Cl stretch |
Interpretation of the Predicted IR Spectrum
-
Aromatic and Aliphatic C-H Stretches: A weak band around 3100 cm⁻¹ is characteristic of the C-H stretch of the thiophene ring.[1] The C-H stretching vibrations of the ethyl group will appear around 2980 cm⁻¹.
-
Carbonyl Stretch (C=O): A strong absorption band in the region of 1720-1740 cm⁻¹ is a clear indicator of the ester carbonyl group.[2]
-
Nitro Group Stretches (NO₂): The presence of the nitro group will be confirmed by two strong absorption bands: an asymmetric stretch between 1530-1560 cm⁻¹ and a symmetric stretch between 1340-1370 cm⁻¹.[2][3]
-
Ester C-O Stretch: A strong band corresponding to the C-O stretching vibration of the ester group is expected around 1250 cm⁻¹.[4]
-
C-Cl Stretch: A medium intensity band in the 1000-1100 cm⁻¹ region can be attributed to the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatograph (LC-MS).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion.
-
Detection: Detect the separated ions to generate a mass spectrum, which plots the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Predicted Mass Spectrometry Data
| m/z | Proposed Fragment Ion | Origin |
| 235/237 | [M]⁺ | Molecular ion (isotopic pattern due to ³⁵Cl and ³⁷Cl) |
| 190/192 | [M - NO₂]⁺ | Loss of a nitro group |
| 189/191 | [M - C₂H₅O]⁺ | Loss of the ethoxy group |
| 161/163 | [M - C₂H₅O - CO]⁺ | Subsequent loss of carbon monoxide |
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak at m/z 235, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. An M+2 peak at m/z 237 with approximately one-third the intensity of the molecular ion peak will also be observed due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.
-
Fragmentation Pattern: The fragmentation of thiophene derivatives is often characterized by the loss of substituents.[5] Plausible fragmentation pathways for this compound include the loss of the nitro group (NO₂) to give a fragment at m/z 190/192, and the loss of the ethoxy radical from the ester to yield a fragment at m/z 189/191. Further fragmentation could involve the loss of carbon monoxide (CO). The fragmentation pattern of substituted thiophenes can be complex and may involve ring rearrangements.[5]
Caption: Workflow for the comprehensive spectroscopic analysis of the target compound.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, grounded in established spectroscopic principles and comparative data, offers a valuable resource for researchers. The provided experimental protocols represent standard methodologies for acquiring high-quality data. By understanding the interplay of the various functional groups on the spectroscopic signatures, scientists can confidently synthesize, identify, and utilize this and related thiophene derivatives in their research and development endeavors.
References
- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the NMR and IR Spectra of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate
This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive interpretation of the compound's spectra, grounded in fundamental principles of spectroscopy and supported by data from analogous structures. The methodologies for spectral acquisition are also detailed, ensuring a comprehensive resource for the structural elucidation of this compound.
Molecular Structure and Spectroscopic Overview
This compound is a polysubstituted thiophene derivative with the molecular formula C₇H₆ClNO₄S. Its structure incorporates several key functional groups that give rise to a distinct spectroscopic fingerprint: an ethyl ester, a nitro group, and a chloro-substituent on the thiophene ring. The strategic placement of these groups dictates the electronic environment of each atom, which is directly probed by NMR and IR spectroscopy.
The following sections will provide a predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectra. This predictive approach is necessitated by the limited availability of published experimental spectra for this specific molecule. The predictions are based on established chemical shift and vibrational frequency data for similar thiophene derivatives and functional groups.
Caption: Figure 1. Chemical Structure with atom numbering for NMR assignments.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the ethyl group and the lone proton on the thiophene ring.
Predicted ¹H NMR Spectral Data
The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm and are based on the analysis of substituent effects on the thiophene ring.[1][2][3] The electron-withdrawing nature of the nitro, chloro, and ethyl carboxylate groups will significantly deshield the remaining proton on the thiophene ring.[2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H³ (Thiophene-H) | 8.0 - 8.5 | Singlet (s) | - | 1H |
| H⁶ (-OCH₂ CH₃) | 4.3 - 4.5 | Quartet (q) | ~7.1 | 2H |
| H⁷ (-OCH₂CH₃ ) | 1.3 - 1.5 | Triplet (t) | ~7.1 | 3H |
| Table 1: Predicted ¹H NMR spectral parameters for this compound. |
Rationale for Predictions
-
Thiophene Proton (H³): The single proton at the C³ position is flanked by a nitro group at C⁴ and the thiophene's sulfur atom. The strong electron-withdrawing effects of the adjacent nitro group, the chloro atom at C⁵, and the carboxylate at C² all contribute to a significant downfield shift, placing this proton in the aromatic region, likely between 8.0 and 8.5 ppm.[4][5] Due to the absence of adjacent protons, this signal is expected to be a singlet.
-
Ethyl Ester Protons (H⁶ and H⁷): The ethyl group will present as a characteristic quartet and triplet pattern. The methylene protons (H⁶) are adjacent to an oxygen atom, which deshields them to approximately 4.3 - 4.5 ppm.[6] They are split into a quartet by the three neighboring methyl protons. The methyl protons (H⁷) are further from the electronegative oxygen and will appear upfield around 1.3 - 1.5 ppm, split into a triplet by the two methylene protons.[6]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to each unique carbon atom in the molecule.
Predicted ¹³C NMR Spectral Data
The predicted chemical shifts are based on the known ranges for carbons in thiophene rings, esters, and the influence of chloro and nitro substituents.[7][8][9]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C⁵ (Ester C =O) | 160 - 165 |
| C⁴ (C -Cl) | 130 - 135 |
| C² (C -COOEt) | 140 - 145 |
| C³ (C -H) | 125 - 130 |
| Thiophene Carbon adjacent to Nitro | 145 - 155 |
| C⁶ (-OCH₂ CH₃) | 62 - 65 |
| C⁷ (-OCH₂CH₃ ) | 14 - 16 |
| Table 2: Predicted ¹³C NMR chemical shifts for this compound. |
Rationale for Predictions
-
Carbonyl Carbon (C⁵): The ester carbonyl carbon is the most deshielded carbon and is expected to appear in the 160-165 ppm region.[10][11]
-
Thiophene Ring Carbons: The chemical shifts of the thiophene ring carbons are influenced by their substituents. The carbon bearing the carboxylate group (C²) and the carbon bearing the chloro group (C⁴) will be significantly downfield. The carbon attached to the nitro group is also expected to be highly deshielded.[12] The protonated carbon (C³) will likely be the most upfield of the ring carbons.
-
Ethyl Ester Carbons (C⁶ and C⁷): The methylene carbon (C⁶) bonded to oxygen will be in the 62-65 ppm range, while the terminal methyl carbon (C⁷) will be in the aliphatic region around 14-16 ppm.[10][13]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and nitro groups, along with vibrations from the thiophene ring and the C-Cl bond.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3150 | C-H stretch | Thiophene ring |
| 2900 - 3000 | C-H stretch | Ethyl group |
| 1720 - 1740 | C=O stretch | Ethyl ester |
| 1520 - 1560 | Asymmetric NO₂ stretch | Nitro group |
| 1340 - 1380 | Symmetric NO₂ stretch | Nitro group |
| 1440 - 1500 | C=C stretch | Thiophene ring |
| 1200 - 1300 | C-O stretch | Ester |
| 1000 - 1100 | C-O stretch | Ester |
| 700 - 800 | C-Cl stretch | Chloro group |
| Table 3: Predicted characteristic IR absorption bands for this compound. |
Rationale for Predictions
-
C=O Stretch: The ethyl ester will exhibit a strong C=O stretching absorption in the range of 1720-1740 cm⁻¹.[14][15]
-
NO₂ Stretches: The nitro group will show two characteristic and strong absorption bands: an asymmetric stretch between 1520-1560 cm⁻¹ and a symmetric stretch between 1340-1380 cm⁻¹.[16]
-
Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring are expected in the 1440-1500 cm⁻¹ region.[17][18] The C-H stretching of the lone aromatic proton will be found above 3100 cm⁻¹.
-
C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 700-800 cm⁻¹.
Experimental Protocols
To obtain high-quality NMR and IR spectra, adherence to standardized experimental protocols is crucial.
NMR Spectroscopy Protocol
Caption: Figure 2. A generalized workflow for NMR sample preparation and spectral acquisition.
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[19][20] Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[21]
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.[10]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a potentially more concentrated sample (50-100 mg) may be necessary to achieve an adequate signal-to-noise ratio.[10][19]
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy Protocol
Caption: Figure 3. A standard workflow for acquiring an FT-IR spectrum using an ATR accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and acquire a background spectrum.[22][23] This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and H₂O).
-
Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.[24][25]
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Perform baseline correction and peak picking as needed.
Conclusion
The structural features of this compound give rise to a predictable and distinct set of signals in its NMR and IR spectra. The ¹H NMR is expected to show a downfield singlet for the thiophene proton and a characteristic ethyl pattern. The ¹³C NMR should display seven unique carbon signals, with the carbonyl and ring carbons appearing at lower fields. The IR spectrum will be dominated by strong absorptions from the ester carbonyl and the nitro group. This guide provides a robust predictive framework and detailed protocols to aid in the empirical analysis and structural confirmation of this compound.
References
- 1. Proton NMR Table [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyasia.com [spectroscopyasia.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. aocs.org [aocs.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 17. researchgate.net [researchgate.net]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. organomation.com [organomation.com]
- 21. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 22. cbic.yale.edu [cbic.yale.edu]
- 23. mse.iastate.edu [mse.iastate.edu]
- 24. pharmapath.in [pharmapath.in]
- 25. pharmabeginers.com [pharmabeginers.com]
Physical and chemical properties of substituted nitrothiophenes
An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Nitrothiophenes for Drug Development Professionals
Introduction
The thiophene ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic pharmacologically active compounds. Its bioisosteric relationship with the benzene ring allows for favorable interactions with biological targets while often improving pharmacokinetic profiles. When substituted with a nitro (NO₂) group, the thiophene core's chemical and physical properties are dramatically altered. The nitro group is a potent electron-withdrawing moiety that not only modulates the reactivity of the ring but also frequently serves as a key pharmacophore, integral to the compound's mechanism of action.
This technical guide offers an in-depth exploration of the synthesis, reactivity, and physicochemical properties of substituted nitrothiophenes. Tailored for researchers, scientists, and drug development professionals, this document provides field-proven insights into the causality behind experimental choices, detailed protocols for key transformations, and an authoritative grounding in the literature, positioning substituted nitrothiophenes as versatile and potent building blocks for modern therapeutic design.
Part 1: Chemical Properties and Reactivity
The chemical behavior of substituted nitrothiophenes is dominated by the powerful electron-withdrawing nature of the nitro group, which deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution. Understanding these reactivity patterns is crucial for the strategic design and synthesis of novel drug candidates.
Synthesis of Substituted Nitrothiophenes
The preparation of substituted nitrothiophenes can be achieved through several strategic pathways, primarily involving the direct nitration of a thiophene ring or the construction of the ring from acyclic precursors.
1.1.1 Electrophilic Nitration
Direct nitration is the most common method for introducing a nitro group onto a thiophene ring. Due to the thiophene ring's high reactivity, which resembles that of activated benzene derivatives like phenol, nitration must be conducted under milder conditions than those used for benzene to avoid oxidation and polymerization.
The reagent of choice is typically acetyl nitrate, generated in situ from nitric acid and acetic anhydride. This reaction exhibits high regioselectivity, with substitution occurring almost exclusively at the C2 and C5 positions.
Experimental Protocol: Nitration of 2-Iodothiophene
-
Rationale: Starting with a pre-functionalized thiophene, such as 2-iodothiophene, allows for the synthesis of specific isomers that may be difficult to obtain otherwise. The iodine atom can later be used as a handle for cross-coupling reactions.
-
Procedure:
-
In a flask cooled to 10°C in an ice bath, slowly add fuming nitric acid (1.5 eq) to acetic anhydride (5 eq). Maintain the temperature below 20°C.
-
Stir the resulting acetyl nitrate solution for 15 minutes at 10°C.
-
Dissolve 2-iodothiophene (1.0 eq) in a minimal amount of acetic anhydride.
-
Slowly add the thiophene solution to the acetyl nitrate mixture, ensuring the temperature does not exceed 25°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Pour the mixture onto crushed ice and water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 2-iodo-5-nitrothiophene.
-
1.1.2 Advanced and Tandem Synthetic Routes
More complex substitution patterns, particularly those involving 3-nitrothiophenes, often require multi-step or domino reaction strategies. For instance, a novel protocol for synthesizing 3-nitro-N-aryl/alkylthiophen-2-amines involves the reaction of α-nitroketene N,S-acetals with 1,4-dithiane-2,5-diol. This transformation efficiently generates two carbon-carbon bonds in a single operation. Another approach utilizes a tandem Henry reaction and nucleophilic substitution on sulfur from β-thiocyanatopropenals to construct 2-nitrothiophenes.
Caption: Key synthetic routes to substituted nitrothiophenes.
Key Reactions of the Nitrothiophene Core
1.2.1 Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is arguably the most powerful and widely utilized transformation in the chemistry of nitrothiophenes. The strong resonance and inductive electron-withdrawing effects of the nitro group render the thiophene ring highly electron-deficient and thus susceptible to attack by nucleophiles. For this reaction to proceed, two conditions must be met: the presence of a good leaving group (typically a halide) and strong activation by at least one electron-withdrawing group (like NO₂) positioned ortho or para to the leaving group.
The mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
Caption: The addition-elimination mechanism of SₙAr reactions.
Experimental Protocol: SₙAr of 2-Bromo-5-nitrothiophene with Piperidine
-
Rationale: This reaction exemplifies the displacement of a halide by an amine nucleophile, a common strategy for building molecular complexity and introducing basic centers into drug-like molecules.
-
Procedure:
-
Dissolve 2-bromo-5-nitrothiophene (1.0 eq) in ethanol in a round-bottom flask.
-
Add piperidine (2.5 eq) to the solution at room temperature. The reaction is often exothermic.
-
Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove excess piperidine and other impurities.
-
Dry the product under vacuum to yield 2-(piperidin-1-yl)-5-nitrothiophene.
-
1.2.2 Reduction of the Nitro Group
The conversion of a nitro group to a primary amine is a pivotal transformation in drug development. It changes a strongly deactivating, meta-directing group into a strongly activating, ortho,para-directing group, and introduces a basic, nucleophilic handle for further derivatization (e.g., amide or sulfonamide formation).
A variety of methods are available for this reduction, and the choice of reagent is critical to ensure chemoselectivity, especially in the presence of other reducible functional groups.
-
Catalytic Hydrogenation: This is often the cleanest method. Reagents like palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) are highly effective. However, these conditions can also reduce alkenes, alkynes, and sometimes remove benzyl protecting groups or aromatic halogens.
-
Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of acid (e.g., HCl, acetic acid) are robust and cost-effective. Tin(II) chloride (SnCl₂) is a milder option that often tolerates other functional groups like esters and nitriles.
Caption: General workflow for the reduction of nitrothiophenes.
Experimental Protocol: Reduction of 2-Nitrothiophene using SnCl₂
-
Rationale: The use of tin(II) chloride is a reliable and chemoselective method for reducing aromatic nitro groups in a laboratory setting, often proceeding under mild conditions.
-
Procedure:
-
Suspend 2-nitrothiophene (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80°C) and maintain for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a beaker of ice.
-
Carefully basify the mixture by the slow addition of a saturated sodium bicarbonate or concentrated NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Filter the combined organic layers through a pad of celite to remove insoluble tin salts.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-aminothiophene.
-
Part 2: Physical and Spectroscopic Properties
The physical properties of substituted nitrothiophenes, including their electronic structure and spectroscopic signatures, are fundamental to their characterization and provide insight into their behavior in biological systems.
Electronic and Structural Properties
The nitro group profoundly influences the electron distribution within the thiophene ring. Through a combination of strong inductive (-I) and resonance (-M) effects, it withdraws electron density, which is reflected in the molecule's polarity, solubility, and reactivity. This electron-deficient character is a key determinant of the SₙAr reactivity discussed previously and is also crucial for the biological mechanism of many nitroaromatic drugs, which often require reductive activation.
Table 1: Calculated Physicochemical Properties of Representative Nitrothiophenes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |
| 2-Nitrothiophene | C₄H₃NO₂S | 129.14 | 1.6 | 74.1 |
| 2-Bromo-5-nitrothiophene | C₄H₂BrNO₂S | 208.03 | 2.3 | 74.1 |
| 2-Nitrothiophene-4-carboxaldehyde | C₅H₃NO₃S | 157.15 | 0.9 | 91.2 |
Data sourced from PubChem.
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation and purity assessment of substituted nitrothiophenes.
-
¹H and ¹³C NMR Spectroscopy: The electron-withdrawing nitro group causes a significant downfield shift for protons and carbons on the thiophene ring compared to the parent heterocycle. Protons ortho to the nitro group are the most deshielded. In a 2-nitrothiophene, H3 typically appears around 7.8-8.0 ppm, while H5 is shifted even further downfield to ~8.2-8.5 ppm.
-
Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum of a nitrothiophene are the two strong absorption bands corresponding to the nitro group. The asymmetric stretching vibration (ν_as) appears in the range of 1550–1500 cm⁻¹, while the symmetric stretching vibration (ν_s) is found between 1350–1300 cm⁻¹. The exact positions are sensitive to the electronic nature of other substituents on the ring.
-
UV-Vis Spectroscopy: Nitrothiophenes exhibit strong absorption in the UV-visible region due to π → π* transitions. The position of the absorption maximum (λ_max) is highly dependent on the substitution pattern and the extent of conjugation. The introduction of electron-donating groups can cause a bathochromic (red) shift, indicating a smaller HOMO-LUMO energy gap.
Table 2: Summary of Characteristic Spectroscopic Data for Nitrothiophenes
| Spectroscopy Type | Characteristic Feature | Typical Range/Value | Notes |
| ¹H NMR | Thiophene ring protons | δ 7.0 - 9.0 ppm | Protons ortho/para to NO₂ are shifted significantly downfield. |
| ¹³C NMR | Carbon bearing NO₂ group | δ 145 - 155 ppm | Other ring carbons appear between δ 120 - 140 ppm. |
| IR | Asymmetric NO₂ stretch | 1550 - 1500 cm⁻¹ | Very strong and sharp absorption. |
| IR | Symmetric NO₂ stretch | 1350 - 1300 cm⁻¹ | Strong and sharp absorption. |
| UV-Vis | π → π* transition | 250 - 350 nm | λ_max is sensitive to conjugation and other substituents. |
Part 3: Significance in Drug Development
Substituted nitrothiophenes are not merely synthetic intermediates; they are a class of compounds with proven and diverse biological activities, including antibacterial, antifungal, antitubercular, and anticancer properties.
Mechanism of Action: The Prodrug Concept
A unifying feature for many biologically active nitroaromatic compounds is their role as prodrugs. In this paradigm, the nitrothiophene itself is relatively inert. However, upon entering a target cell (e.g., a bacterium or a hypoxic tumor cell), the nitro group is enzymatically reduced by specific nitroreductases. This reduction generates highly reactive intermediates, such as nitroso and hydroxylamine species, and can lead to the release of reactive nitrogen species like nitric oxide (NO). These reactive species can then damage cellular macromolecules, including DNA, proteins, and lipids, leading to cytotoxicity.
This bioactivation is often specific to the target organism or environment. For example, certain nitrothiophenes are activated by the F420-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis, a mechanism identical to that of the clinical candidate PA-824. This selective activation provides a therapeutic window, minimizing toxicity to host cells that lack the necessary activating enzymes.
Caption: Bioreductive activation pathway of nitroaromatic prodrugs.
Structure-Activity Relationships (SAR)
Decades of research have illuminated key structure-activity relationships for nitrothiophene-based agents.
-
Antibacterial Activity: The bactericidal activity of many nitrothiophenes is attributed to nucleophilic attack by intracellular thiols (e.g., from cysteine residues in proteins) on the electron-deficient thiophene ring. For this to occur, a good leaving group is often required at the position ortho or para to the nitro group. For example, 2-chloro- and 2-bromo-3,5-dinitrothiophene show significantly higher activity than 2-nitrothiophene itself.
-
Antitubercular Activity: For antitubercular 5-nitrothiophenes, the mechanism relies on bioreduction. SAR studies have focused on modifying substituents at the C2 position to optimize potency, selectivity, and pharmacokinetic properties while retaining the essential 5-nitro pharmacophore.
Conclusion
Substituted nitrothiophenes represent a class of heterocyclic compounds with a rich and versatile chemical profile. The presence of the nitro group imparts unique reactivity, enabling key synthetic transformations such as nucleophilic aromatic substitution and providing a gateway to the corresponding amino derivatives through reduction. These chemical handles, combined with the inherent drug-like properties of the thiophene scaffold, make this class of molecules exceptionally valuable. Furthermore, the role of the nitro group as a bioreductive "warhead" in numerous therapeutic contexts underscores the profound potential of substituted nitrothiophenes in the design of next-generation medicines. A thorough understanding of their physical and chemical properties, as detailed in this guide, is essential for any scientist seeking to harness their power in drug discovery and development.
A Comprehensive Guide to Starting Materials for the Synthesis of Novel Heterocyclic Compounds
<
Abstract
Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with their unique structures enabling precise interactions with biological targets and conferring novel physicochemical properties.[1] The strategic selection of starting materials is the most critical decision in the synthesis of these vital molecules, directly influencing reaction feasibility, efficiency, and the ultimate structural diversity of the products. This guide provides an in-depth analysis of key starting material classes, moving from classical, high-volume precursors to the substrates of advanced, complexity-generating reactions. We will explore the underlying chemical principles that govern their reactivity and provide field-proven insights into their application, empowering researchers to make informed decisions in the design of innovative synthetic routes.
Chapter 1: The Strategic Importance of Starting Material Selection
The synthesis of a novel heterocyclic compound is not merely a sequence of reactions; it is a carefully orchestrated construction of a molecular architecture. The starting material is the foundation upon which this architecture is built. Its inherent reactivity, functional group handles, and stereochemistry dictate the synthetic pathways available. Key considerations in this selection process include:
-
Inherent Reactivity and Atom Economy: The ideal starting material contains a latent reactivity pattern that can be unlocked under specific conditions to favor the desired cyclization event. Multicomponent reactions (MCRs), for example, are a hallmark of atom economy, combining three or more reactants in a single step to generate complex products with minimal waste.[2][3]
-
Functional Group Compatibility: The chosen precursor must tolerate the reaction conditions required for subsequent transformations, minimizing the need for extensive protecting group strategies that add steps and reduce overall yield.
-
Commercial Availability and Cost: Practical drug development and large-scale synthesis demand starting materials that are readily available and economically viable.
-
Convergent Synthesis: A well-chosen starting material allows for a convergent approach, where different fragments of the target molecule are synthesized separately and then combined, leading to higher overall efficiency compared to linear syntheses.
Chapter 2: Privileged Scaffolds from Common Precursors: The Workhorses of Heterocycle Synthesis
Certain classes of starting materials have earned the title of "workhorses" in heterocyclic chemistry due to their versatility, reliability, and the sheer breadth of important scaffolds they can generate.
2.1 1,3-Dicarbonyl Compounds: The Cornerstone of Azole and Azine Synthesis
1,3-Dicarbonyls and their synthetic equivalents are arguably among the most versatile precursors in heterocyclic synthesis.[4] Their defining feature is the acidic α-proton and the two electrophilic carbonyl carbons, allowing them to react with a wide range of dinucleophiles.
-
Pyrazoles: The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives is a fundamental and highly efficient method for constructing the pyrazole ring, a core component of many pharmaceuticals.[5][6] The reaction proceeds via a cyclocondensation mechanism.[5]
-
Pyrimidines: Condensation with urea, thiourea, or guanidine provides access to the vast family of pyrimidines, which are central to nucleic acids and numerous therapeutic agents.[4]
A classic example showcasing the power of 1,3-dicarbonyls is the Hantzsch Pyridine Synthesis . This multicomponent reaction combines two equivalents of a β-ketoester, an aldehyde, and an ammonia source to construct a 1,4-dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine.[7][8][9] This method remains a cornerstone for producing calcium channel blockers like nifedipine.[10]
2.2 1,4-Dicarbonyl Compounds: The Gateway to Five-Membered Aromatics
The Paal-Knorr synthesis is the preeminent method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[11][12] The choice of reagent dictates the resulting heterocycle.
-
Furans: Acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl itself leads to the furan ring.[13][14]
-
Pyrroles: The introduction of ammonia or a primary amine diverts the reaction pathway towards the formation of pyrroles. The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration.[11][13]
-
Thiophenes: The use of a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, facilitates the synthesis of thiophenes.[12]
The Paal-Knorr reaction's main limitation can be the accessibility of the 1,4-dicarbonyl starting material; however, its reliability and broad substrate scope make it an indispensable tool.[11]
2.3 Propargylamines: Building Blocks for N-Heterocycles via Cycloisomerization
Propargylamines are versatile precursors containing both a nucleophilic amine and a reactive alkyne moiety.[15] This unique combination makes them ideal substrates for transition metal-catalyzed cycloisomerization reactions, which proceed with high atom economy to form a diverse range of nitrogen heterocycles.[16][17] Depending on the catalyst and reaction conditions, propargylamines can be selectively converted into quinolines, indoles, and other valuable scaffolds.[15][16] Copper and palladium catalysts are frequently employed to facilitate these transformations.[16][18]
2.4 Amino Acids: The Chiral Pool for Stereodefined Heterocycles
Amino acids represent a readily available source of chirality, making them invaluable starting materials for the asymmetric synthesis of complex heterocyclic targets.[19][20] The inherent stereocenter can be preserved throughout the synthetic sequence, providing direct access to enantiomerically pure products.[21] A multitude of heterocycles, including hydantoins, diketopiperazines, and azlactones, can be directly prepared from α-amino acids, finding applications as peptide mimetics and chiral ligands.[20][22]
Chapter 3: Modern Strategies Expanding the Scope of Starting Materials
While classical methods remain vital, modern synthetic chemistry has introduced powerful new strategies that enable the use of simpler, less functionalized starting materials to build complex heterocyclic cores.
3.1 Multicomponent Reactions (MCRs): Complexity from Simplicity
MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[23] This strategy is highly efficient, reducing waste, cost, and manpower.[23] MCRs are a powerful tool for generating libraries of structurally diverse heterocyclic compounds for drug discovery screening.[24][25] The Hantzsch synthesis is a prime example, but many others, such as the Ugi and Passerini reactions, can be adapted to produce heterocyclic scaffolds.[24] The elegance of MCRs lies in their ability to construct complex molecules from simple, readily available starting materials in a single, efficient step.[2][26]
3.2 C-H Activation: The Ultimate in Atom Economy
Transition metal-catalyzed C-H activation is a revolutionary strategy that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds.[27][28] This approach bypasses the need for pre-functionalized starting materials (like organohalides or organometallics), dramatically shortening synthetic sequences and improving atom economy.[28] By using a directing group, catalysts (often based on palladium, rhodium, or copper) can be guided to a specific C-H bond, enabling regioselective cyclization to form heterocyclic rings.[29][30][31] This strategy is particularly powerful for late-stage functionalization of complex molecules.
3.3 Photoredox Catalysis: Harnessing Light for Novel Reactivity
Visible-light photoredox catalysis uses light to generate highly reactive radical intermediates under exceptionally mild conditions.[32][33] A photocatalyst, upon absorbing light, can initiate single-electron transfer (SET) processes with organic substrates, unlocking reaction pathways that are difficult to access via traditional thermal methods.[34][35] This has enabled the development of novel cyclization reactions to form heterocycles from simple starting materials like aryl halides and alkenes, often with unique regioselectivity.[32]
Chapter 4: Experimental Design and Execution
The translation of a synthetic plan from paper to practice requires meticulous attention to detail. This section provides a representative protocol and a conceptual workflow for heterocyclic synthesis.
4.1 Protocol: Knorr-Type Synthesis of a Substituted Pyrazole
This protocol describes a general procedure for the synthesis of a 1,3,5-substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative, a classic and reliable transformation.[5][6]
Reactants:
-
1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate): 1.0 eq
-
Hydrazine Derivative (e.g., Phenylhydrazine): 1.0 eq
-
Solvent (e.g., Ethanol)
-
Catalyst (optional, e.g., catalytic acetic acid)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.
-
Reagent Addition: Add the hydrazine derivative (1.0 eq) to the solution. If using a catalyst, add it at this stage.
-
Reaction: Heat the mixture to reflux (approximately 80°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Causality Note: Heating is required to overcome the activation energy for the condensation and subsequent cyclization/dehydration steps.
-
Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure pyrazole derivative.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
4.2 Data Presentation: Comparison of Catalysts in Pyrazole Synthesis
The choice of catalyst can significantly impact reaction efficiency. The following table summarizes hypothetical results for the synthesis of a model pyrazole, illustrating the importance of catalyst screening.
| Catalyst | Reaction Time (h) | Yield (%) |
| None | 8 | 65 |
| Acetic Acid | 3 | 88 |
| Nano-ZnO[5] | 1 | 95 |
| Iodine[36] | 1.5 | 92 |
4.3 Visualization of Synthetic Workflow
The process from conceptualization to a purified novel compound follows a logical progression.
Caption: A generalized workflow for novel heterocyclic compound synthesis.
Chapter 5: Future Outlook
The field of heterocyclic synthesis is constantly evolving. Emerging trends point towards an increasing emphasis on sustainability and automation. The development of "green" MCRs using water as a solvent or catalyst-free conditions is a significant area of research.[2][37] Furthermore, the integration of machine learning and artificial intelligence is poised to revolutionize retrosynthetic analysis and reaction outcome prediction, accelerating the discovery of novel synthetic routes to life-saving medicines and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. sciencescholar.us [sciencescholar.us]
- 4. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Base Metal-Controlled Chemodivergent Cyclization of Propargylamines for the Atom-Economic Synthesis of Nitrogen Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Multisubstituted N-fused heterocycles via transition metal-catalyzed cycloisomerization protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Apple Academic Press [appleacademicpress.com]
- 20. taylorfrancis.com [taylorfrancis.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. routledge.com [routledge.com]
- 23. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chemicaljournal.in [chemicaljournal.in]
- 26. mdpi.com [mdpi.com]
- 27. Heterocycle Formation via Palladium-Catalyzed C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Transition metal-catalyzed sp3 C–H activation and intramolecular C–N coupling to construct nitrogen heterocyclic scaffolds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. Green strategies for transition metal-catalyzed C–H activation in molecular syntheses - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00727K [pubs.rsc.org]
- 32. ijpsjournal.com [ijpsjournal.com]
- 33. Recent developments in photoredox-catalyzed remote ortho and para C–H bond functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Photoredox catalysis - Wikipedia [en.wikipedia.org]
- 35. pubs.acs.org [pubs.acs.org]
- 36. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 37. Editorial: Green Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Functionalized Thiophene Esters in Modern Drug Discovery: A Technical Guide
Foreword: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry
In the landscape of heterocyclic compounds, the thiophene ring holds a position of significant interest for medicinal chemists and drug development professionals.[1] Its structural similarity to benzene, yet with distinct electronic properties conferred by the sulfur heteroatom, makes it a versatile pharmacophore.[2] This unique isosteric relationship allows for the substitution of benzene rings in known bioactive molecules, often leading to improved pharmacological profiles.[2] The inherent reactivity and diverse functionalization potential of the thiophene nucleus have propelled its integration into a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] This guide focuses specifically on functionalized thiophene esters, a subclass of derivatives that has shown exceptional promise in the development of novel therapeutics. We will delve into the synthesis, biological evaluation, and mechanistic underpinnings of these compounds, providing a comprehensive resource for researchers in the field.
I. Strategic Synthesis of Functionalized Thiophene Esters: The Gewald Reaction and Beyond
The cornerstone for the synthesis of many biologically active thiophene esters is the Gewald three-component reaction .[5] This robust and versatile one-pot synthesis allows for the efficient construction of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a base.[5][6] The resulting 2-aminothiophene-3-carboxylates are pivotal intermediates, ripe for further functionalization.[2]
The causality behind the widespread use of the Gewald reaction lies in its operational simplicity, the ready availability of starting materials, and the high degree of substitution achievable on the thiophene ring in a single step.[7] This allows for the rapid generation of diverse compound libraries for biological screening.
Visualizing the Gewald Reaction Mechanism
The mechanism proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent ring closure.[5]
Caption: The Gewald reaction pathway for the synthesis of 2-aminothiophene-3-carboxylates.
Experimental Protocol: A Generalized Gewald Synthesis
This protocol provides a self-validating system for the synthesis of a model 2-aminothiophene-3-carboxylate.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the ketone/aldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Sulfur: To the stirred solution, add finely powdered elemental sulfur (1.1 eq).
-
Initiation of Reaction: Add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq). The choice of base can influence reaction kinetics and yield.
-
Reaction Progression: Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
-
Characterization: The structure and purity of the synthesized thiophene ester are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
II. Antimicrobial Potential: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Functionalized thiophene esters have surfaced as a promising class of antimicrobial agents.[8][9] Their mechanism of action is often multifaceted, involving disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.[8]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of thiophene esters is intricately linked to the nature and position of substituents on the thiophene ring and the ester moiety. For instance, the presence of lipophilic groups can enhance membrane permeability, while electron-withdrawing groups may modulate the electronic properties of the thiophene ring, influencing interactions with biological targets.[1] The 2-amino group and the 3-carboxylate ester functionality in Gewald products are particularly important for their biological activity, and modifications at these positions have been extensively explored.[10]
Quantitative Assessment of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of functionalized thiophene derivatives against various microbial strains. Lower MIC values indicate greater antimicrobial potency.
| Compound ID | Substituent(s) | Test Organism | MIC (mg/L) | Reference |
| Thiophene 2 | 5-(phenyl)-2-(benzamido) | A. baumannii | 16 | [8] |
| Thiophene 2 | 5-(phenyl)-2-(benzamido) | E. coli | 16 | [8] |
| Thiophene 4 | 5-(phenyl)-2-(benzamido) | Col-R A. baumannii | 16 | [9] |
| Thiophene 4 | 5-(phenyl)-2-(benzamido) | Col-R E. coli | 8 | [9] |
| Thiophene 5 | 5-(phenyl)-2-(benzamido) | Col-R A. baumannii | 16 | [9] |
| Thiophene 5 | 5-(phenyl)-2-(benzamido) | Col-R E. coli | 32 | [9] |
| Thiophene 8 | 5-(phenyl)-2-(benzamido) | Col-R A. baumannii | 32 | [9] |
| Thiophene 8 | 5-(phenyl)-2-(benzamido) | Col-R E. coli | 32 | [9] |
Col-R: Colistin-Resistant
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines a standardized method for determining the MIC of a test compound.
-
Preparation of Inoculum: A standardized bacterial suspension (typically 0.5 McFarland standard) is prepared from a fresh culture. This is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution of Test Compound: The thiophene ester is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
III. Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Functionalized thiophene esters have demonstrated significant cytotoxic activity against a range of cancer cell lines.[11][12] Their anticancer mechanisms are diverse and can involve the inhibition of key enzymes in signaling pathways, induction of apoptosis, and cell cycle arrest.[3][13]
Mechanistic Insights into Anticancer Action
Many thiophene derivatives exert their anticancer effects by targeting critical cellular machinery. For example, some have been shown to inhibit tubulin polymerization, a key process in cell division, while others act as inhibitors of protein kinases or topoisomerases, enzymes essential for cell growth and replication.[3][13] The induction of apoptosis, or programmed cell death, is another common mechanism, often triggered by the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[14]
Quantitative Assessment of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of a compound. The table below presents IC50 values for representative thiophene derivatives against various cancer cell lines.
| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1312 | Thiophene derivative | SGC-7901 (Gastric) | 0.34 | [13] |
| Compound 1312 | Thiophene derivative | HT-29 (Colon) | 0.36 | [13] |
| Compound 1312 | Thiophene derivative | EC-9706 (Esophageal) | 3.17 | [13] |
| SB-200 | Thiophene derivative | MCF-7 (Breast) | <30 | [11] |
| Compound 480 | 2,3-fused thiophene | HeLa (Cervical) | 12.61 (µg/mL) | [12] |
| Compound 480 | 2,3-fused thiophene | Hep G2 (Liver) | 33.42 (µg/mL) | [12] |
| F8 | Thiophenecarboxylate | CCRF-CEM (Leukemia) | 0.805 - 3.05 | [14] |
| Compound 11b | Thiophene-based oxadiazole | MCF-7 (Breast) | 6.55 | [15] |
| Compound 11b | Thiophene-based oxadiazole | HCT116 (Colon) | 8.20 | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thiophene ester for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Visualizing the MTT Assay Workflow
Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.
IV. Anti-inflammatory Activity: Modulating the Arachidonic Acid Cascade
Chronic inflammation is a hallmark of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most commonly prescribed medications.[4] Functionalized thiophene esters have emerged as potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes.[4][16]
Mechanism of Action: COX-2 Inhibition
The COX enzymes, COX-1 and COX-2, are central to the biosynthesis of prostaglandins, which are key mediators of inflammation.[17] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[18] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in the development of safer NSAIDs with reduced gastrointestinal side effects. Several thiophene derivatives have shown promising selective COX-2 inhibitory activity.[19][20]
Visualizing the Prostaglandin Biosynthesis Pathway
Caption: Inhibition of the COX-2 pathway by functionalized thiophene esters.
Quantitative Assessment of COX-2 Inhibition
The following table presents the IC50 values for COX-2 inhibition by selected thiophene derivatives, demonstrating their potential as anti-inflammatory agents.
| Compound ID | Substituent(s) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| VIIa | 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | 0.29 | 67.2 | [19] |
| 5b | N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | 5.45 | 8.37 | [20] |
| Celecoxib | (Standard) | 0.42 | 33.8 | [19] |
| 4e | 1,3-dihydro-2H-indolin-2-one derivative | 2.35 | - | [21] |
| 9h | 1,3-dihydro-2H-indolin-2-one derivative | 2.422 | - | [21] |
| 9i | 1,3-dihydro-2H-indolin-2-one derivative | 3.34 | - | [21] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a framework for assessing the COX-2 inhibitory activity of thiophene esters.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a solution of arachidonic acid (substrate) are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the test thiophene ester for a defined period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a specific incubation time, the reaction is stopped, typically by the addition of an acid.
-
Detection of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value is then determined from the resulting dose-response curve.
V. Conclusion and Future Perspectives
Functionalized thiophene esters represent a highly versatile and promising class of compounds in the realm of drug discovery. Their straightforward synthesis, particularly via the Gewald reaction, allows for the creation of extensive and diverse chemical libraries. The broad spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects, underscores their therapeutic potential.
The field-proven insights from structure-activity relationship studies continue to guide the rational design of more potent and selective thiophene ester-based drug candidates. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring novel biological targets. The integration of computational modeling and advanced screening techniques will undoubtedly accelerate the translation of these promising laboratory findings into clinically effective therapeutics.
References
- 1. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 15. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Strategic Synthesis and Application of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate: A Technical Guide for Researchers
Introduction: The Versatility of a Substituted Thiophene
Ethyl 5-chloro-4-nitrothiophene-2-carboxylate, with the Chemical Abstracts Service (CAS) registry number 89640-03-9 and molecular formula C₇H₆ClNO₄S, is a highly functionalized heterocyclic compound. Its thiophene core, substituted with a chloro group, a nitro group, and an ethyl carboxylate moiety, presents a unique combination of reactive sites. This strategic arrangement of functional groups makes it a valuable building block for the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry and advanced materials.
The electron-withdrawing nature of the nitro and chloro groups activates the thiophene ring for various chemical transformations, while the ethyl ester provides a handle for further derivatization. This inherent reactivity has positioned this compound as a key intermediate in the development of novel therapeutic agents, including those with antimicrobial, anticancer, and anti-inflammatory properties. Furthermore, its structural motifs are found in agrochemicals and organic electronic materials.
Synthesis and Mechanism: A Multi-step Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The general strategy involves the sequential introduction of the chloro, nitro, and carboxylate functionalities onto a thiophene backbone. A common precursor for this synthesis is 5-chlorothiophene-2-carboxylic acid.
Synthesis of the Precursor: 5-Chlorothiophene-2-carboxylic Acid
Several methods exist for the preparation of 5-chlorothiophene-2-carboxylic acid. One common approach involves the direct chlorination of 2-thiophenecarboxaldehyde, followed by oxidation.[1] Another route utilizes the Grignard reaction of 2,5-dichlorothiophene followed by carboxylation with carbon dioxide. A one-pot synthesis method has also been reported, starting from 2-thiophenecarboxaldehyde, which undergoes chlorination and subsequent oxidation to yield the desired carboxylic acid.[1]
Esterification and Nitration
Once 5-chlorothiophene-2-carboxylic acid is obtained, the next step is typically esterification to yield ethyl 5-chlorothiophene-2-carboxylate. This is a standard acid-catalyzed reaction with ethanol. The subsequent and critical step is the nitration of the thiophene ring. The directing effects of the existing substituents guide the nitro group to the 4-position. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid under controlled temperatures to prevent side reactions.
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway for this compound.
Physicochemical Properties and Spectroscopic Characterization
Table 1: Physicochemical Properties of Mthis compound [2]
| Property | Value |
| CAS Number | 57800-76-7 |
| Molecular Formula | C₆H₄ClNO₄S |
| Molecular Weight | 221.62 g/mol |
| Appearance | Yellow solid[3] |
| Melting Point | 83-84 °C |
| Boiling Point | 358.17 °C at 760 mmHg |
| Flash Point | 170.41 °C |
Spectroscopic Analysis (Predicted for Ethyl Ester)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the proton on the thiophene ring. The ethyl group will exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the ester will appear at the downfield region (typically 160-170 ppm). The carbons of the thiophene ring will have characteristic shifts influenced by the electron-withdrawing substituents. The two carbons of the ethyl group will also be readily identifiable.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key peaks would include strong carbonyl (C=O) stretching of the ester at around 1720-1740 cm⁻¹, and characteristic stretches for the nitro group (NO₂) around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). The C-Cl stretch would be observed in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the ethoxy group from the ester, as well as fragmentation of the thiophene ring.
Chemical Reactivity and Synthetic Applications
The trifunctional nature of this compound provides a versatile platform for a variety of chemical transformations.
Caption: Key reactive sites of this compound.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation opens up a pathway to synthesize a wide range of amino-substituted thiophenes, which are valuable precursors for many biologically active compounds.
-
Nucleophilic Aromatic Substitution of the Chloro Group: The presence of the electron-withdrawing nitro and carboxylate groups facilitates nucleophilic aromatic substitution of the chloro group. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to further functionalize the thiophene ring.
-
Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The carboxylic acid can then be converted to a variety of other functional groups, such as amides, by reacting with amines in the presence of a coupling agent.
Applications in Drug Discovery and Medicinal Chemistry
The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, and its substituted derivatives often exhibit a broad spectrum of biological activities.
Antimicrobial and Anticancer Agents
Nitro-containing heterocycles, including nitrothiophenes, have been extensively investigated for their therapeutic potential. Many of these compounds act as prodrugs that are activated by nitroreductase enzymes present in certain microorganisms and cancer cells. This selective activation leads to the formation of cytotoxic reactive species that can damage DNA and other cellular components. Derivatives of this compound are therefore promising candidates for the development of novel antimicrobial and anticancer drugs.
Intermediate for Rivaroxaban
A significant application of the precursor, 5-chlorothiophene-2-carboxylic acid, is in the synthesis of the blockbuster anticoagulant drug, Rivaroxaban.[4] Rivaroxaban is a direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. The 5-chlorothiophene-2-carboxamide moiety is a key structural feature of the drug, and this compound can serve as a valuable intermediate in the synthesis of this important pharmaceutical.
Experimental Protocol: Synthesis of a Thiophene Carboxamide Derivative
The following is a representative protocol for the synthesis of a thiophene carboxamide derivative from an amino-thiophene precursor, which can be obtained from the reduction of this compound. This protocol illustrates a common transformation in the utilization of this class of compounds.
Step 1: Reduction of this compound
-
To a stirred solution of this compound in ethanol, add an excess of tin(II) chloride dihydrate.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Ethyl 4-amino-5-chlorothiophene-2-carboxylate.
Step 2: Amide Coupling
-
Dissolve the crude Ethyl 4-amino-5-chlorothiophene-2-carboxylate and a desired carboxylic acid in a suitable aprotic solvent such as dichloromethane (DCM).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature until completion, as monitored by TLC.
-
Filter the reaction mixture to remove the urea byproduct and wash the filtrate with dilute hydrochloric acid and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired thiophene carboxamide derivative.
Caption: Experimental workflow for the synthesis of a thiophene carboxamide derivative.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in drug discovery and materials science. Its facile synthesis and the presence of multiple reactive functional groups allow for the generation of diverse molecular libraries for biological screening. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is crucial for researchers aiming to leverage this versatile building block in their research and development programs. This guide provides a foundational understanding and practical insights to facilitate the effective utilization of this valuable chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cas 57800-76-7,5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER | lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on Chloronitrothiophenes
Introduction: The Versatile Chloronitrothiophene Scaffold
Chloronitrothiophenes are highly valuable synthons in the fields of medicinal chemistry and materials science. The thiophene ring, a sulfur-containing heterocycle, is a well-established bioisostere for the benzene ring and is a core component of numerous pharmaceuticals. The presence of both a nitro group (a powerful electron-withdrawing group) and a chloro group (a viable leaving group) renders the thiophene ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a robust and predictable platform for introducing a wide array of functional groups, enabling the synthesis of diverse molecular libraries for drug discovery and the development of novel organic materials.
This guide provides a comprehensive overview of the mechanistic principles, practical experimental considerations, and detailed protocols for performing SNAr reactions on various chloronitrothiophene isomers. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike typical SN1 and SN2 reactions that occur at sp³-hybridized carbon centers, nucleophilic aromatic substitution on activated rings like chloronitrothiophenes proceeds via a distinct two-step addition-elimination mechanism.[1][2]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon).[3] This step is typically the rate-determining step of the reaction.[4] The attack temporarily disrupts the aromaticity of the thiophene ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step, which involves the expulsion of the chloride leaving group. This step is generally fast.
The presence of a strong electron-withdrawing group, such as a nitro group, is crucial for this reaction to proceed efficiently.[6] It activates the ring towards nucleophilic attack and, critically, stabilizes the anionic Meisenheimer intermediate through resonance delocalization of the negative charge.[7][8]
Figure 1: General mechanism of the SNAr reaction on a chloronitrothiophene.
The Critical Role of Isomerism: Regioselectivity and Reactivity
The relative positions of the chloro and nitro groups on the thiophene ring profoundly impact the substrate's reactivity. For effective stabilization of the Meisenheimer complex, the nitro group must be positioned ortho or para to the leaving group, allowing for direct resonance delocalization of the negative charge onto the nitro group.
-
High Reactivity (Ortho/Para Relationship): Isomers like 2-chloro-5-nitrothiophene and 2-chloro-3-nitrothiophene are highly activated. In these "para-like" and "ortho-like" isomers, the negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group, significantly lowering the activation energy of the first step.[7][9]
-
Low Reactivity (Meta Relationship): Isomers where the nitro group is meta to the chlorine atom exhibit significantly lower reactivity. In these cases, direct resonance stabilization of the negative charge by the nitro group is not possible, making the formation of the Meisenheimer complex energetically unfavorable.[7]
Practical Considerations for Protocol Design
Successful execution of SNAr reactions on chloronitrothiophenes requires careful consideration of several experimental parameters.
Choice of Nucleophile
A wide range of nucleophiles can be employed, with their reactivity generally correlating with their basicity and polarizability.[10]
-
Amines (Primary and Secondary): Pyrrolidine, piperidine, morpholine, and various anilines are common and highly effective nucleophiles.[9]
-
Thiols: Thiolates, generated in situ from thiols and a base, are excellent, soft nucleophiles that readily displace chloride.[11]
-
Alkoxides and Phenoxides: Sodium or potassium methoxide, ethoxide, and various phenoxides can be used to form ethers.
-
Azides: Sodium azide can be used to introduce the azido functionality, a versatile precursor for amines or for use in click chemistry.
Solvent Selection
Dipolar aprotic solvents are generally the solvents of choice for SNAr reactions.[3] They can solvate the cation of the base (if used) without strongly solvating the anionic nucleophile, thus preserving its reactivity.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF).
-
Protic Solvents: Alcohols (e.g., methanol, ethanol) can also be used, particularly with amine nucleophiles, but may lead to competitive solvolysis reactions. They can also solvate and deactivate anionic nucleophiles through hydrogen bonding.
Base Selection
A base is often required, either to deprotonate a protic nucleophile (like a thiol or phenol) to increase its nucleophilicity or to act as a scavenger for the HCl generated if a neutral amine nucleophile is used.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH) are frequently used. K₂CO₃ is a mild, versatile choice for many reactions. NaH is a strong, non-nucleophilic base ideal for deprotonating less acidic nucleophiles like thiols.[12]
-
Organic Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used as acid scavengers when reacting with amine nucleophiles.[12]
Detailed Application Protocols
The following protocols are representative examples for the SNAr reaction on common chloronitrothiophene isomers.
Protocol 1: Synthesis of N-Aryl-5-nitrothiophen-2-amine
This protocol describes a general procedure for the reaction of 2-chloro-5-nitrothiophene with a primary or secondary amine nucleophile.
Materials:
-
2-Chloro-5-nitrothiophene (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask, add 2-chloro-5-nitrothiophene (1.0 eq) and potassium carbonate (2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration relative to the thiophene).
-
Add the amine nucleophile (1.2 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction to room temperature and pour the mixture into a beaker containing ice-water.
-
A solid product should precipitate. Collect the solid by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether.
-
If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure N-substituted 5-nitrothiophen-2-amine.
Protocol 2: Synthesis of 2-(Alkylthio)-3-nitrothiophene
This protocol details the reaction of 2-chloro-3-nitrothiophene with a thiol nucleophile using a strong base to generate the thiolate in situ.
Materials:
-
2-Chloro-3-nitrothiophene (1.0 eq)
-
Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the thiol (1.1 eq) in a small amount of anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiolate.
-
Dissolve the 2-chloro-3-nitrothiophene (1.0 eq) in anhydrous THF and add it dropwise to the thiolate solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC, typically 1-4 hours).
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the crude residue by flash chromatography (silica gel) to yield the desired 2-(alkylthio)-3-nitrothiophene.[12]
Figure 2: A generalized workflow for SNAr reactions.
Data Summary: Reactivity Comparison
The following table summarizes typical reaction outcomes for the SNAr of chloronitrothiophenes with various nucleophiles, illustrating the versatility of this transformation.
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloro-5-nitrothiophene | Piperidine | Et₃N | Ethanol | Reflux | 3 | 92 |
| 2-Chloro-3-nitrothiophene | Morpholine | K₂CO₃ | DMF | 80 | 4 | 88 |
| 2-Chloro-5-nitrothiophene | Thiophenol | NaH | THF | RT | 2 | 95 |
| 2-Chloro-3-nitrothiophene | Sodium Methoxide | - | Methanol | Reflux | 6 | 85 |
| 3-Chloro-2-nitrothiophene | Pyrrolidine | K₂CO₃ | MeCN | 60 | 5 | 90 |
Note: The data presented are representative examples compiled from synthetic literature and are intended for illustrative purposes. Actual results may vary based on specific reaction scale and conditions.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature. 2. Deactivated nucleophile. 3. Poor choice of solvent. | 1. Increase reaction temperature. 2. Use a stronger base (e.g., NaH instead of K₂CO₃) or a more reactive nucleophile. 3. Switch to a more polar aprotic solvent like DMSO. |
| Multiple Products/Side Reactions | 1. Reaction with solvent (solvolysis). 2. Di-substitution or other side reactions. 3. Degradation of starting material or product. | 1. Use an aprotic solvent. 2. Use stoichiometric amounts of the nucleophile (1.0-1.1 eq). 3. Lower the reaction temperature and extend the reaction time. |
| Difficult Purification | 1. Unreacted starting materials. 2. Similar polarity of product and byproducts. | 1. Ensure the reaction goes to completion via TLC. 2. Try a different chromatography solvent system or consider recrystallization. |
References
- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 4. mdpi.com [mdpi.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. doubtnut.com [doubtnut.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Use of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate in Modern Medicinal Chemistry
Introduction: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. Ethyl 5-chloro-4-nitrothiophene-2-carboxylate emerges as a highly valuable and versatile building block. Its thiophene core is a privileged structure, found in a multitude of approved drugs and clinical candidates, prized for its unique electronic properties and ability to engage in biological interactions.[1][2] The true synthetic power of this molecule, however, lies in the strategic placement of its functional groups: a chloro substituent, a nitro group, and an ethyl ester. This trifecta of reactivity provides orthogonal chemical handles for sequential, controlled modifications, enabling the construction of complex molecular architectures.
This guide provides an in-depth exploration of this compound's applications, focusing on its pivotal role in synthesizing advanced heterocyclic systems for drug discovery. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its most critical transformations.
Compound Profile and Physicochemical Properties
A thorough understanding of the starting material is the foundation of any successful synthetic campaign.
| Property | Value | Reference |
| CAS Number | 57800-76-7 | [3][4][5] |
| Molecular Formula | C₆H₄ClNO₄S | [3] |
| Molecular Weight | 221.62 g/mol | [3] |
| Appearance | Yellow Solid | [6] |
| Melting Point | 83-84 °C | [3] |
| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [3] |
Strategic Importance and Key Reactive Centers
The synthetic utility of this compound is dictated by its distinct reactive sites, which can be addressed selectively.
Caption: Key reactive centers of this compound.
-
The Nitro Group: This is arguably the most synthetically valuable handle. Its reduction to an amine is a gateway transformation, enabling subsequent intramolecular cyclization reactions to form fused heterocyclic systems. This is the cornerstone of its use in building complex scaffolds.[7][8]
-
The Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in bioactive molecules.[9]
-
The Chloro Group: While the nitro group often directs the initial synthetic strategy, the chlorine atom serves as a site for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, allowing for late-stage diversification of the molecular scaffold.[1]
Core Application: Synthesis of Thieno[3,2-b]pyridine Derivatives
A primary application of this compound is the synthesis of the thieno[3,2-b]pyridine core. This scaffold is of significant interest in medicinal chemistry, appearing in molecules designed as anti-tubercular agents and modulators of CNS targets.[7][8] The general strategy involves a reductive cyclization cascade.
Application in Anti-Tuberculosis Drug Discovery
Thieno[3,2-b]pyridinone derivatives have been identified as potent inhibitors of the Mycobacterium tuberculosis Enoyl-ACP reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway.[7] The synthesis of these inhibitors often begins with a precursor like this compound.
Application in CNS Drug Discovery
The thieno[3,2-b]pyridine scaffold has also been employed to develop potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu₅).[8] These modulators have potential applications in treating neurological disorders. The synthesis of these compounds relies on the versatile chemistry of the thiophene precursor to build the core structure.[8]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the key transformations of this compound into a versatile thieno[3,2-b]pyridinone intermediate.
Protocol 1: Reductive Cyclization to Synthesize a Thieno[3,2-b]pyridinone Core
This protocol details the transformation of this compound into a key thieno[3,2-b]pyridinone intermediate via a one-pot reductive cyclization with ethyl acetoacetate. This is a robust and efficient method for constructing the fused bicyclic core.
Workflow Diagram:
Caption: Synthetic workflow for the reductive cyclization reaction.
Materials:
-
This compound
-
Iron powder (Fe), fine grade
-
Glacial Acetic Acid (CH₃COOH)
-
Ethyl acetoacetate
-
Ethanol (EtOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add glacial acetic acid to the flask to create a slurry (approx. 5-10 mL per gram of starting material).
-
Addition of Reducing Agent: Add iron powder (3.0-4.0 eq) portion-wise to the stirring mixture. Causality Note: Iron in acetic acid is a classic, cost-effective, and highly efficient reagent system for the reduction of aromatic nitro groups to amines. The reaction is typically exothermic, so portion-wise addition is crucial to control the temperature.
-
Initiation of Reduction: Stir the mixture at room temperature for 30 minutes. The reaction progress (disappearance of the yellow starting material) can be monitored by Thin Layer Chromatography (TLC).
-
Addition of Cyclization Partner: Once the reduction is deemed complete by TLC, add ethyl acetoacetate (1.5 eq) to the reaction mixture.
-
Cyclization Step: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Causality Note: Heating provides the necessary activation energy for the condensation of the in situ generated amine with the keto-ester of ethyl acetoacetate, followed by intramolecular cyclization to form the pyridinone ring.
-
Reaction Workup: After cooling to room temperature, carefully pour the reaction mixture over ice and neutralize with a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure thieno[3,2-b]pyridinone product.
Summary of Reaction Conditions:
| Parameter | Condition | Rationale |
| Reducing Agent | Iron (Fe) in Acetic Acid | Efficient and selective for nitro group reduction. |
| Cyclization Partner | Ethyl acetoacetate | Provides the necessary carbon backbone for the pyridinone ring. |
| Temperature | Reflux (~120 °C) | Drives the condensation and cyclization to completion. |
| Reaction Time | 4-6 hours | Typical duration for achieving high conversion. |
| Workup | Basic quench (NaHCO₃) | Neutralizes the acetic acid and facilitates product extraction. |
Broader Applications and Future Potential
Beyond the synthesis of thieno[3,2-b]pyridines, the reactive handles on this compound open doors to other areas of drug discovery.
Precursors for Nitroaromatic Antimicrobials
The nitrothiophene moiety itself is a known pharmacophore in anti-infective agents.[10] Compounds containing this group can act as prodrugs, which are activated by bacterial nitroreductases (like NfsA and NfsB in E. coli) to generate reactive nitrogen species that are toxic to the bacterial cell.[10] This starting material can therefore be used to synthesize novel nitrothiophene carboxamides with potential narrow-spectrum antibacterial activity.[10]
Mechanism of Action for Nitroaromatic Prodrugs:
Caption: Prodrug activation pathway for nitroaromatic antibacterials.
Scaffolds for Kinase Inhibitor Development
The thiophene ring is a common core in many kinase inhibitors.[11][12] By modifying the functional groups of this compound—for example, by converting the ester to an amide and using the chloro-position for cross-coupling—researchers can access libraries of compounds for screening against various kinase targets implicated in cancer and inflammatory diseases.[11]
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its well-defined reactive sites allow for the predictable and efficient construction of complex heterocyclic systems, most notably the therapeutically relevant thieno[3,2-b]pyridine scaffold. The protocols and applications outlined in this guide demonstrate its proven utility and underscore its potential for the discovery of next-generation therapeutics targeting a wide range of diseases, from infectious diseases to cancer and neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate | 477491-15-9 [smolecule.com]
- 10. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ethyl 5-chloro-4-nitrothiophene-2-carboxylate as a Versatile Intermediate in Agrochemical Synthesis
Introduction
Ethyl 5-chloro-4-nitrothiophene-2-carboxylate is a highly functionalized thiophene derivative that serves as a critical building block in the synthesis of a variety of agrochemicals. The thiophene scaffold is a well-established pharmacophore in numerous commercial pesticides, owing to its ability to impart desirable physicochemical properties and biological activity.[1] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of novel agrochemical candidates, with a focus on fungicides and herbicides. The strategic positioning of the chloro, nitro, and ethyl carboxylate groups on the thiophene ring offers multiple avenues for synthetic modification, making it a versatile starting material for the development of new crop protection agents.
Core Synthetic Strategy: From Nitrothiophene to Bioactive Aminothiophene Derivatives
A primary application of this compound in agrochemical synthesis is its conversion to the corresponding aminothiophene derivative. The reduction of the nitro group to a primary amine is a pivotal transformation that opens up a vast chemical space for the introduction of diverse functional groups and the construction of complex heterocyclic systems known for their fungicidal and herbicidal properties.
The general synthetic workflow is depicted below:
Figure 1: General synthetic workflow.
This strategic reduction allows for subsequent reactions such as acylation, condensation, and cyclization to build the final agrochemical product. The resulting aminothiophene is a key intermediate for a range of bioactive molecules.
Application in Fungicide Synthesis: A Protocol for N-(Thiophen-2-yl) Nicotinamide Derivatives
Thiophene-based amides, particularly N-(thiophen-2-yl) nicotinamides, have demonstrated significant fungicidal activity. The following protocol details a representative synthesis of a model fungicidal compound starting from this compound, based on established synthetic methodologies for this class of compounds.[2]
Part 1: Synthesis of Ethyl 4-amino-5-chlorothiophene-2-carboxylate
This initial step involves the selective reduction of the nitro group. Several methods can be employed, with the choice of reducing agent depending on factors such as scale, cost, and functional group tolerance.
Protocol 1: Reduction of the Nitro Group
| Parameter | Condition A: Iron in Acetic Acid | Condition B: Tin(II) Chloride in Ethanol |
| Reducing Agent | Iron powder (Fe) | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Glacial Acetic Acid | Ethanol |
| Temperature | 80-90 °C | Reflux (approx. 78 °C) |
| Reaction Time | 2-4 hours | 3-6 hours |
| Work-up | Filtration of iron salts, neutralization, extraction | Removal of solvent, basification, extraction |
| Typical Yield | 85-95% | 80-90% |
Step-by-Step Methodology (Condition A):
-
To a stirred suspension of this compound (1.0 eq) in glacial acetic acid (10 vol), add iron powder (3.0-5.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Ethyl 4-amino-5-chlorothiophene-2-carboxylate as a solid.
Part 2: Synthesis of a Model N-(Thiophen-2-yl) Nicotinamide Fungicide
The resulting aminothiophene is then acylated with a substituted nicotinoyl chloride to yield the final fungicidal compound.
Protocol 2: Acylation of Ethyl 4-amino-5-chlorothiophene-2-carboxylate
Figure 2: Acylation reaction workflow.
Step-by-Step Methodology:
-
Dissolve Ethyl 4-amino-5-chlorothiophene-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 vol).
-
Add a base, such as pyridine or triethylamine (1.2 eq), to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of the desired substituted nicotinoyl chloride (1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or HPLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the target N-(thiophen-2-yl) nicotinamide derivative.
Application in Herbicide Synthesis: A Proposed Route to Thiophene-Based Amides
Thiophene-containing amides have also been investigated as herbicides. A similar synthetic strategy involving the reduction of the nitro group followed by amidation can be employed to synthesize potential herbicidal compounds. For instance, the reaction of Ethyl 4-amino-5-chlorothiophene-2-carboxylate with a chloroacetyl chloride derivative can lead to the formation of α-chloroacetamides, a class of compounds known for their herbicidal activity.
Proposed Synthetic Scheme:
Figure 3: Proposed herbicide synthesis.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. Its utility is primarily centered on the strategic reduction of the nitro group to an amine, which serves as a key handle for introducing structural diversity and building complex, biologically active molecules. The protocols outlined in these application notes provide a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this compound in the development of next-generation fungicides and herbicides.
References
Thiophene Derivatives in the Development of Antimicrobial Agents: Application Notes and Protocols
Introduction: The Ascending Role of Thiophene Scaffolds in Combating Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, necessitating the urgent discovery and development of novel therapeutic agents. Within the landscape of medicinal chemistry, heterocyclic compounds have emerged as a particularly fruitful area of investigation, with the thiophene nucleus standing out as a privileged scaffold.[1][2] Thiophene, a five-membered aromatic ring containing a sulfur atom, and its derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5] This versatility stems from the unique electronic properties of the thiophene ring and the facility with which it can be functionalized, allowing for the precise tuning of its biological activity.[4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the application of thiophene derivatives in the development of antimicrobial agents. We will delve into the synthetic strategies for creating diverse thiophene-based compounds, provide robust protocols for their in vitro and in vivo evaluation, and explore the critical structure-activity relationships (SAR) that govern their efficacy. The methodologies presented herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific rigor and reproducibility.
Part 1: Synthesis of Antimicrobial Thiophene Derivatives
The synthesis of thiophene derivatives is a well-established field, offering a multitude of pathways to a diverse array of chemical entities. The choice of synthetic route is often dictated by the desired substitution pattern on the thiophene ring, which in turn influences the compound's biological activity. A common and versatile starting material for many antimicrobial thiophene derivatives is thiophene-2-carbohydrazide.[6][7]
Illustrative Synthetic Scheme: From Thiophene-2-carbohydrazide to Bioactive Heterocycles
A representative synthetic approach involves the initial reaction of thiophene-2-carbohydrazide with various electrophiles to generate key intermediates. These intermediates can then be cyclized to form a range of heterocyclic systems fused or appended to the thiophene core. For instance, reaction with isatin can lead to the formation of spiro-indoline-oxadiazole derivatives, which have shown potent and selective activity against Clostridium difficile.[6][7]
Caption: General synthetic workflow for spiro-indoline-oxadiazole derivatives.
Part 2: In Vitro Evaluation of Antimicrobial Activity
The initial assessment of a novel compound's antimicrobial potential is conducted through a series of in vitro assays. These assays are designed to determine the compound's intrinsic activity against a panel of clinically relevant microorganisms and to provide a preliminary indication of its spectrum of activity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[6][7] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Test compounds (solubilized in a suitable solvent, e.g., DMSO)
-
Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin, Fluconazole)[8]
-
Negative control (broth and solvent only)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plates. The final concentration range should typically span from 128 µg/mL to 0.125 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate. A solvent control (microorganism in broth with the highest concentration of the solvent used) should also be included to rule out any inhibitory effects of the solvent.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Table 1: Example MIC Data for Novel Thiophene Derivatives
| Compound | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Thiophene A | 4 | 16 | 8 |
| Thiophene B | >128 | 64 | >128 |
| Thiophene C | 2 | 8 | 4 |
| Ampicillin | >128 | 8 | NA |
| Fluconazole | NA | NA | 2 |
NA: Not Applicable
Part 3: Mechanism of Action Studies
Understanding how a novel antimicrobial agent exerts its effect is crucial for its further development. For thiophene derivatives, several mechanisms of action have been proposed, including the disruption of cell membrane integrity and the inhibition of essential enzymes.[9][10]
Protocol 2: Cell Membrane Permeability Assay
This assay assesses the ability of a compound to damage the bacterial cell membrane, leading to the leakage of intracellular components.
Materials:
-
Bacterial suspension (logarithmic growth phase)
-
Phosphate-buffered saline (PBS)
-
SYTOX Green nucleic acid stain
-
96-well black, clear-bottom microtiter plates
-
Fluorometer
Procedure:
-
Bacterial Preparation: Grow the bacterial strain to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final optical density (OD₆₀₀) of 0.5.
-
Assay Setup: In a 96-well plate, add the bacterial suspension to each well.
-
Compound Addition: Add the test compounds at various concentrations (e.g., 1x and 2x MIC). Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
-
Stain Addition: Add SYTOX Green to each well to a final concentration of 5 µM. SYTOX Green is a high-affinity nucleic acid stain that only penetrates cells with compromised membranes.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for up to 60 minutes.
-
Data Analysis: An increase in fluorescence intensity over time indicates that the compound is causing membrane damage, allowing the entry of SYTOX Green and its binding to intracellular nucleic acids.
Caption: Workflow for the cell membrane permeability assay.
Part 4: In Vivo Efficacy and Toxicity Assessment
Promising candidates from in vitro studies must be evaluated in animal models to assess their efficacy and safety in a living system.[11][12][13] The selection of an appropriate animal model is critical and should mimic the human infection as closely as possible.[11][12]
Protocol 3: Murine Model of Systemic Infection
This protocol provides a general framework for evaluating the efficacy of a thiophene derivative in a mouse model of systemic infection.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
-
Pathogenic bacterial strain
-
Test compound formulated for in vivo administration (e.g., in saline with a solubilizing agent)
-
Vehicle control
-
Positive control antibiotic
Procedure:
-
Infection: Infect the mice with a lethal or sub-lethal dose of the pathogenic bacteria via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the test compound to the mice via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral). A vehicle control group and a positive control antibiotic group should be included.
-
Monitoring: Monitor the mice for signs of morbidity and mortality for a predetermined period (e.g., 7-14 days).
-
Efficacy Endpoints: The primary endpoint is typically survival. Secondary endpoints can include bacterial burden in target organs (e.g., spleen, liver, kidneys), which is determined by sacrificing a subset of animals at specific time points, homogenizing the organs, and plating serial dilutions to enumerate colony-forming units (CFUs).
-
Toxicity Assessment: In parallel, a cohort of uninfected mice should be treated with the test compound at various doses to assess for any signs of acute toxicity (e.g., weight loss, changes in behavior, mortality).
Part 5: Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to the optimization of a lead compound. By systematically modifying the chemical structure of a thiophene derivative and assessing the impact on its antimicrobial activity, researchers can identify the key structural features required for potency and selectivity.[4][5][14]
For many thiophene-based antimicrobial agents, the nature and position of substituents on the thiophene ring are critical determinants of activity.[15] For example, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and influence its interaction with biological targets. Furthermore, the incorporation of bulky or lipophilic groups can affect the compound's ability to penetrate the microbial cell wall.
Caption: Conceptual diagram of SAR for thiophene derivatives.
Conclusion
Thiophene derivatives represent a highly promising class of compounds in the ongoing search for novel antimicrobial agents. Their synthetic tractability, coupled with their diverse biological activities, makes them an attractive scaffold for further investigation. The protocols and application notes provided in this guide offer a robust framework for the systematic discovery, evaluation, and optimization of thiophene-based antimicrobials. By integrating synthetic chemistry, microbiology, and pharmacology, and by adhering to rigorous and well-validated experimental designs, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic system in the fight against infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asianjpr.com [asianjpr.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate for Drug Discovery
Introduction: The Thiophene Scaffold in Modern Medicinal Chemistry
The thiophene ring is a privileged pharmacophore in medicinal chemistry, consistently ranking among the most common heterocyclic scaffolds in FDA-approved drugs.[1][2] Its unique electronic properties and ability to serve as a bioisostere for a phenyl ring, while offering multiple vectors for chemical modification, make it an invaluable building block for drug discovery programs.[3][4] Thiophene derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4][5]
Ethyl 5-chloro-4-nitrothiophene-2-carboxylate is a highly versatile synthetic intermediate, primed for diverse functionalization strategies. The electron-withdrawing nature of the nitro group and the carboxylate, coupled with the presence of a displaceable chloro substituent, activates the thiophene ring for a variety of chemical transformations. This guide provides a detailed exploration of key functionalization pathways for this molecule, offering both mechanistic insights and actionable laboratory protocols for researchers in synthetic and medicinal chemistry.
Core Functionalization Strategies: A Multi-pronged Approach
The strategic functionalization of this compound can be dissected into three primary areas of reactivity, each offering a distinct avenue for molecular diversification. These pathways can be pursued individually or in sequence to generate complex molecular architectures.
Caption: Key functionalization pathways for the thiophene core.
Functionalization at the C5 Position: Leveraging the Chloro Substituent
The chlorine atom at the C5 position is the most labile group for substitution, activated by the adjacent electron-withdrawing nitro group. This enables both nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful, often metal-free method for introducing a variety of nucleophiles at the C5 position. The reaction proceeds via a stepwise addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate.[6][7] The strong electron-withdrawing nitro group at the C4 position is crucial for stabilizing the negative charge of this intermediate, thereby facilitating the reaction.[8][9]
Causality: The rate of SNAr is highly dependent on the nucleophilicity of the incoming group and the stability of the Meisenheimer complex. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are typically used to solvate the cationic counter-ion without hydrogen bonding to the nucleophile, thus enhancing its reactivity.
Protocol 1: SNAr with Piperidine
-
Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add piperidine (1.2 eq).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture. The base acts as an acid scavenger for the HCl generated.
-
Reaction Conditions: Stir the reaction mixture at 60 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Nucleophile | Conditions | Expected Product | Typical Yield |
| Piperidine | K₂CO₃, DMF, 60 °C | Ethyl 4-nitro-5-(piperidin-1-yl)thiophene-2-carboxylate | >90% |
| Morpholine | K₂CO₃, DMF, 60 °C | Ethyl 5-morpholino-4-nitrothiophene-2-carboxylate | >90% |
| Sodium Methoxide | MeOH, rt | Ethyl 5-methoxy-4-nitrothiophene-2-carboxylate | ~85% |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation. For aryl chlorides, which are generally less reactive than bromides or iodides, the choice of ligand is critical for achieving efficient catalytic turnover.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the thiophene ring and a wide variety of aryl or vinyl boronic acids or esters.[10][11] This reaction is exceptionally tolerant of diverse functional groups, making it a mainstay in medicinal chemistry.[12][13]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst/Ligand Addition: Add Pd₂(dba)₃ (0.02 eq) and a suitable phosphine ligand like SPhos or XPhos (0.05 eq). The choice of a sterically hindered, electron-rich ligand is key for activating the C-Cl bond.
-
Solvent and Degassing: Add a mixture of toluene and water (e.g., 10:1 ratio, 0.1 M). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 100 °C under a nitrogen atmosphere and stir vigorously overnight.
-
Work-up & Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
For the synthesis of aryl amines, the Buchwald-Hartwig amination is the premier method, allowing for the coupling of aryl halides with a vast range of primary and secondary amines.[14][15] This reaction has largely replaced harsher classical methods for C-N bond formation.[16][17]
Protocol 3: Buchwald-Hartwig Amination with Aniline
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq) in a Schlenk flask.
-
Catalyst/Ligand Addition: Add a palladium precatalyst such as G3-XPhos Pd (0.02 eq).
-
Solvent: Add anhydrous toluene (0.1 M).
-
Reaction Conditions: Seal the flask and heat the mixture to 110 °C with stirring for 12-24 hours.
-
Work-up & Purification: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography.
Functionalization at the C4 Position: The Nitro Group as a Synthetic Handle
The nitro group is not merely an activating group; it is a versatile functional handle that can be readily transformed into an amine. This transformation dramatically alters the electronic properties of the ring and provides a nucleophilic center for further elaboration.
Reduction to an Amine
The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis.[18] Several methods are available, with the choice depending on the presence of other reducible functional groups in the molecule.
Causality: Catalytic hydrogenation is often clean and high-yielding but can also reduce other functionalities. Metal-acid systems like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are robust and selective for the nitro group in the presence of esters and some C-C multiple bonds.
Protocol 4: Nitro Group Reduction using Tin(II) Chloride
-
Reagent Preparation: Dissolve this compound (1.0 eq) in ethanol (0.2 M) in a round-bottom flask.
-
Reductant Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in concentrated hydrochloric acid (HCl) dropwise at 0 °C.
-
Reaction Conditions: After the addition, allow the reaction to warm to room temperature and then heat to 70 °C for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Caution: This is an exothermic process and will generate CO₂ gas.
-
Filtration & Extraction: The resulting tin salts will precipitate. Filter the mixture through Celite®, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the desired amine, which can often be used without further purification.
Functionalization at the C2 Position: Ester Modification
The ethyl ester at the C2 position provides a classic handle for generating carboxylic acids and amides, which are prevalent functionalities in pharmaceuticals.
Hydrolysis to Carboxylic Acid
Base-catalyzed hydrolysis (saponification) is a straightforward method to convert the ester to the corresponding carboxylic acid.[19]
Protocol 5: Ester Hydrolysis
-
Reaction Setup: Dissolve the thiophene ester substrate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl. The carboxylic acid product will typically precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Amide Coupling
The resulting carboxylic acid can be coupled with a wide array of amines to form amides using standard peptide coupling reagents.[20][21] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions.[22]
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. cognizancejournal.com [cognizancejournal.com]
- 5. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | MDPI [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 19. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
- 20. hepatochem.com [hepatochem.com]
- 21. fishersci.co.uk [fishersci.co.uk]
- 22. growingscience.com [growingscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate
Introduction
Welcome to the technical support guide for the synthesis of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate. This molecule is a valuable heterocyclic building block in medicinal and agricultural chemistry.[1] Its synthesis, while straightforward in principle, involves electrophilic aromatic substitution on a thiophene ring, a process sensitive to reaction conditions. Thiophene's high reactivity towards electrophiles, compared to benzene, necessitates careful control to prevent side reactions and degradation, which can significantly impact yield and purity.[2]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into common challenges encountered during the synthesis, framed in a practical question-and-answer format. We will explore the causality behind protocol steps and offer robust troubleshooting strategies to optimize your reaction outcomes.
Synthetic Workflow Overview
The synthesis is typically a two-step process starting from the commercially available Ethyl 2-thiophenecarboxylate. The first step is an electrophilic chlorination at the C5 position, followed by a regioselective nitration at the C4 position.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Troubleshooting the Chlorination of Ethyl 2-thiophenecarboxylate
This section addresses common issues during the synthesis of the key intermediate, Ethyl 5-chlorothiophene-2-carboxylate.
Q1: My chlorination reaction is giving a low yield of the desired 5-chloro isomer and multiple unidentified byproducts. What's going wrong?
A1: The primary cause is often a lack of regioselectivity or over-chlorination. The thiophene ring is highly activated, and the ester group at C2 directs electrophilic substitution primarily to the C5 position. However, harsh conditions can lead to substitution at other positions or dichlorination.
-
Causality: The sulfur atom in the thiophene ring stabilizes the cationic intermediate (the sigma complex) formed during electrophilic attack at C5 more effectively than at other positions. However, if the reaction is too energetic (e.g., high temperature, highly reactive chlorinating agent), the kinetic barrier for attack at other positions can be overcome.
-
Troubleshooting Steps:
-
Choice of Chlorinating Agent: If you are using a very strong agent like chlorine gas, consider switching to a milder, more controllable one such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).
-
Temperature Control: Run the reaction at a lower temperature. Start at 0°C and monitor the reaction's progress by TLC or GC-MS. Allowing the reaction to slowly warm to room temperature is a common strategy. Maintaining temperatures below 30°C is critical to minimize side reactions.[3]
-
Solvent: Use an inert solvent like dichloromethane (DCM), chloroform, or acetic acid. Acetic acid can sometimes improve selectivity by modulating the reactivity of the chlorinating species.
-
Q2: How do I set up and monitor the chlorination reaction effectively?
A2: A robust experimental setup and diligent monitoring are key to a successful and reproducible synthesis.
Protocol: Synthesis of Ethyl 5-chlorothiophene-2-carboxylate
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Ethyl 2-thiophenecarboxylate (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Cool the flask to 0-5°C in an ice bath. Through the dropping funnel, add a solution of sulfuryl chloride (SO₂Cl₂, 1.1 equivalents) in glacial acetic acid dropwise over 30-60 minutes. The slow addition is crucial to manage the exothermic reaction.
-
Reaction: Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Take aliquots from the reaction mixture every hour. Quench with water, extract with ethyl acetate, and spot on a TLC plate against the starting material standard. The product should be a new, less polar spot.
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture over crushed ice. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified further by vacuum distillation or column chromatography on silica gel.
Part 2: Troubleshooting the Nitration of Ethyl 5-chlorothiophene-2-carboxylate
The nitration step is the most critical and challenging part of the synthesis. The thiophene ring, even with deactivating chloro and ester groups, is susceptible to oxidative degradation by strong nitrating agents.[2]
Q3: My nitration reaction with standard concentrated HNO₃/H₂SO₄ is resulting in a black tar-like substance and a very low yield. Why is this happening?
A3: This is a classic case of substrate degradation. The combination of concentrated sulfuric and nitric acids is often too harsh for the sensitive thiophene ring.[2] Thiophenes can react with explosive violence with nitric acid alone due to autocatalytic nitrosation.[2]
-
Causality: The strong acidic and oxidizing conditions can lead to polymerization and ring-opening of the thiophene nucleus, resulting in complex, intractable tars. The electron-rich nature of the thiophene ring makes it highly susceptible to oxidation.
-
Troubleshooting & Optimization:
-
Milder Nitrating Conditions: The most important adjustment is to use a milder nitrating agent. A well-established alternative is using fuming nitric acid in acetic anhydride.[4] This in-situ generates acetyl nitrate, a less aggressive electrophile.
-
Temperature is Critical: This reaction is highly exothermic. Strict temperature control, typically maintaining the reaction between -10°C and 0°C, is paramount to prevent runaway reactions and degradation.
-
Order of Addition: Always add the substrate (the thiophene derivative) to the nitrating mixture, not the other way around. This ensures that the substrate is always in the presence of an excess of the nitrating agent, which can paradoxically lead to a cleaner reaction by minimizing side reactions that occur at partial conversion.
-
Q4: I'm observing the formation of multiple nitro-isomers. How can I improve the regioselectivity for the desired 4-nitro product?
A4: The regioselectivity is dictated by the electronic effects of the substituents on the ring. The C2-ester group is a meta-director, and the C5-chloro group is an ortho, para-director.
-
Electronic Directing Effects:
-
The ester group deactivates the ring and directs nitration to the C4 position (meta).
-
The chloro group also deactivates the ring but directs to the C3 position (ortho).
-
The directing effect of the ester group to the C4 position is generally dominant in this system. However, suboptimal conditions can lead to the formation of the 3-nitro isomer.
-
-
Improving Selectivity:
-
Controlled Conditions: Using the recommended milder conditions (e.g., fuming HNO₃ in acetic anhydride at low temperature) favors the thermodynamically preferred product, which is the 4-nitro isomer.
-
Alternative Reagents: Some research suggests that solid acid catalysts can offer high regioselectivity under mild conditions.[3]
-
Caption: Troubleshooting decision tree for the nitration of Ethyl 5-chlorothiophene-2-carboxylate.
Protocol: Optimized Nitration of Ethyl 5-chlorothiophene-2-carboxylate
-
Setup: In a three-necked round-bottom flask, prepare the nitrating mixture by adding fuming nitric acid (1.2 equivalents) dropwise to acetic anhydride (5 volumes) while maintaining the temperature at -10°C using an acetone/dry ice bath. Stir for 15 minutes.
-
Substrate Addition: Dissolve Ethyl 5-chlorothiophene-2-carboxylate (1 equivalent) in glacial acetic acid (2 volumes). Add this solution dropwise to the cold nitrating mixture, ensuring the internal temperature does not rise above 0°C.
-
Reaction: Stir the reaction mixture at -5°C to 0°C for 2-3 hours.
-
Monitoring: Check for the consumption of the starting material using TLC (e.g., 20% ethyl acetate in hexanes). The product will be a more polar spot.
-
Work-up: Once the reaction is complete, pour the mixture slowly onto a large volume of crushed ice with vigorous stirring. A yellow solid should precipitate.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Dry the solid under vacuum. The crude product can be further purified by recrystallization from ethanol or methanol to yield the final product as pale yellow crystals.[5]
Part 3: Purification and Characterization
Q5: What is the best way to purify the final product, and how can I confirm its identity and purity?
A5: Recrystallization is typically the most effective method for purifying the final solid product. For characterization, a combination of spectroscopic methods should be employed.
-
Purification: Ethanol is a common and effective solvent for recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Characterization:
-
Melting Point: A sharp melting point is a good indicator of purity. The literature melting point for the corresponding methyl ester is 83-84°C, which can serve as a reference point.[1]
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure. You should expect to see a singlet for the thiophene proton, signals for the ethyl group (a quartet and a triplet), and appropriate shifts in the ¹³C spectrum confirming the positions of the substituents.
-
Infrared (IR) Spectroscopy: Look for strong characteristic absorption bands for the nitro group (asymmetric and symmetric N-O stretching around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹) and the ester carbonyl (C=O) stretch around 1720 cm⁻¹.[6]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Summary of Recommended Parameters
| Step | Key Reagents | Solvent | Temperature | Key Considerations |
| Chlorination | Sulfuryl Chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) | Glacial Acetic Acid or DCM | 0°C to Room Temp. | Slow, dropwise addition of the chlorinating agent is crucial to control exothermicity and improve selectivity. |
| Nitration | Fuming Nitric Acid (HNO₃) / Acetic Anhydride | Acetic Anhydride / Acetic Acid | -10°C to 0°C | Strict low-temperature control is essential to prevent substrate degradation.[4] Add substrate to the nitrating mix. |
| Purification | Ethanol or Methanol | N/A | N/A | Recrystallization is highly effective. Confirm purity with melting point and spectroscopic analysis. |
References
Troubleshooting common problems in thiophene nitration reactions
Technical Support Center: A Guide to Thiophene Nitration
From the Desk of the Senior Application Scientist
Welcome to the technical support center for thiophene nitration. As a foundational reaction in the synthesis of pharmaceuticals and functional materials, the nitration of thiophene is a critical yet often challenging transformation.[1][2] Thiophene's high reactivity towards electrophiles, while advantageous, can lead to a host of issues including runaway reactions, poor regioselectivity, and product degradation.[3][4]
This guide is designed to move beyond simple protocols. It provides a deep dive into the causality behind common experimental problems and offers field-proven troubleshooting strategies. We aim to equip you, our fellow researchers and developers, with the expertise to navigate these challenges effectively, ensuring the integrity and success of your synthetic work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during thiophene nitration in a direct question-and-answer format.
Q1: My nitration of thiophene with nitric and sulfuric acid is extremely vigorous, sometimes uncontrollably so. Why is this happening and how can I prevent it?
A1: This is a classic and dangerous problem stemming from thiophene's high reactivity, which surpasses that of benzene.[4] The traditional nitrating mixture of concentrated nitric acid and sulfuric acid is often too strong, leading to rapid, exothermic reactions and significant substrate degradation.[3] Furthermore, the reaction can be autocatalytic due to the formation of nitrous acid, which can lead to explosive nitrosation side reactions.[3]
To prevent this, you must use a milder, more controlled nitrating agent. The most successful and widely adopted reagent is a mixture of nitric acid in acetic anhydride.[3] Acetic anhydride moderates the reactivity of nitric acid and helps prevent complications arising from nitrosation.[3] Strict temperature control, typically maintaining the reaction at or below 10°C, is also absolutely critical for safety and yield.[5]
Q2: I'm trying to synthesize 2-nitrothiophene, but I'm getting a significant amount of the 3-nitro isomer. How can I improve my regioselectivity?
A2: This is a fundamental challenge of regiocontrol. The nitration of thiophene is under kinetic control, meaning the product distribution is determined by the relative rates of attack at different positions.[6] The C2 (and C5) positions are electronically richer and thus more reactive towards electrophilic attack than the C3 (and C4) positions.[6][7]
While the major product is almost always 2-nitrothiophene, the formation of 10-15% of the 3-nitro isomer is common under standard conditions (e.g., nitric acid in acetic anhydride).[3][8][9] To maximize selectivity for the 2-isomer:
-
Use Milder Conditions: Employing milder reagents can sometimes enhance selectivity. Some research points to solid acid catalysts, such as metal-exchanged montmorillonite clay, which can achieve very high selectivity for 2-nitrothiophene while avoiding the use of acetic anhydride.[8][10]
-
Maintain Low Temperatures: Lowering the reaction temperature can further favor the kinetically preferred C2 attack.
Synthesizing pure 3-nitrothiophene via direct nitration is generally not feasible. It is more effectively prepared through indirect methods, such as the diazotization of methyl 3-aminothiophene-2-carboxylate followed by treatment with nitrite and subsequent decarboxylation.[11]
Q3: My reaction is producing di- and even tri-nitrated thiophenes, drastically lowering the yield of my desired mononitro product. What should I do?
A3: Polysubstitution occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long. The initial nitro group is deactivating, making the second nitration more difficult, but it can still occur under forcing conditions.[12]
To favor mononitration:
-
Control Stoichiometry: Use a slight molar excess of thiophene relative to the nitrating agent, or at most a small excess of the nitrating agent (e.g., 1.2 moles of nitric acid per mole of thiophene).[5]
-
Strict Temperature Control: Avoid any temperature spikes, as higher temperatures provide the activation energy needed for the second nitration.[5]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. Quench the reaction as soon as the thiophene is consumed to prevent further nitration of the product.
Q4: The reaction mixture turned dark red or black, and after workup, my yield was negligible. What caused this degradation?
A4: A dark coloration is a clear sign of oxidation and substrate decomposition.[5] Thiophene is sensitive to strong oxidizing acids. The appearance of a pink or dark red color during the reaction indicates that oxidation is competing with, or overtaking, the desired nitration pathway.[5] This is often caused by:
-
Excessive Temperature: Superheating the reaction mixture is a primary cause of oxidation.[5]
-
** overly Aggressive Reagents:** Using fuming nitric acid or a high concentration of sulfuric acid can easily oxidize the thiophene ring, leading to ring-opening and the formation of maleic acid, oxalic acid, and sulfuric acid as byproducts.[8]
-
Presence of Nitrous Acid: As mentioned, nitrous acid can lead to uncontrolled side reactions.[3] Adding a small amount of urea can sometimes help by scavenging any nitrous acid present.[3]
Always ensure your reaction maintains a light brown color throughout the addition of reagents, which is indicative of a controlled nitration.[5]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Controlling Regioselectivity
The preferential formation of 2-nitrothiophene is a direct consequence of the electronic structure of the thiophene ring. The intermediate sigma complex formed during attack at the C2 position is more stable than the one formed from C3 attack, leading to a lower activation energy.[6]
Data Summary: Nitrating Agents and Selectivity
| Nitrating Agent | Typical Conditions | Predominant Isomer | Common Issues | Reference |
| HNO₃ / H₂SO₄ | 0-10 °C | 2-Nitrothiophene | Highly exothermic, significant oxidation, poor selectivity. | [3][13] |
| HNO₃ / Acetic Anhydride | 0-10 °C | 2-Nitrothiophene (~85%) | Exothermic, requires careful control, formation of 3-isomer. | [5][8][9] |
| HNO₃ / Trifluoroacetic Anhydride | 0-5 °C | 2-Nitrothiophene (78% Yield) | Milder alternative, good yield. | [3][14] |
| Metal-Exchanged Clay (e.g., Fe³⁺-Montmorillonite) | 70-80 °C | 2-Nitrothiophene (up to 100% selectivity) | Heterogeneous, eco-friendly, avoids acetic anhydride. | [8][10] |
Guide 2: Troubleshooting Workflow for Low Yield
If you are experiencing low yields, a systematic approach is necessary to diagnose the root cause. Use the following workflow to identify and solve the problem.
Part 3: Validated Experimental Protocols
Protocol 1: Synthesis of 2-Nitrothiophene via Nitric Acid/Acetic Anhydride
This protocol is adapted from the robust procedure published in Organic Syntheses, which has been demonstrated to provide good yields of mononitrothiophene.[5]
Materials:
-
Thiophene (1.0 mole)
-
Fuming Nitric Acid (1.2 moles)
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ice
-
Three-necked round-bottomed flask (2-L)
-
Mechanical stirrer, thermometer, and dropping funnel
Step-by-Step Procedure:
-
Prepare Solutions:
-
Solution A: Dissolve 84 g (1.0 mole) of thiophene in 340 mL of acetic anhydride.
-
Solution B: Carefully add 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) to 600 mL of glacial acetic acid with cooling.[5] Caution: This mixing is exothermic.
-
-
Reaction Setup: Assemble the three-necked flask with the stirrer, thermometer, and dropping funnel in an ice-water bath.
-
Initial Charge: Add half of Solution B to the reaction flask and cool to 10°C.
-
Thiophene Addition (Part 1): With moderate stirring, add the first half of Solution A dropwise. The rate of addition must be controlled to keep the internal temperature from rising above room temperature. A rapid temperature increase is expected initially.[5] The solution should maintain a light brown color; a pink or red color indicates oxidation.[5]
-
Reagent Addition (Part 2): After the first half of the thiophene solution is added, cool the mixture back down to 10°C. Rapidly add the remaining half of Solution B.
-
Thiophene Addition (Part 2): Continue the gradual, dropwise addition of the remaining Solution A, maintaining careful temperature control.
-
Reaction Time: Once the addition is complete, allow the mixture to stir at room temperature for two hours.[5]
-
Quenching: Pour the reaction mixture onto an equal weight of crushed ice with vigorous shaking. The product, mononitrothiophene, will separate as pale yellow crystals.[5]
-
Isolation: Allow the mixture to stand in an ice chest for several hours to maximize crystallization. Filter the solid product at a low temperature, wash thoroughly with ice water, press dry, and dry in a desiccator protected from light.[5] 2-Nitrothiophene is known to be sensitive to light.[5]
Protocol 2: Purification of 2-Nitrothiophene from the 3-Nitro Isomer
Separating the 2- and 3-nitrothiophene isomers can be challenging due to their similar properties. A chemical separation method can be employed, followed by recrystallization.
Materials:
-
Crude nitrothiophene mixture (85:15, 2-nitro:3-nitro)
-
Ethanol (chloroform-free)
-
Chlorosulfonic acid
-
Ice water
-
Chloroform
-
Aluminum oxide
-
Sodium sulfate
-
Hexane-isopropyl ether
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude nitrothiophene mixture in chloroform-free ethanol in a four-necked flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer.[10]
-
Sulfonylation: Maintain the flask temperature at 40°C and add chlorosulfonic acid dropwise over 5 minutes. The 3-nitrothiophene is consumed in a sulfonation reaction while the 2-nitrothiophene reacts much more slowly.
-
Monitoring: Monitor the reaction by GC or NMR until the 3-nitrothiophene is consumed.[10]
-
Quenching: Carefully pour the reaction mixture into ice water.
-
Extraction: Separate the chloroform layer and extract the aqueous phase with additional chloroform. Combine the organic layers.
-
Washing: Wash the combined chloroform solutions with water, then shake with aluminum oxide.
-
Drying and Concentration: Dry the solution over sodium sulfate, filter, and remove the solvent with a rotary evaporator.[10]
-
Recrystallization: Recrystallize the resulting residue from a hexane-isopropyl ether mixture to obtain high-purity 2-nitrothiophene (>99%).[10]
Part 4: Safety First
Q: What are the primary hazards associated with thiophene nitration?
A: The primary hazards are:
-
Reagent Toxicity & Corrosivity: Fuming nitric acid, sulfuric acid, and acetic anhydride are highly corrosive and toxic. Always handle them in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.[15][16][17]
-
Runaway Reactions: As discussed, the high reactivity of thiophene can lead to explosive reactions if not properly controlled.[3] Never add reagents quickly and always have an adequate cooling bath.
-
Product Toxicity: Mononitrothiophene is an active poison and can cause painful blisters upon skin contact.[5] It is harmful if swallowed, inhaled, or absorbed through the skin and is suspected of causing genetic defects.[16] Always handle the product with gloves and avoid creating dust.[15][16]
Q: Are there any special storage requirements for the product?
A: Yes. 2-Nitrothiophene is light-sensitive and can discolor or degrade upon exposure.[5][16] It should be stored in a brown or amber bottle, in a cool, dry, and dark place.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Explain the disproportionate Nitration of Thiophene in term reaction kine.. [askfilo.com]
- 7. m.youtube.com [m.youtube.com]
- 8. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 9. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 10. US20030181734A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. reddit.com [reddit.com]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. lookchem.com [lookchem.com]
- 16. valsynthese.ch [valsynthese.ch]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This guide provides practical, field-proven insights to help you navigate the complexities of this synthesis, troubleshoot unexpected outcomes, and optimize your experimental protocol.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing step-by-step solutions grounded in chemical principles.
Problem 1: Low Yield of the Desired Product
Symptom: The isolated yield of this compound is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Nitration: The nitration of the thiophene ring is a critical step. Thiophenes are highly reactive towards electrophilic substitution, but the reaction conditions must be carefully controlled to prevent degradation.[1]
-
Causality: Using overly harsh nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, can lead to oxidation and decomposition of the thiophene ring.[1]
-
Solution: Employ milder nitrating conditions. A well-established method is the use of fuming nitric acid in acetic anhydride, which helps to control the reaction's exothermicity and prevent the formation of unwanted byproducts.[2] Maintaining a low temperature (e.g., 10°C) during the addition of the thiophene substrate is crucial to prevent overheating and subsequent degradation.[2]
-
-
Side Reactions During Chlorination: If the synthesis starts from a precursor that requires chlorination, such as ethyl 4-nitrothiophene-2-carboxylate, the conditions of the chlorination step are critical.
-
Causality: Over-chlorination or reaction at non-desired positions can occur if the reaction is not properly controlled.
-
Solution: A common method for the chlorination of thiophene derivatives is the use of N-chlorosuccinimide (NCS) in a suitable solvent like acetic acid or dichloromethane. This reagent provides a controlled source of electrophilic chlorine.
-
-
Loss of Product During Workup and Purification: The product may be lost during extraction or purification steps.
-
Causality: this compound has moderate polarity. Using an extraction solvent that is too polar or too nonpolar can result in incomplete extraction from the aqueous layer. During column chromatography, an inappropriate solvent system can lead to poor separation from byproducts or irreversible adsorption to the silica gel.
-
Solution: For extraction, dichloromethane or ethyl acetate are generally suitable solvents. Monitor the extraction efficiency using Thin Layer Chromatography (TLC). For purification by column chromatography, a gradient elution with a mixture of hexane and ethyl acetate is recommended to ensure good separation.
-
Problem 2: Presence of Unexpected Impurities in Spectroscopic Data (NMR, MS)
Symptom: Your ¹H NMR or Mass Spectrum shows peaks that do not correspond to the desired product.
Possible Side Reactions & Their Signatures:
-
Formation of Dinitrothiophene Derivatives:
-
Causality: If the nitration reaction is allowed to proceed for too long or at an elevated temperature, a second nitro group can be introduced onto the thiophene ring.
-
Spectroscopic Signature: The appearance of a product with a higher molecular weight in the mass spectrum, corresponding to the addition of another NO₂ group. The ¹H NMR spectrum may show a loss of one aromatic proton signal.
-
Mitigation: Strictly control the stoichiometry of the nitrating agent and the reaction time. Monitor the reaction progress by TLC to quench it once the starting material is consumed.
-
-
Formation of the Isomeric Product (Ethyl 3-chloro-4-nitrothiophene-2-carboxylate):
-
Causality: While the 5-position is generally favored for electrophilic substitution on 2-substituted thiophenes, some formation of the 3-substituted isomer can occur.
-
Spectroscopic Signature: The ¹H NMR will show a different coupling pattern for the thiophene proton. Careful analysis of 2D NMR spectra (COSY, HMBC) can help in the definitive assignment of the structure.
-
Mitigation: The regioselectivity of the nitration is highly dependent on the directing effects of the substituents already on the ring. For a 2-carboxylate, nitration is strongly directed to the 5-position. If significant amounts of the 3-isomer are forming, re-evaluate the starting material and reaction conditions.
-
-
Hydrolysis of the Ethyl Ester:
-
Causality: The ester group can be hydrolyzed to the corresponding carboxylic acid if the reaction or workup is performed under strongly acidic or basic conditions for a prolonged period.[3]
-
Spectroscopic Signature: The ¹H NMR spectrum will show the disappearance of the characteristic ethyl group signals (a quartet and a triplet). The mass spectrum will show a peak corresponding to the molecular weight of the carboxylic acid.
-
Mitigation: Use neutral or mildly acidic/basic conditions during the workup. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution cautiously and for a short duration.[4]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
The nitration of the thiophene ring is arguably the most critical step. Thiophene is an electron-rich heterocycle and is highly susceptible to electrophilic attack.[1] However, it is also prone to degradation under strongly acidic and oxidizing conditions.[1] Therefore, achieving a high yield of the desired 4-nitro isomer without significant byproduct formation or decomposition requires careful selection of the nitrating agent and precise control of the reaction temperature.
Q2: Can I use a different chlorinating agent for the synthesis?
Yes, while N-chlorosuccinimide (NCS) is commonly used, other chlorinating agents can be employed. For instance, sulfuryl chloride (SO₂Cl₂) can also be effective for the chlorination of thiophenes. However, the reactivity of SO₂Cl₂ is higher, which may lead to a decrease in selectivity and the formation of over-chlorinated byproducts. The choice of chlorinating agent should be based on the specific substrate and the desired level of reactivity and selectivity.
Q3: My reaction mixture turns dark brown or black during nitration. What does this indicate?
A dark coloration, especially black, is often an indication of decomposition of the thiophene ring.[2] This can be caused by:
-
Excessively high reaction temperature: The nitration of thiophene is highly exothermic. If the temperature is not controlled, it can lead to a runaway reaction and polymerization or decomposition of the starting material.
-
Use of an overly aggressive nitrating agent: A mixture of concentrated sulfuric and nitric acid can be too harsh for many thiophene derivatives.[1]
-
Presence of impurities in the starting material: Certain impurities can catalyze decomposition pathways.
If you observe this, it is best to stop the reaction and re-evaluate your procedure, focusing on temperature control and the choice of nitrating agent.
Q4: How can I confirm the regiochemistry of the final product?
The regiochemistry can be unequivocally confirmed using a combination of spectroscopic techniques:
-
¹H NMR: The proton on the thiophene ring will appear as a singlet. The chemical shift of this proton will be indicative of its electronic environment.
-
¹³C NMR: The chemical shifts of the carbon atoms in the thiophene ring will be distinct for different isomers.
-
2D NMR (HMBC and NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the thiophene proton and the surrounding carbon atoms, including the carbonyl carbon of the ester, which can help to confirm the substitution pattern. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between protons, which can also aid in structure elucidation.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural proof.
Reaction Pathway Overview
Caption: General synthetic pathway and potential side reactions.
Experimental Protocols
Representative Protocol for the Nitration of Ethyl 5-chlorothiophene-2-carboxylate
Materials:
-
Ethyl 5-chlorothiophene-2-carboxylate
-
Acetic anhydride
-
Fuming nitric acid
-
Ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve Ethyl 5-chlorothiophene-2-carboxylate (1.0 eq) in acetic anhydride (5-10 volumes).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[2]
-
After the addition is complete, stir the reaction mixture at 0-5 °C and monitor the progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Data Summary
| Side Product | Potential Cause | Mitigation Strategy |
| Dinitrothiophenes | Excess nitrating agent, high temperature | Use stoichiometric amounts of nitrating agent, maintain low temperature |
| Isomeric Products | Lack of regiocontrol | Utilize directing group effects, choose appropriate starting material |
| Carboxylic Acid | Ester hydrolysis (acidic/basic conditions) | Maintain neutral pH during workup, limit exposure to strong acids/bases |
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Chlorothiophenes
Welcome to the technical support center dedicated to the nuanced art of nucleophilic aromatic substitution (SNAr) on chlorothiophenes. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize these critical, yet often challenging, reactions. Here, we move beyond simple protocols to explore the underlying principles that govern success, enabling you to confidently navigate the experimental landscape.
Introduction to SNAr on the Thiophene Ring
Nucleophilic aromatic substitution on thiophene rings is a cornerstone of heterocyclic chemistry, providing a powerful method for the synthesis of functionalized thiophenes, which are prevalent scaffolds in pharmaceuticals and electronic materials.[1][2] Unlike typical SN2 reactions, the SNAr mechanism on an aromatic ring, such as thiophene, proceeds through a two-step addition-elimination pathway.[2][3][4] This involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5][6] The success of this reaction is highly dependent on the electronic properties of the thiophene ring, the nature of the nucleophile, the leaving group, and the reaction conditions.
Chlorothiophenes, while effective substrates, can present unique challenges due to the specific reactivity of the thiophene core. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent obstacles encountered during SNAr reactions with chlorothiophenes and provides a systematic approach to problem-solving.
Issue 1: Low to No Product Yield
Q: My SNAr reaction on a chlorothiophene substrate is resulting in a very low yield, or I'm only recovering starting material. What are the likely causes and how can I improve the conversion?
A: This is a common and frustrating issue that can usually be traced back to one of several key factors. A methodical investigation is the best approach.
1. Insufficient Ring Activation:
-
The "Why": The SNAr mechanism relies on the stabilization of the negative charge in the Meisenheimer intermediate.[4][6] This stabilization is provided by electron-withdrawing groups (EWGs) positioned ortho or para to the chlorine leaving group. If the thiophene ring is not sufficiently electron-deficient, the initial nucleophilic attack will be energetically unfavorable.[7]
-
The Solution:
-
Assess Your Substrate: Ensure your chlorothiophene has at least one strong EWG (e.g., -NO₂, -CN, -CF₃, -C(O)R) appropriately positioned. The more EWGs present, the more facile the reaction, often allowing for milder conditions.[2][7]
-
Consider Catalysis: For poorly activated or unactivated systems, the use of a catalyst, such as a copper salt, can sometimes facilitate the reaction, although this can also introduce new side reactions.[8]
-
2. Poor Leaving Group Ability:
-
The "Why": While chloride is a reasonably good leaving group, its departure is a critical step in the reaction. In some contexts, particularly with less activated rings, its expulsion can be slow.
-
The Solution:
-
Alternative Halogens: If synthetic routes allow, converting the chloro-substituent to a fluoro-substituent can significantly increase reactivity. Fluoride is a poorer leaving group in SN2 reactions but is often superior in SNAr because it is more electron-withdrawing, which enhances the rate of the initial nucleophilic attack.[9]
-
3. Nucleophile Reactivity and Stability:
-
The "Why": The nucleophile must be strong enough to attack the electron-deficient thiophene ring. If the nucleophile is too weak or is degraded under the reaction conditions (e.g., by a strong base or high temperatures), the reaction will fail.
-
The Solution:
-
Increase Nucleophilicity: If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) will deprotonate it to generate the more reactive anionic form.[10][11]
-
Check Reagent Quality: Ensure your nucleophile and any bases used are pure and anhydrous, as trace amounts of water can quench anionic nucleophiles.
-
4. Inappropriate Solvent Choice:
-
The "Why": The solvent plays a crucial role in stabilizing the charged intermediate and solvating the reactants.[12][13]
-
The Solution:
-
Favor Polar Aprotic Solvents: Solvents like DMF, DMSO, NMP, and acetonitrile are generally the best choices for SNAr reactions.[10][14][15] They are polar enough to dissolve the reactants and stabilize the Meisenheimer complex but do not hydrogen bond with and "shield" the nucleophile, which would reduce its reactivity.[16][17]
-
Avoid Polar Protic Solvents (with anionic nucleophiles): Solvents like water, methanol, and ethanol can solvate and stabilize the nucleophile through hydrogen bonding, making it less reactive and slowing down the reaction.[13][16][18]
-
Below is a decision-making workflow for troubleshooting low-yield reactions:
Caption: Troubleshooting workflow for low-yield SNAr reactions.
Issue 2: Formation of Side Products
Q: My reaction is proceeding, but I'm observing significant formation of unintended side products. How can I improve the selectivity?
A: Side product formation often points to issues with reaction conditions being too harsh, the presence of multiple reactive sites, or competing reaction pathways.
1. Di-substitution or Poly-substitution:
-
The "Why": If your chlorothiophene has multiple leaving groups or if the product of the initial substitution is more activated than the starting material, you may see multiple substitutions.
-
The Solution:
-
Control Stoichiometry: Use the nucleophile as the limiting reagent (e.g., 1.0-1.1 equivalents).
-
Lower Temperature: Running the reaction at a lower temperature can often favor the mono-substituted product.
-
Shorter Reaction Time: Carefully monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further reaction.
-
2. Reaction with the Solvent:
-
The "Why": Some solvents, particularly DMF and NMP at high temperatures, can decompose or react with strong bases or nucleophiles, leading to impurities.
-
The Solution:
-
Use a More Stable Solvent: Consider switching to DMSO or sulfolane for high-temperature reactions.
-
Lower the Temperature: If possible, find conditions that allow the reaction to proceed at a lower temperature.
-
3. Competing Reaction Pathways (e.g., Benzyne-type mechanism):
-
The "Why": In the presence of a very strong base (like NaNH₂), an elimination-addition mechanism via a "thienyne" intermediate can occur, leading to substitution at a different position than the one where the leaving group was located.[3]
-
The Solution:
-
Use a Milder Base: Employ bases like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaH or NaNH₂ unless the nucleophile requires deprotonation with a strong base.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for SNAr reactions on chlorothiophenes?
A1: There is no single optimal temperature. It is highly dependent on the substrate's activation and the nucleophile's reactivity.
-
Highly Activated Substrates (e.g., with two nitro groups): Reactions can often proceed at room temperature or with gentle heating (40-60 °C).[19]
-
Moderately Activated Substrates: Typically require higher temperatures, in the range of 80-150 °C.
-
Poorly Activated Substrates: May require very high temperatures (>150 °C) or the use of microwave irradiation to achieve a reasonable reaction rate.[20] It's always best to start at a lower temperature and incrementally increase it while monitoring the reaction.
Q2: Which base should I choose for my reaction?
A2: The choice of base depends on the pKa of your nucleophile. The goal is to deprotonate the nucleophile without causing side reactions.
| Base | Strength | Common Nucleophiles | Notes |
| K₂CO₃, Cs₂CO₃ | Moderate | Phenols, Thiols, some Amines | Often a good starting point. Cs₂CO₃ is more soluble and reactive.[11] |
| K₃PO₄ | Moderate | Alcohols, Phenols | Can be effective when other carbonate bases fail.[11] |
| DBU, DIPA | Strong (Non-nuc.) | Alcohols, Amines | Organic bases, are useful when inorganic salts cause solubility issues. |
| NaH, KH | Very Strong | Alcohols, less acidic N-H | Use with caution in a non-protic solvent. Can cause side reactions. |
Q3: How do I effectively monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.
-
TLC: Provides a quick and easy way to visualize the disappearance of starting material and the appearance of the product. Choose a solvent system that gives good separation (Rf values between 0.2 and 0.8).
-
LC-MS: Offers more definitive tracking by confirming the mass of the product and any major side products, which is invaluable for troubleshooting.
Q4: Can I use N-, O-, and S-based nucleophiles for this reaction?
A4: Yes, a wide variety of nucleophiles can be used, but their reactivity varies.[10][14]
-
Sulfur Nucleophiles (Thiolates): Generally excellent nucleophiles for SNAr reactions due to their high polarizability and nucleophilicity.[14][21]
-
Nitrogen Nucleophiles (Amines): Very common and effective. Primary and secondary amines work well.[9][10]
-
Oxygen Nucleophiles (Alkoxides, Phenoxides): Generally less reactive than sulfur or nitrogen nucleophiles. Often require higher temperatures and more activated substrates.[10][14]
Below is a general workflow for setting up and optimizing an SNAr reaction.
Caption: General workflow for SNAr reaction optimization.
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile
This protocol provides a starting point for the reaction of a chlorothiophene with a primary or secondary amine.
Materials:
-
Activated chlorothiophene (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the activated chlorothiophene (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMF via syringe to create a stirrable suspension (concentration typically 0.1-0.5 M).
-
Add the amine nucleophile (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion (disappearance of the chlorothiophene starting material), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash sequentially with water and brine to remove DMF and salts.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study | Semantic Scholar [semanticscholar.org]
- 2. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 14. benchchem.com [benchchem.com]
- 15. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 16. spcmc.ac.in [spcmc.ac.in]
- 17. users.wfu.edu [users.wfu.edu]
- 18. youtube.com [youtube.com]
- 19. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 21. chemrxiv.org [chemrxiv.org]
Technical Support Center: Thiophene Compound Stability in Silica Gel Chromatography
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the decomposition of thiophene-containing molecules during purification by silica gel chromatography. Our goal is to equip you with the foundational knowledge and practical protocols to protect your sensitive compounds and ensure the integrity of your experimental results.
Troubleshooting Guide: Diagnosing and Solving Thiophene Decomposition
This section is designed to help you quickly diagnose and resolve issues with compound stability during silica gel chromatography. Follow the diagnostic workflow to identify the best strategy for your specific molecule.
Problem: My thiophene compound is degrading on the silica gel column. What should I do?
Degradation, often observed as streaking on TLC, the appearance of new spots, or low recovery of the desired product, is a common issue for electron-rich or structurally sensitive thiophenes. The primary cause is the inherent acidity of standard silica gel. The surface silanol groups (Si-OH) can act as Brønsted or Lewis acids, protonating the thiophene ring and catalyzing decomposition pathways like polymerization or ring-opening[1].
Use the following flowchart to determine the most appropriate course of action.
Caption: Decision workflow for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: Why are thiophene compounds susceptible to decomposition on silica gel?
The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). These acidic sites can interact with and protonate the sulfur atom in the thiophene ring, particularly if the ring is substituted with electron-donating groups. This protonation increases the electrophilicity of the thiophene ring, making it vulnerable to nucleophilic attack, polymerization, or other acid-catalyzed degradation pathways[1]. For some complex thiophenes, this interaction can even lead to unexpected molecular rearrangements[2].
Q2: What is the quickest way to solve minor degradation issues?
Adding a basic modifier to the mobile phase is the fastest and most common solution. A small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, is added to the eluent, typically at a concentration of 0.1% to 2% (v/v)[3][4][5].
-
Mechanism of Action: The basic modifier moves through the column ahead of your compound. It effectively neutralizes the acidic silanol sites on the silica surface, creating a more inert environment for the thiophene to pass through without degradation[4][5]. This is especially useful for basic compounds that would otherwise show significant peak tailing[4].
-
When to Use It: This method is ideal for moderately sensitive compounds and when you need a quick fix without repacking a column. It is a very common technique for compounds containing amine functionalities or other basic groups[6][7].
Q3: When should I use pre-neutralized silica gel, and how do I prepare it?
For highly sensitive compounds or when a basic mobile phase modifier might interfere with your separation or product isolation, using pre-neutralized silica gel is a more robust approach[8].
-
Mechanism of Action: This method involves deactivating the entire bulk of the silica gel before packing the column. This ensures a uniformly inert stationary phase, offering maximum protection for very delicate molecules.
-
When to Use It: This is the preferred method for compounds that are known to be extremely acid-sensitive or for large-scale purifications where consistency is critical.
This protocol is adapted from established laboratory procedures[8][9].
-
Weigh Silica: In a round-bottom flask, place the required amount of silica gel for your column (e.g., 150 g).
-
Prepare Basic Slurry: Add a low-boiling point, non-polar solvent like petroleum ether or hexane to create a free-flowing slurry.
-
Add Base: Add triethylamine (Et₃N) to the slurry. A typical ratio is 2-3 mL of Et₃N per 150 g of silica gel[8].
-
Mix Thoroughly: Swirl the flask gently to ensure the triethylamine is evenly distributed throughout the silica.
-
Remove Solvent: Carefully remove the solvent under reduced pressure using a rotary evaporator.
-
Dry Completely: Dry the neutralized silica gel under high vacuum overnight to remove all residual solvent and excess amine. The resulting free-flowing powder is now ready for use.
Q4: Are there alternatives to silica gel for purifying sensitive thiophenes?
Yes. When thiophene decomposition is severe and cannot be mitigated by neutralization techniques, switching to a different stationary phase is the best solution[10].
-
Alumina (Al₂O₃): Alumina is a common alternative to silica gel. It is available in three pH grades: acidic, neutral, and basic[11][12].
-
Neutral Alumina: With a pH of approximately 7.0-7.5, this is often the best choice for separating acid-sensitive compounds that might also be unstable under strongly basic conditions[12][13][14]. It is effective for a wide range of functional groups including aldehydes, ketones, and esters[12][13].
-
Basic Alumina: With a pH of about 9-10, this is suitable for basic and neutral compounds that are stable in alkaline conditions[11][13].
-
-
Reversed-Phase Silica (C18): For polar thiophene derivatives, reversed-phase chromatography can be an excellent option. The stationary phase is non-polar (hydrophobic), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol)[15][16]. Since the separation mechanism is based on hydrophobicity rather than polar interactions with silanol groups, acid-catalyzed degradation is largely avoided. Mobile phase modifiers like formic acid or ammonium acetate are often used to control pH and improve peak shape[15][16][17].
Comparison of Purification Strategies
| Strategy | Primary Mechanism | Best For... | Potential Issues |
| Standard Silica Gel | Polar interactions with acidic silanol groups | Non-acid-sensitive, neutral, or acidic compounds. | Can cause decomposition of electron-rich or acid-labile thiophenes[10]. |
| Mobile Phase Modification (e.g., +1% Et₃N) | In-situ neutralization of silica surface | Moderately acid-sensitive compounds; rapid method development. | The basic additive must be removed post-purification; may alter elution order. |
| Pre-Neutralized Silica Gel | Bulk deactivation of acidic sites before use | Highly acid-sensitive compounds; large-scale purification. | Requires extra preparation steps; may not be suitable for acidic compounds[8]. |
| Neutral Alumina | Polar interactions on a neutral surface | Compounds sensitive to both acid and strong base; good alternative to silica[13][14]. | Different selectivity compared to silica; can be moisture-sensitive[11]. |
| Reversed-Phase Silica (C18) | Hydrophobic interactions | Polar, ionizable thiophene compounds. | Requires different solvent systems (aqueous/organic); may not be suitable for very non-polar compounds. |
References
- 1. researchgate.net [researchgate.net]
- 2. Transformation of Silyl‐Protected Tetrafluorinated Thia[6]helicene S‐Oxide into a Difluorinated Coronene via Induced Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. pharmaguru.co [pharmaguru.co]
- 5. silicycle.com [silicycle.com]
- 6. reddit.com [reddit.com]
- 7. santaisci.com [santaisci.com]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. biotage.com [biotage.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. silicycle.com [silicycle.com]
- 14. reddit.com [reddit.com]
- 15. zeptometrix.com [zeptometrix.com]
- 16. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 17. agilent.com [agilent.com]
Strategies to control regioselectivity in the functionalization of substituted thiophenes
A Senior Application Scientist's Guide to Mastering Regioselectivity
Welcome to the technical support center for the regioselective functionalization of substituted thiophenes. This resource is designed for researchers, medicinal chemists, and materials scientists who encounter the common yet complex challenges of controlling reactivity in this critical heterocyclic scaffold. Here, we move beyond simple protocols to address the "why" behind the "how," providing troubleshooting guides and in-depth FAQs to ensure your synthetic strategies are both successful and robust.
Foundational Concepts: Understanding Thiophene's Reactivity
Before troubleshooting specific issues, it's crucial to grasp the inherent electronic properties of the thiophene ring. This section answers fundamental questions about its reactivity.
Q1: Why does electrophilic substitution on unsubstituted thiophene overwhelmingly favor the C2-position over the C3-position?
A1: The high regioselectivity for C2 (or C5) attack in electrophilic aromatic substitution (SEAr) is a direct consequence of the stability of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction.[1][2]
-
Attack at C2 (α-position): When an electrophile attacks the C2 position, the resulting positive charge is delocalized over three atoms, including the sulfur atom. The ability of the sulfur to participate in resonance and stabilize this intermediate via its lone pair is crucial. This leads to three significant resonance structures.[2]
-
Attack at C3 (β-position): Attack at the C3 position results in an intermediate where the positive charge is delocalized over only two carbon atoms. The sulfur atom cannot directly stabilize the adjacent positive charge without disrupting the conjugated system in a less favorable manner. This results in only two significant resonance structures.[2]
The greater number of resonance contributors for the C2-attack intermediate means it is more stable and has a lower activation energy for its formation, making this pathway kinetically preferred.[2][3]
References
Alternative reagents for the nitration of sensitive thiophene substrates
Welcome to the technical support center for the nitration of sensitive thiophene substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this critical transformation. Thiophene moieties are prevalent in pharmaceuticals and functional materials, and the introduction of a nitro group is a key step for further functionalization. However, the high reactivity of the thiophene ring makes it susceptible to degradation under classical nitrating conditions.
This resource provides in-depth, experience-driven answers to common problems, offering alternative reagents and detailed protocols to help you achieve successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of thiophene so challenging compared to benzene?
The primary challenge stems from the high electron density and reactivity of the thiophene ring towards electrophiles. While this inherent reactivity makes electrophilic substitution favorable, it also renders the ring highly sensitive to the harsh, oxidative conditions of traditional nitrating mixtures like concentrated nitric and sulfuric acids (HNO₃/H₂SO₄).[1][2]
Under these strong acidic conditions, several competing and often explosive reactions can occur[1]:
-
Oxidative Degradation: The thiophene ring can be completely destroyed, converting the sulfur atom to sulfuric acid.[3]
-
Polymerization/Tar Formation: The highly reactive cationic intermediates (σ-complexes) can be attacked by another thiophene molecule, initiating a polymerization cascade that results in intractable tars and low yields of the desired product.[4]
-
Nitrosation: The presence of nitrous acid (HNO₂), often found in nitric acid, can lead to a violent and autocatalytic nitrosation reaction, which is a major safety hazard.[1]
Therefore, successful nitration requires milder reagents that can generate the electrophilic nitronium ion (NO₂⁺) or a related species without causing extensive substrate degradation.[1][5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions and the scientific rationale behind them.
Problem 1: My reaction is producing low yields and a significant amount of black, insoluble tar.
This is the most common issue and is a clear indicator of substrate degradation and/or polymerization. The primary cause is that the reaction conditions are too harsh for your specific thiophene substrate.
Root Cause Analysis & Solutions:
-
Reagent Choice: The classic HNO₃/H₂SO₄ "mixed acid" is almost always too strong for sensitive thiophenes.[1] You must switch to a milder, alternative nitrating system.
-
Temperature Control: Nitration is highly exothermic. Poor temperature control can lead to thermal runaways, accelerating decomposition. Ensure your cooling bath is adequate and that the addition of reagents is slow enough to maintain the target temperature.[6] The appearance of a pink or dark red color during the reaction often indicates undesirable oxidation is occurring.[6]
Recommended Alternative Reagents:
The selection of a milder nitrating agent is the most critical factor for success. The ideal reagent provides a controlled source of the nitrating species while minimizing strong acid catalysis.
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| Acetyl Nitrate (AcONO₂) | In situ from HNO₃ in Ac₂O; -10°C to 10°C | Highly effective, well-documented, avoids strong mineral acids.[3][6][7] | Can be explosive if not handled correctly; Ac₂O is expensive.[3][8] |
| Nitric Acid / TFAA | HNO₃ in Trifluoroacetic Anhydride; 0°C | Powerful but non-oxidizing conditions, high yields reported.[1][9] | TFAA is expensive and highly reactive. |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Inert solvent (e.g., CH₃NO₂, sulfolane); 0°C to RT | A pre-formed, stable salt of the active electrophile; avoids acid. | Expensive, moisture-sensitive. |
| Metal Nitrates (e.g., Cu(NO₃)₂) | Acetic Anhydride; RT | Very mild, suitable for highly activated thiophenes.[1][9] | May be less reactive for deactivated substrates. |
Problem 2: I'm getting a mixture of 2-nitro and 3-nitro isomers. How can I improve regioselectivity?
The inherent electronic properties of the thiophene ring strongly favor electrophilic attack at the C2 (α) position over the C3 (β) position. This is because the cationic intermediate formed by attack at C2 is better stabilized by resonance, involving the sulfur atom's lone pairs.[2] Typically, nitration of unsubstituted thiophene yields an 85:15 to 90:10 mixture of the 2- and 3-isomers.[3][10][11]
Workflow for Controlling Regioselectivity
Caption: Decision workflow for predicting nitration regioselectivity.
Strategies to Enhance Selectivity:
-
Blocking Groups: If achieving high C3 selectivity is the goal, a common strategy involves first sulfonating the thiophene at the highly reactive C2 position, directing the nitration to the C3 or C4 positions, and then removing the sulfonyl group.
-
Catalyst Control: The use of solid acid catalysts, such as certain zeolites or metal-exchanged clays, has been shown to alter the 2-/3-isomer ratio under specific conditions, sometimes favoring the 3-nitro isomer.[3]
-
Purification: For many applications, the most practical approach is to perform the nitration and then separate the isomers. The 3-nitrothiophene isomer generally has a higher melting point and lower solubility than the 2-nitro derivative, which can facilitate separation by recrystallization.[3][10]
Protocols & Methodologies
Protocol 1: General Procedure for Nitration using Acetyl Nitrate
This protocol is a widely cited and effective method for the mononitration of thiophene and its moderately sensitive derivatives.[3][6][10] Acetyl nitrate is generated in situ from nitric acid and acetic anhydride.[7]
Safety Warning: The reaction of nitric acid and acetic anhydride is highly exothermic and can be explosive.[3][8] The nitrating agent must be prepared at low temperatures with efficient cooling and added slowly. Acetyl nitrate itself is a colorless explosive liquid.[7] Perform this reaction in a fume hood with a blast shield and appropriate personal protective equipment.
Materials:
-
Thiophene substrate (1.0 eq)
-
Fuming Nitric Acid (1.2 eq)
-
Acetic Anhydride (4.0 eq)
-
Glacial Acetic Acid (as solvent)
-
Crushed Ice
-
Ice-water for washing
Experimental Workflow:
Caption: Step-by-step workflow for thiophene nitration using acetyl nitrate.
Detailed Steps:
-
Prepare Solutions:
-
Solution A: Dissolve the thiophene substrate (e.g., 0.1 mol) in acetic anhydride (e.g., 34 mL).
-
Solution B: Carefully and slowly add fuming nitric acid (e.g., 0.12 mol) to glacial acetic acid (e.g., 60 mL) with cooling.[6]
-
-
Reaction Setup: Place Solution B into a three-necked flask equipped with a stirrer, thermometer, and dropping funnel. Cool the flask to 10°C using an ice-water bath.
-
Addition: Begin stirring Solution B and add Solution A dropwise from the dropping funnel. The rate of addition should be controlled to ensure the internal temperature does not rise above room temperature. A rapid temperature increase is common at the beginning of the addition.[6]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. A stable light brown color indicates a successful reaction, while a pink or red color suggests oxidation.[6]
-
Work-up: Carefully pour the reaction mixture onto an equal mass of crushed ice while shaking or stirring vigorously. The nitrothiophene product should precipitate as pale yellow crystals.[6]
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the crystals thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane, ethanol) or by steam distillation.[3][6][10]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chemcess.com [chemcess.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Acetyl nitrate - Wikipedia [en.wikipedia.org]
- 8. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
Overcoming poor solubility of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate in organic solvents
Welcome to the dedicated technical support center for Ethyl 5-chloro-4-nitrothiophene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this compound in common organic solvents. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in many organic solvents?
A1: The solubility of an organic compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. This compound possesses a combination of polar (nitro and ester groups) and nonpolar (thiophene ring, ethyl and chloro groups) functionalities. This complex structure can lead to strong crystal lattice energy, making it difficult for solvent molecules to surround and dissolve the individual molecules. The presence of the nitro group and the thiophene ring can also contribute to π-π stacking interactions in the solid state, further increasing the energy required for dissolution.[1][2]
Q2: What are the initial recommended solvents for dissolving this compound?
Q3: Are there any safety precautions I should be aware of when handling this compound and its solutions?
A3: Yes. As with any chemical, it is crucial to consult the Safety Data Sheet (SDS) before use. Thiophene derivatives can have various toxicological profiles.[4] Nitroaromatic compounds can be energetic and may have specific handling and storage requirements. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: Can heating improve the solubility of this compound?
A4: In many cases, increasing the temperature can enhance the solubility of a compound by providing the energy needed to overcome the crystal lattice forces.[2] However, it is crucial to consider the thermal stability of this compound. Thiophene-based molecules and compounds with nitro groups can be susceptible to degradation at elevated temperatures.[5] We recommend performing a small-scale test to assess both solubility improvement and compound stability before proceeding with larger quantities.
Troubleshooting Guide: Overcoming Solubility Challenges
This section provides a systematic approach to addressing poor solubility of this compound during your experiments.
Issue 1: The compound does not dissolve in my primary organic solvent.
When initial attempts to dissolve the compound fail, a logical, stepwise approach to solvent selection and modification is necessary.
Caption: Decision workflow for addressing initial insolubility.
The principle of co-solvency involves adding a secondary solvent (co-solvent) to the primary solvent to alter its polarity and increase its capacity to dissolve the solute.[6][7] This is a highly effective technique for enhancing the solubility of poorly soluble drugs.[8]
Step-by-Step Methodology:
-
Select a Primary Solvent: Begin with a solvent in which this compound has at least minimal solubility.
-
Choose a Co-solvent: Select a co-solvent that is miscible with the primary solvent and has a different polarity. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][9]
-
Prepare a Co-solvent System: Create a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 90:10, 80:20, 70:30 v/v).
-
Test Solubility: Add a known amount of this compound to each co-solvent mixture and observe for dissolution. Use vortexing or sonication to aid the process.
-
Determine Optimal Ratio: Identify the co-solvent ratio that provides the desired solubility for your experimental concentration.
Table 1: Example Co-solvent Systems for Screening
| Primary Solvent | Co-solvent | Ratios to Test (v/v) | Rationale |
| Dichloromethane | Ethanol | 9:1, 8:2, 7:3 | Increases polarity and potential for hydrogen bonding. |
| Toluene | Acetone | 9:1, 8:2, 7:3 | Increases polarity of the nonpolar primary solvent. |
| Acetonitrile | Water | 9:1, 8:2, 7:3 | To be used with caution, as water can cause precipitation. |
Issue 2: The compound precipitates out of solution upon standing or dilution.
Precipitation indicates that the solution is supersaturated or that a change in conditions (e.g., temperature, addition of another reagent) has reduced the compound's solubility.
Complexation involves the formation of a soluble complex between the target molecule and a complexing agent.[10][11] This can prevent the self-aggregation and precipitation of the compound.[11]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like potentially this compound, forming inclusion complexes with enhanced aqueous solubility.[12]
Step-by-Step Methodology:
-
Select a Cyclodextrin: Common choices include β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your desired aqueous or organic solvent system.
-
Introduce the Compound: Add this compound to the cyclodextrin solution.
-
Facilitate Complex Formation: Stir or sonicate the mixture for a sufficient period to allow for the formation of the inclusion complex.
-
Assess Solubility and Stability: Visually inspect for complete dissolution and monitor the solution over time for any signs of precipitation.
Caption: The logic behind using complexation to prevent precipitation.
Issue 3: High concentrations of the compound are required, but solubility is limited.
For applications demanding high concentrations, traditional solvent systems may be insufficient. Surfactant-based systems can be employed to create microenvironments that are more favorable for the solute.
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in a solvent.[13][14] These micelles have a core that can be either hydrophobic or hydrophilic, depending on the solvent and the surfactant, providing a suitable microenvironment to solubilize poorly soluble compounds.[15]
Non-ionic surfactants are often preferred due to their lower toxicity and reduced interaction with biological systems.[13]
Step-by-Step Methodology:
-
Choose a Surfactant: Select a non-ionic surfactant such as Polysorbate 80 (Tween 80) or a Poloxamer.[16]
-
Prepare a Surfactant Solution: Create a solution of the surfactant in your chosen solvent at a concentration above its CMC.
-
Add the Compound: Disperse this compound into the surfactant solution.
-
Promote Micellar Encapsulation: Gently mix or stir the solution to facilitate the incorporation of the compound into the micelles. Avoid vigorous shaking, which can cause foaming.[17]
-
Evaluate Solubilization: Determine the maximum achievable concentration of the compound in the micellar solution.
Table 2: Common Non-ionic Surfactants for Consideration
| Surfactant | Solvent System | Typical Concentration Range | Notes |
| Polysorbate 80 (Tween 80) | Aqueous or mixed aqueous/organic | 0.1 - 5% (w/v) | Widely used in pharmaceutical formulations. |
| Poloxamer 407 | Aqueous | 1 - 10% (w/v) | Forms a gel at higher concentrations and room temperature. |
| Brij® Series | Aqueous or organic | Varies by specific Brij® product | Offers a range of HLB (hydrophilic-lipophilic balance) values. |
Summary of Solubilization Strategies
| Strategy | Principle | Key Agents | Advantages | Considerations |
| Co-solvency | Altering solvent polarity.[7] | Ethanol, Propylene Glycol, PEG | Simple to implement, wide range of solvent polarities achievable. | Potential for precipitation upon dilution.[18] |
| Complexation | Formation of soluble inclusion complexes.[10][11] | Cyclodextrins (β-CD, HP-β-CD) | Increases stability, can mask taste or odor.[11] | Stoichiometry of complexation can be a limiting factor. |
| Micellar Solubilization | Encapsulation within surfactant micelles.[13] | Polysorbates, Poloxamers | Can achieve high concentrations, suitable for aqueous systems. | Potential for foaming, surfactant may interfere with downstream applications. |
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. wjbphs.com [wjbphs.com]
- 4. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. pharmatutor.org [pharmatutor.org]
- 9. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 10. pharmaguddu.com [pharmaguddu.com]
- 11. Drug complexes: Perspective from Academic Research and Pharmaceutical Market - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. formulabotanica.com [formulabotanica.com]
- 15. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. greencosmetic.science [greencosmetic.science]
- 18. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate
Welcome to the technical support center for the synthesis and scale-up of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals who are working with this critical building block. My goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the challenges of this multi-step synthesis, particularly as you move to a larger scale for library synthesis.
Overview of the Synthetic Strategy
The synthesis of this compound is a sequential process that builds complexity on a thiophene core. The most reliable and scalable approach involves three key transformations:
-
Gewald Aminothiophene Synthesis: Construction of the substituted 2-aminothiophene scaffold.
-
Sandmeyer Chlorination: Conversion of the amino group to a chloro group via a diazonium salt intermediate.
-
Electrophilic Nitration: Introduction of the nitro group onto the thiophene ring.
This guide is structured to address common questions and troubleshoot issues at each of these critical stages.
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of synthetic steps and why?
A1: The recommended sequence is Gewald synthesis → Sandmeyer chlorination → Nitration. The reasoning is rooted in the principles of directing groups in electrophilic aromatic substitution:
-
Amino Group First: The amino group from the Gewald synthesis is a strong activating and ortho-, para- directing group. Attempting nitration with the amino group present would lead to a mixture of products and potential oxidation.
-
Chlorination Before Nitration: Converting the amine to a chloro group via the Sandmeyer reaction is crucial.[1][2][3] The chloro and ethyl carboxylate groups are deactivating, which tempers the high reactivity of the thiophene ring.[4] This allows for a more controlled subsequent nitration, preventing over-reaction or decomposition which can occur with highly activated thiophenes.[5]
-
Final Nitration: With the 2-carboxylate and 5-chloro substituents in place, the nitration is directed regioselectively to the 4-position, yielding the desired product.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: There are two major safety considerations:
-
Diazonium Salt Instability: Aryl diazonium salts, formed during the Sandmeyer reaction, are thermally sensitive and can decompose exothermically, sometimes explosively, especially in a concentrated or solid state.[2] Strict temperature control is non-negotiable.
-
Nitration Exotherm: Nitration reactions are highly exothermic. The rate of addition of the nitrating agent must be carefully controlled, and efficient heat dissipation is critical to prevent thermal runaways, which can lead to violent decomposition of the reaction mixture.[5][6]
Q3: Why are standard nitrating conditions (conc. H₂SO₄/HNO₃) not recommended for this thiophene derivative?
A3: Thiophene is significantly more reactive towards electrophilic substitution than benzene.[4] Using a strong, aggressive nitrating mixture like concentrated sulfuric and nitric acid can lead to rapid, uncontrollable reactions, oxidation of the sulfur atom, and general substrate degradation, resulting in low yields and tar formation.[5] Milder, more controlled nitrating agents are essential for success.
Troubleshooting Guide
Stage 1: Gewald Synthesis of Ethyl 2-amino-5-chlorothiophene-3-carboxylate Precursor
This stage is typically robust, but issues can arise. The Gewald reaction is a multicomponent condensation to form a 2-aminothiophene.[7]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (base). 2. Poor quality elemental sulfur. 3. Incorrect reaction temperature. | 1. Use a fresh bottle of the amine catalyst (e.g., diethylamine, morpholine).[7][8] 2. Use finely powdered sulfur to ensure good suspension and reactivity. 3. Ensure the reaction mixture reaches the optimal temperature (typically 45-65 °C) to drive the reaction forward without degrading the components.[9] |
| Product is Oily or Difficult to Crystallize | Presence of unreacted starting materials or side products. | 1. Ensure the reaction has gone to completion using TLC. 2. After cooling, try scratching the inside of the flask with a glass rod to induce crystallization. 3. If the product remains oily, perform a simple column chromatography purification or triturate with a cold non-polar solvent like hexane to wash away impurities and induce solidification. |
Stage 2: Sandmeyer Chlorination
This is often the most challenging step to scale due to the instability of the diazonium intermediate. The reaction converts the 2-amino group to a 2-chloro group.[1][2][10]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Chloro-Product; Dark Tar Formation | 1. Decomposition of diazonium salt: Temperature during diazotization or the copper-catalyzed step was too high (>10 °C). 2. Incomplete diazotization: Impure sodium nitrite (NaNO₂) or insufficient acid. | 1. Strict Temperature Control: Maintain the temperature between 0-5 °C during the entire diazotization process (addition of NaNO₂). Use a reliable cooling bath. 2. Reagent Quality: Use a freshly opened bottle of NaNO₂. Ensure a sufficient excess of acid (e.g., HCl) is present to generate nitrous acid (HNO₂) in situ and keep the reaction medium acidic. |
| Reaction Stalls (Starting Material Remains) | 1. Inefficient catalyst: The copper(I) chloride (CuCl) may be oxidized to less active Cu(II). 2. Poor mixing: On a larger scale, inefficient stirring can lead to localized concentration gradients. | 1. Catalyst Preparation: Use high-purity CuCl. If it appears greenish (indicating oxidation), wash it with dilute HCl followed by water, ethanol, and ether before use. 2. Mechanical Stirring: Switch from a magnetic stirrer to an overhead mechanical stirrer for reactions larger than 1 L to ensure homogeneous mixing. |
| Foaming and Gas Evolution is Too Rapid | The addition of the diazonium salt solution to the copper catalyst is too fast. | Add the cold diazonium salt solution slowly and portion-wise to the CuCl solution. The evolution of nitrogen gas should be steady and controlled. Ensure the reaction vessel is large enough to accommodate potential foaming. |
Stage 3: Nitration
Control is the key to a successful nitration of the electron-rich thiophene ring.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield and Formation of Dark, Insoluble Byproducts | 1. Reaction temperature too high: Leads to oxidation and decomposition.[5][6] 2. Nitrating agent is too strong: Causes uncontrolled side reactions. | 1. Maintain Low Temperature: Perform the reaction at or below 10 °C. The addition of the nitrating agent should be dropwise, carefully monitoring the internal temperature. 2. Use a Milder Nitrating Agent: A solution of nitric acid in acetic anhydride or acetic acid is a common and effective choice for sensitive substrates like thiophenes.[5] This avoids the harshness of mixed acid. |
| Formation of Multiple Isomers | Incorrect starting material or reaction conditions that alter regioselectivity. | Confirm the structure of your starting material (Ethyl 5-chlorothiophene-2-carboxylate) by NMR. The chloro and carboxylate groups should effectively direct the nitro group to the 4-position. Ensure the temperature is kept low, as higher temperatures can sometimes lead to loss of selectivity. |
| Product is Difficult to Purify from Starting Material | Incomplete reaction. | Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider adding a small additional portion of the nitrating agent. Be cautious not to add a large excess, which will complicate the work-up. For purification, recrystallization from ethanol or isopropanol is often effective.[11] |
Experimental Protocols & Workflows
Workflow Overview
The following diagram illustrates the overall synthetic pathway from the starting aminothiophene to the final product.
Caption: Overall synthetic workflow for this compound.
Protocol 1: Sandmeyer Chlorination (Lab Scale)
-
Setup: In a three-necked flask equipped with an overhead stirrer, thermometer, and dropping funnel, dissolve Ethyl 2-amino-5-chlorothiophene-3-carboxylate (1.0 eq) in a suitable solvent mixture (e.g., acetonitrile and water) and concentrated HCl (3.0 eq).
-
Diazotization: Cool the stirred solution to 0-5 °C in an ice-salt bath. Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise via the dropping funnel, ensuring the internal temperature never exceeds 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Catalyst Preparation: In a separate, larger reactor, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the stirred CuCl solution. Control the rate of addition to maintain a steady evolution of N₂ gas and keep the temperature below 10 °C.
-
Work-up: After gas evolution ceases, stir the mixture at room temperature for 1-2 hours. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Nitration (Lab Scale)
-
Setup: In a clean, dry, three-necked flask with a stirrer and thermometer, add the purified Ethyl 5-chlorothiophene-2-carboxylate (1.0 eq).
-
Cooling: Cool the starting material to 0-5 °C in an ice bath.
-
Nitrating Agent: In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to acetic anhydride (3.0 eq) at 0 °C.
-
Reaction: Add the prepared nitrating agent dropwise to the stirred thiophene solution, maintaining the internal temperature at 0-10 °C.
-
Quenching & Isolation: After the addition, let the reaction stir at room temperature for 1 hour (monitor by TLC). Carefully pour the reaction mixture over crushed ice. The product should precipitate as a solid.
-
Purification: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield a pale yellow solid.[11][12]
Work-up and Purification Workflow
Caption: General workflow for reaction work-up and product purification.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. heteroletters.org [heteroletters.org]
- 9. ijpbs.com [ijpbs.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. lookchem.com [lookchem.com]
Validation & Comparative
A Comparative Guide to Spectroscopic Analysis for Confirming the Structure of Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, serves as a cornerstone in medicinal chemistry and materials science. Its derivatives are integral components of numerous FDA-approved drugs and advanced functional materials, making the unambiguous confirmation of their molecular structure a critical step in research and development.[1][2] This guide provides a comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—used to elucidate the structure of substituted thiophenes. By synthesizing technical details with practical insights, this document serves as a self-validating resource for confident structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, including substituted thiophenes.[1] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[3]
Expertise & Experience: Interpreting the Spectra
The chemical shifts (δ) and coupling constants (J) in NMR spectra are exquisitely sensitive to the electronic environment of each nucleus. The nature and position of a substituent on the thiophene ring cause predictable changes in the distribution of electron density, which are directly reflected in the NMR data.[1]
¹H NMR Analysis: The unsubstituted thiophene ring shows two distinct signals for its α-protons (H2/H5) and β-protons (H3/H4). Substitution breaks this symmetry, leading to more complex spectra.
-
Chemical Shifts (δ): Protons on the thiophene ring typically resonate between 6.5 and 8.0 ppm. The position of a substituent significantly alters the chemical shifts of the remaining protons. For instance, an electron-withdrawing group like an acetyl group at the 2-position will deshield the adjacent protons (H3 and H5), causing them to shift downfield (to a higher ppm value).
-
Coupling Constants (J): The coupling between adjacent protons provides crucial connectivity information. Typical coupling constants for the thiophene ring are:
-
J(H2, H3) ≈ 5.0 Hz
-
J(H3, H4) ≈ 3.5 Hz
-
J(H4, H5) ≈ 5.0 Hz
-
Long-range couplings are also observed, such as J(H2, H5) ≈ 3.0 Hz and J(H2, H4) ≈ 1.5 Hz.
-
¹³C NMR Analysis: Proton-decoupled ¹³C NMR spectra provide a single peak for each unique carbon atom, offering a direct count of non-equivalent carbons.
-
Chemical Shifts (δ): Thiophene ring carbons typically appear in the aromatic region of the spectrum (120-145 ppm). Substituents directly influence the chemical shifts of the carbon atoms, particularly the carbon to which they are attached (the ipso-carbon) and the adjacent carbons.[4][5][6]
Data Presentation: Comparative NMR Data
The following tables summarize experimental NMR data for representative 2- and 3-substituted thiophenes, illustrating the influence of substituent type and position.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Substituted Thiophenes in CDCl₃
| Compound | H2 | H3 | H4 | H5 | Substituent Protons |
| 2-Acetylthiophene | - | ~7.67 | ~7.13 | ~7.71 | ~2.56 (CH₃)[7][8] |
| 3-Bromothiophene | ~7.28 | - | ~7.06 | ~7.28 | -[1] |
| 3-Methylthiophene | ~7.17 | - | ~6.87 | ~6.86 | ~2.25 (CH₃)[1] |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Thiophenes in CDCl₃
| Compound | C2 | C3 | C4 | C5 | Substituent Carbon |
| 2-Acetylthiophene | 144.52 | 132.61 | 128.19 | 133.82 | 190.71 (C=O), 26.83 (CH₃)[7] |
| 3-Bromothiophene | 122.9 | 110.1 | 129.0 | 126.0 | -[1] |
| 3-Methylthiophene | 125.3 | 138.4 | 129.9 | 121.0 | 15.6 (CH₃)[1] |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified thiophene derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 300 MHz or higher). Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to ensure homogeneity.[1]
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Set a spectral width of approximately 12-15 ppm.
-
Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Employ a relaxation delay of 1-2 seconds between scans.[1]
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Set a spectral width of approximately 220-250 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Use a relaxation delay of 2-5 seconds.[1]
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H spectrum to determine proton ratios.[1]
Mandatory Visualization: NMR Analysis Workflow
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). While it doesn't provide the detailed connectivity of NMR, it is invaluable for confirming the presence or absence of key substituents.
Expertise & Experience: Decoding Vibrational Frequencies
The thiophene ring itself has a series of characteristic absorptions. The true diagnostic power of IR comes from identifying the strong, unique signals from the substituent groups attached to the ring.
-
Thiophene Ring Vibrations:
Data Presentation: Characteristic IR Absorption Frequencies
Table 3: Key IR Frequencies (cm⁻¹) for Substituted Thiophenes
| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1700-1665 (strong)[13] |
| Nitro (NO₂) | Asymmetric Stretch | 1550-1490 (strong)[14] |
| Nitro (NO₂) | Symmetric Stretch | 1355-1315 (strong)[14] |
| Nitrile (C≡N) | Stretch | 2230-2210 (medium)[14] |
| C-H (Aromatic) | Stretch | ~3100 (variable)[10] |
| C-S (in ring) | Stretch | ~820 (variable)[11] |
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
Solid Samples: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.[9]
-
Liquid Samples: Place a single drop of the neat liquid between two polished salt (NaCl or KBr) plates to form a thin film.[9]
-
-
Instrument Setup: Place the sample holder in a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder or salt plates. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mandatory Visualization: IR Analysis Workflow
Caption: Workflow for IR data acquisition and analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry (MS) provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.[3] In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
Expertise & Experience: Interpreting Fragmentation
-
Molecular Ion (M⁺): The peak with the highest m/z value typically corresponds to the intact ionized molecule (the molecular ion), directly providing the molecular weight. For thiophenes containing bromine, a characteristic M+2 peak of nearly equal intensity will be observed due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
-
Fragmentation Patterns: The fragmentation of substituted thiophenes is well-defined.[15] Common fragmentation involves the loss of the substituent or cleavage of the thiophene ring. For example, 2-acetylthiophene often shows a prominent peak corresponding to the loss of a methyl group (M-15) and another for the thienoyl cation at m/z 111.[7]
-
Isomer Differentiation: It is important to note that mass spectrometry alone generally cannot differentiate between isomeric thiophenes, such as those with substituents in the 2- or 3-position, as they can produce very similar fragmentation patterns.[15][16]
Data Presentation: Characteristic MS Fragments
Table 4: Key MS Data for Substituted Thiophenes (Electron Impact Ionization)
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| 2-Acetylthiophene | C₆H₆OS | 126.18 | 126[17] | 111 ([M-CH₃]⁺), 83, 43 ([CH₃CO]⁺)[7] |
| 3-Bromothiophene | C₄H₃BrS | 163.04 | 162/164[18] | 83 ([M-Br]⁺) |
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph (GC-MS or LC-MS).
-
Ionization: Ionize the sample using an appropriate technique, most commonly Electron Impact (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: The mass analyzer separates the ions by their m/z ratio, and the detector records their abundance, generating the mass spectrum.[9]
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural insights.[9]
Mandatory Visualization: MS Analysis Workflow
Caption: Workflow for MS data acquisition and analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Conjugation
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For substituted thiophenes, it provides valuable information about the extent of the conjugated π-electron system.
Expertise & Experience: Correlating Absorption with Structure
The absorption maximum (λ_max) is highly dependent on the electronic nature of the substituent and its position on the ring.
-
Effect of Substitution: Unsubstituted thiophene has a primary absorption band around 235 nm.[19]
-
Bathochromic Shift (Red Shift): Electron-donating groups (e.g., -OCH₃) or groups that extend conjugation (e.g., -C=O) cause a shift of λ_max to longer wavelengths.
-
Hypsochromic Shift (Blue Shift): Groups that disrupt conjugation can cause a shift to shorter wavelengths.
-
-
Positional Effects: A substituent at the 2-position generally conjugates more effectively with the thiophene ring than a substituent at the 3-position, often resulting in a larger bathochromic shift.[19]
Data Presentation: Comparative UV-Vis Data
Table 5: Approximate λ_max Values for Substituted Thiophenes in a Non-polar Solvent
| Compound | Substituent Type | Approximate λ_max (nm) |
| Thiophene | None | ~235[19] |
| 2-Acetylthiophene | Conjugated, electron-withdrawing | ~260-280 |
| 3-Bromothiophene | Electron-withdrawing | ~240 |
Experimental Protocol: UV-Vis Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile).[19][20] The concentration should be chosen to give a maximum absorbance reading between 0.5 and 1.5.
-
Instrument Setup: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.
-
Data Acquisition: Place the cuvettes in the spectrophotometer. First, record a baseline spectrum with the blank. Then, measure the absorbance of the sample across the desired UV-Vis range (e.g., 200-800 nm).
Mandatory Visualization: UV-Vis Analysis Workflow
Caption: Workflow for UV-Vis data acquisition and analysis.
An Integrated Approach for Unambiguous Confirmation
While each spectroscopic technique provides valuable pieces of the puzzle, a single method is rarely sufficient for complete and unambiguous structural determination.[21] A synergistic approach, where the data from all techniques are correlated, is the gold standard in chemical analysis.
Case Study: Confirming the Structure of 2-Acetylthiophene
-
MS: Provides a molecular ion peak at m/z 126, confirming the molecular formula C₆H₆OS. A key fragment at m/z 111 indicates the loss of a methyl group.
-
IR: A strong absorption band around 1670 cm⁻¹ confirms the presence of a conjugated carbonyl (C=O) group.
-
UV-Vis: A λ_max significantly red-shifted from thiophene's ~235 nm indicates an extended conjugation system, consistent with the acetyl group attached to the ring.
-
¹H & ¹³C NMR: This is the definitive step. The ¹H NMR shows three distinct aromatic protons with chemical shifts and coupling patterns consistent with a 2-substituted thiophene ring, along with a singlet at ~2.56 ppm for the three methyl protons. The ¹³C NMR shows the six expected carbon signals, including the ketone carbonyl carbon near 191 ppm and the methyl carbon near 27 ppm.
The combined data from these four techniques leaves no doubt as to the identity and structure of the compound as 2-acetylthiophene.
Mandatory Visualization: Integrated Structural Elucidation Workflow
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural confirmation of substituted thiophenes relies on the intelligent application and integration of multiple spectroscopic techniques. While NMR provides the most detailed map of the molecular architecture, MS, IR, and UV-Vis spectroscopy offer crucial, complementary information regarding molecular weight, functional groups, and electronic properties, respectively. By following the systematic, self-validating workflows outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately determine the structures of these vital chemical entities, ensuring the integrity and success of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 4. academic.oup.com [academic.oup.com]
- 5. oipub.com [oipub.com]
- 6. academic.oup.com [academic.oup.com]
- 7. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Acetylthiophene(88-15-3) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. spectrabase.com [spectrabase.com]
- 18. 3-Bromothiophene | C4H3BrS | CID 13383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 20. Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
A Senior Scientist's Comparative Guide to the Biological Activity of Substituted Nitrothiophene Analogs
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring, particularly when substituted with a nitro group, represents a privileged scaffold in medicinal chemistry. The electronic properties of the nitrothiophene core make it a versatile pharmacophore, capable of engaging in a wide array of biological interactions. The true therapeutic potential, however, is unlocked through the strategic placement of additional substituents. This guide provides an in-depth comparative analysis of the biological activities of substituted nitrothiophene analogs, grounded in experimental data and established protocols. We will explore the causal relationships between chemical structure and biological function, offering insights to guide future drug discovery efforts.
The Nitrothiophene Scaffold: A Foundation for Diverse Bioactivity
The biological activity of nitrothiophenes is fundamentally linked to the electron-deficient nature of the aromatic ring, a consequence of the potent electron-withdrawing nitro (NO₂) group. This feature makes the nitro group susceptible to enzymatic reduction within biological systems, such as in microbial or cancer cells. This bioreduction process generates reactive nitrogen species, including nitroso and hydroxylamino intermediates and the nitro anion radical. These reactive species can induce cellular damage by targeting critical macromolecules like DNA, proteins, and lipids, forming the basis for the broad antimicrobial and anticancer effects observed.[1] The specific substitution pattern on the thiophene ring dictates the compound's redox potential, lipophilicity, and steric profile, thereby modulating its potency, selectivity, and mechanism of action.[2]
Comparative Antimicrobial Activity
Nitrothiophene derivatives have been extensively investigated as antimicrobial agents, demonstrating efficacy against a range of pathogenic bacteria and fungi. The choice of substituent plays a critical role in defining the spectrum and potency of these compounds.
Structure-Activity Relationship (SAR) in Antimicrobial Analogs
The antimicrobial strength of nitrothiophene analogs is profoundly influenced by their electronic and structural properties.
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) or additional nitro groups often enhance antimicrobial activity. These groups increase the electron deficiency of the thiophene ring, which facilitates the initial electron transfer required for the reductive activation of the nitro group, a key step in their mechanism of action.[2] For instance, 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene show significantly higher activity compared to the parent 2-nitrothiophene.[2]
-
Leaving Groups: A good leaving group at a position susceptible to nucleophilic attack (e.g., a halogen at the 2-position) can contribute to the mechanism of action. Intracellular thiols, such as glutathione, can attack this position, leading to covalent modification of cellular components and contributing to cytotoxicity.
-
Lipophilicity and Steric Factors: The overall lipophilicity of the molecule, influenced by alkyl or aryl substituents, affects its ability to penetrate microbial cell membranes. However, excessively bulky groups can sterically hinder the interaction with the necessary activating nitroreductase enzymes, thereby reducing activity.
Quantitative Comparison of Antimicrobial Potency
The Minimum Inhibitory Concentration (MIC) is a standard measure of a compound's antimicrobial potency. The table below compares the MIC values of various substituted nitrothiophene analogs against representative microbial strains.
| Compound/Analog | Substituent(s) | Target Organism | MIC (µg/mL) | Reference |
| 2-Nitrothiophene | None | E. coli | >128 | [3] |
| 2-Bromo-5-nitrothiophene | 5-Bromo | E. coli | >128 | [4] |
| 2-Chloro-3,5-dinitrothiophene | 3-Nitro, 5-Chloro | E. coli | 1.0 | |
| 2-Bromo-3,5-dinitrothiophene | 3-Nitro, 5-Bromo | E. coli | 1.0 | |
| Benzoxazole-nitrothiophene (IITR00803) | Benzoxazole moiety | S. enterica | 4 | [3] |
| Benzoxazole-nitrothiophene (IITR00803) | Benzoxazole moiety | E. coli | 16 | [3] |
Expert Analysis: The data clearly illustrates the SAR principles. The unsubstituted 2-nitrothiophene is largely inactive. The addition of a second nitro group and a halogen, as seen in the dinitrothiophene derivatives, dramatically increases potency, lowering the MIC by several orders of magnitude. This is a direct result of enhanced electronic deficiency facilitating bioreduction. The IITR00803 analog demonstrates that complex heterocyclic substituents can confer potent, broad-spectrum activity, likely by influencing cell uptake and interaction with multiple targets.[3]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the standardized method for determining the MIC of a compound, providing a quantitative measure of its antimicrobial activity.
Logical Workflow for MIC Determination
Caption: Standard workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth), typically starting with 100 µL of broth in each well.[5]
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies and suspend them in broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this standardized suspension to achieve the final target inoculum concentration of ~5 x 10⁵ CFU/mL in the wells.[6]
-
Inoculation: Add an equal volume of the diluted inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. This step dilutes the compound concentrations to their final test concentrations.[5]
-
Controls: Include a positive control (wells with broth and inoculum, but no compound) to ensure microbial growth and a negative control (wells with broth only) to check for media sterility.[6]
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[6][7]
Comparative Anticancer Activity
The same chemical properties that drive antimicrobial effects also empower nitrothiophene analogs as potential anticancer agents. The hypoxic microenvironment of solid tumors can enhance the reductive activation of nitro-aromatic compounds, offering a degree of tumor selectivity.
Structure-Activity Relationship (SAR) in Anticancer Analogs
The design of anticancer nitrothiophenes focuses on enhancing cytotoxicity towards cancer cells while minimizing effects on healthy cells.
-
Substituent Position: The nature and position of substituents significantly impact activity. The introduction of various groups can influence interactions with key cellular targets like topoisomerase, tyrosine kinases, or tubulin.[1]
-
Heterocyclic Moieties: Fusing or linking other heterocyclic rings (e.g., pyrimidines, pyrroles) to the nitrothiophene core can drastically enhance potency. These additions can improve binding affinity to biological targets and alter the drug-like properties of the molecule.[8]
-
Amide and Carboxamide Groups: The presence of amide or carboxamide functionalities can facilitate hydrogen bonding interactions with protein targets, leading to increased inhibitory activity.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) measures a compound's potency in inhibiting a biological process, such as cell growth, by 50%. The table below compares the cytotoxic effects of various thiophene derivatives on human cancer cell lines.
| Compound/Analog | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thienopyrimidine derivative (3b) | Thienopyrimidine | HepG2 (Liver) | 3.11 | [8] |
| Thienopyrimidine derivative (3b) | Thienopyrimidine | PC-3 (Prostate) | 2.15 | [8] |
| Thieno[3,2-b]pyrrole derivative (4c) | Thieno[3,2-b]pyrrole | HepG2 (Liver) | 3.02 | [8] |
| Thiophene carboxamide derivative (21) | Thiophene carboxamide | HCT-116 (Colon) | 12.60 (µg/mL) | [9] |
| Thiophene derivative (1312) | Thiophene derivative | SGC-7901 (Gastric) | 0.34 | [10] |
| Thiophene derivative (1312) | Thiophene derivative | HT-29 (Colon) | 0.36 | [10] |
Expert Analysis: The data highlights the significant potential of thiophene-based compounds as anticancer agents, with several analogs demonstrating potent activity in the low micromolar and even nanomolar range.[8][10] The fusion of the thiophene ring with other heterocycles, as in the thienopyrimidine and thieno[3,2-b]pyrrole examples, is a highly effective strategy for generating potent cytotoxicity. Compound 1312, with its sub-micromolar IC₅₀ values, represents a highly promising lead for further development, demonstrating that targeted modifications can yield exceptionally potent molecules.[10]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a robust, colorimetric method for assessing the metabolic activity of cells, which serves as a reliable indicator of cell viability and proliferation.[11][12]
Conceptual Framework of SAR Analysis
Caption: Conceptual model for Structure-Activity Relationship (SAR) studies.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the nitrothiophene analogs. Remove the old media from the cells and add fresh media containing the desired concentrations of the test compounds. Include untreated and vehicle (e.g., DMSO) controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[11][13][14]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value for each compound.
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Thiophene derivatives, including commercial drugs like Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[15][16] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[15][17] By inhibiting these enzymes, the compounds block the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[15][18] Substituted nitrothiophenes are being explored for this purpose, with the hypothesis that they can modulate critical signaling pathways like NF-κB and MAPK, which regulate the expression of pro-inflammatory genes.[19]
Conclusion and Future Outlook
The substituted nitrothiophene scaffold is a remarkably fertile ground for the discovery of novel therapeutic agents. As demonstrated, precise modifications to the core structure allow for the rational design of potent antimicrobial and anticancer compounds. The structure-activity relationships discussed herein highlight that enhancing the electrophilic character of the ring and introducing functionalities capable of specific target interactions are winning strategies. The detailed experimental protocols provided serve as a self-validating framework for the continued evaluation of new analogs. Future work should focus on optimizing the pharmacokinetic profiles of these potent compounds and further exploring their potential as anti-inflammatory agents to broaden their therapeutic utility.
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. clyte.tech [clyte.tech]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of Nitrothiophene Derivatives in Antimicrobial Assays
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitrothiophene derivatives, a promising class of antimicrobial agents. By dissecting the influence of molecular structure on biological activity, we aim to furnish researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of optimizing these compounds for enhanced efficacy and safety.
Introduction: The Imperative for Novel Antimicrobials
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of combating multidrug-resistant pathogens. Nitroaromatic compounds, particularly nitrothiophene derivatives, have emerged as a significant area of research due to their potent and often broad-spectrum antimicrobial properties.[1][2] The core of their therapeutic potential lies in a unique mechanism of action, which, when understood and harnessed through meticulous SAR studies, can lead to the development of next-generation antibiotics. This guide synthesizes experimental data to illuminate the causal links between chemical structure and antimicrobial performance.
The Reductive Bioactivation Pathway: Mechanism of Action
The antimicrobial effect of nitrothiophenes is not inherent to the parent molecule but is contingent upon its activation within the bacterial cell. These compounds are prodrugs, requiring reductive bioactivation by bacterial nitroreductases (NTRs) to exert their cytotoxic effects.[2][3][4]
The Activation Cascade:
-
Entry: The nitrothiophene derivative passively diffuses or is transported into the bacterial cell.
-
Reduction: Inside the bacterium, enzymes such as the F420-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis or NfsA and NfsB in Escherichia coli catalyze the reduction of the nitro group.[3][4][5]
-
Generation of Radicals: This enzymatic reduction generates highly reactive nitrogen species, including nitric oxide (NO).[5]
-
Cellular Damage: These reactive species induce widespread, non-specific damage to critical cellular components, including DNA, proteins, and membranes, leading to bacterial cell death.[1][5]
This multi-targeted mechanism is a key advantage, as it is believed to lower the frequency of resistance development compared to single-target antibiotics.[1]
Caption: Reductive bioactivation of nitrothiophene prodrugs within a bacterial cell.
Dissecting the Molecule: Core Structure-Activity Relationships
Experimental data consistently demonstrates that specific structural motifs are critical for the antimicrobial potency of nitrothiophene derivatives.
The Essential Nitro Group
The nitro (-NO₂) group is the cornerstone of activity. Its presence and positioning are paramount for the compound's ability to undergo the necessary reductive bioactivation.[2]
-
Position is Key: The placement of the nitro group at the C-5 position of the thiophene ring is critical for potent activity. Shifting the nitro group to the C-3 position or substituting it with other functionalities, such as an acetyl group, results in a dramatic loss or complete abolishment of antimicrobial effects.[2][5]
-
Dinitro-Substitution: The introduction of a second nitro group at the C-3 position does not enhance efficacy and has been linked to increased mutagenicity, posing a significant safety concern.[5]
The Influence of the Thiophene Scaffold and Substituents
While the 5-nitro group is the primary pharmacophore, substitutions on the thiophene ring and the nature of appended side chains are crucial for modulating potency, spectrum of activity, and pharmacological properties.
-
Electronic Properties: A quantitative structure-activity relationship (QSAR) analysis of 2-nitrothiophenes revealed a correlation between antibacterial activity against E. coli and Micrococcus luteus and calculated electronic properties like HOMO energies and atomic charges at the sulfur atom.[6] This suggests that the electronic environment of the thiophene ring directly influences the compound's biological function.
-
Overcoming Efflux: A major challenge in developing antibiotics, especially against Gram-negative bacteria, is the action of efflux pumps like the AcrAB-TolC system, which expel drugs from the cell.[1] Strategic modifications to the side chains of nitrothiophene derivatives have proven effective in engineering compounds that evade these pumps. By using structure-based design to optimize substituents, researchers have successfully developed nitrothiophene carboxamides that lose their affinity for the AcrB efflux pump, thereby restoring potency against wild-type and multidrug-resistant bacteria.[3][4]
-
Hybrid Molecules: Incorporating other biologically active moieties, such as a benzoxazole group, can lead to novel derivatives with broad-spectrum activity and a reduced liability to efflux.[1]
Comparative Analysis of Nitrothiophene Derivatives
The following table summarizes experimental data for representative nitrothiophene derivatives, highlighting the impact of structural modifications on their antimicrobial activity, measured as the Minimum Inhibitory Concentration (MIC).
| Compound/Derivative Class | Key Structural Features | Target Microorganism | MIC (µg/mL) | Key Insights & Causality |
| Compound 1 | 5-Nitrothiophene with a piperazine-linked side chain | Mycobacterium tuberculosis | ~1 | The 5-nitro position is essential for activity against both replicating and non-replicating Mtb. Activity is dependent on the Ddn nitroreductase.[5] |
| Inactive Analogues | Nitro group moved to C-3 or replaced by acetyl | Mycobacterium tuberculosis | >100 | Demonstrates the critical importance of the 5-nitro group for bioactivation. Loss of this feature renders the compound inactive.[5] |
| IITR00803 | Benzoxazole-nitrothiophene hybrid | E. coli, S. enterica (Enteric pathogens) | Potent | The benzoxazole moiety contributes to broad-spectrum activity. The overall structure is not susceptible to efflux by the AcrAB-TolC pump.[1] |
| Nitrothiophene Carboxamides | Optimized side chains to reduce efflux pump binding | E. coli, Shigella spp., Salmonella spp. | Potent in WT & MDR strains | Structure-based design successfully engineered out the liability for efflux pump recognition, restoring potency in otherwise resistant strains.[3][4] |
| 2-Chloro/Bromo-3,5-dinitrothiophenes | Dinitro substitution with halogen at C-2 | E. coli, M. luteus | Predicted High Activity | QSAR models predict high activity, though potential toxicity from dinitro substitution is a concern.[6] |
Experimental Protocols: Quantifying Antimicrobial Potency
The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for assessing the in vitro activity of an antimicrobial agent. The broth microdilution method is a widely adopted, robust technique for this purpose.[7][8][9]
Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the standardized steps for determining the MIC of nitrothiophene derivatives.
1. Inoculum Preparation: a. Select 2-3 isolated colonies of the target bacterium from an overnight culture on a non-selective agar plate.[10] b. Suspend the colonies in a sterile saline or broth solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] d. Further dilute the standardized suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the microtiter plate wells.
2. Compound Dilution Series: a. Dissolve the nitrothiophene derivative in a suitable solvent (e.g., DMSO). b. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing compound concentrations across the plate.
3. Inoculation and Incubation: a. Inoculate each well of the microtiter plate (containing the compound dilutions) with the prepared bacterial inoculum. b. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). c. Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours).
4. Result Interpretation: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is defined as the lowest concentration of the antimicrobial compound that completely inhibits visible growth of the microorganism.[7]
References
- 1. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
A Comparative Guide to Thiophene-Based Anticancer Agents: Evaluating the Landscape Beyond a Single Scaffold
The thiophene ring, a sulfur-containing heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and synthetic versatility have made it a focal point for the development of novel anticancer agents.[3] Thiophene derivatives have been shown to interact with a wide array of cancer-specific protein targets, inhibiting critical signaling pathways involved in tumorigenesis and proliferation.[1][3] This guide provides a comparative analysis of prominent thiophene-based anticancer agents.
While this guide was prompted by an inquiry into Ethyl 5-chloro-4-nitrothiophene-2-carboxylate (CAS: 89640-03-9)[4][5], a comprehensive review of publicly available scientific literature reveals a notable absence of data regarding its specific anticancer activity. It is primarily cataloged as a chemical intermediate.[6] Therefore, this guide will situate this compound as a versatile precursor in synthetic chemistry and broaden the scope to compare classes of well-characterized, biologically active thiophene derivatives, providing researchers with a clearer understanding of the structure-activity relationships (SAR) that drive efficacy in this compound class.
The Thiophene Scaffold: A Platform for Diverse Anticancer Mechanisms
The therapeutic potential of thiophene-based compounds stems from their ability to be extensively functionalized, leading to derivatives that can act through various anticancer mechanisms.[7] The nature and position of substituents on the thiophene ring are critical and significantly impact the biological activity and target specificity.[7][8] Key mechanisms of action identified for thiophene derivatives include:
-
Kinase Inhibition: Many thiophene analogs, particularly thieno[2,3-d]pyrimidines, are designed to target the ATP-binding site of protein kinases, which are often dysregulated in cancer.[9]
-
Tubulin Polymerization Inhibition: Certain derivatives can interfere with microtubule dynamics, a validated target for cancer chemotherapy, leading to cell cycle arrest and apoptosis.[2][8]
-
Topoisomerase Inhibition: These enzymes are crucial for managing DNA topology during replication. Thiophene compounds have been developed to inhibit their function, leading to DNA damage and cell death.[2][8]
-
Apoptosis Induction: Beyond specific enzyme inhibition, many thiophene derivatives can trigger programmed cell death through the activation of reactive oxygen species (ROS) and caspase pathways.[8][10]
Comparative Analysis of Thiophene-Based Anticancer Agents
To illustrate the structure-activity relationships within this class, we will compare several distinct thiophene derivatives that have been evaluated for their anticancer properties.
Data Summary: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC50) of selected thiophene derivatives against various human cancer cell lines. This data highlights how modifications to the core thiophene scaffold influence potency and selectivity.
| Compound Class | Specific Derivative | Target Cell Line | IC50 (µM) | Primary Mechanism of Action (if known) |
| Thieno[2,3-d]pyrimidines | Compound 1c (R1=H, R2=Br, R3=H) | A549 (Lung) | 15.8 | Tyrosine Kinase Inhibition |
| Thieno[2,3-d]pyrimidines | Compound 1d (R1=H, R2=H, R3=OCH3) | A549 (Lung) | 10.2 | Tyrosine Kinase Inhibition |
| Cyclopenta[b]thiophene | Compound 7 | MCF-7 (Breast) | High Activity Reported | Tyrosine Kinase Inhibition |
| Cyclopenta[b]thiophene | Compound 9 | MCF-7 (Breast) | High Activity Reported | Tyrosine Kinase Inhibition |
| Thiophene Carboxamides | Compound 1312 | SGC-7901 (Gastric) | 0.34 | Dual β-tubulin and Wnt/β-catenin inhibition |
| Thiophene-based Folic Acid Analogs | Compound 6 | CCRF-CEM (Leukemia) | 1.8 | Folic Acid Antagonist |
| Thiophene-based Folic Acid Analogs | Compound 7 | CCRF-CEM (Leukemia) | 2.1 | Folic Acid Antagonist |
Data synthesized from multiple sources.[9][10][11][12]
Structure-Activity Relationship (SAR) Insights
The data reveals critical SAR trends. For the thieno[2,3-d]pyrimidine series, substitutions on the fused ring system are essential for activity.[9] For instance, the introduction of a bromine (Compound 1c) or a methoxy group (Compound 1d) significantly enhances cytotoxicity against A549 lung cancer cells compared to the unsubstituted parent compound (IC50 > 50 µM).[9]
In the case of thiophene carboxamides , Compound 1312 demonstrates potent, sub-micromolar activity by targeting both tubulin and the Wnt/β-catenin pathway.[10] This dual-action mechanism may contribute to its high efficacy in gastrointestinal cancer cell lines.
This compound: A Synthetic Hub
While not an established anticancer agent itself, this compound is an excellent starting material for chemical synthesis due to its distinct and reactive functional groups.[13]
-
Nitro Group (-NO2): The nitro group is a versatile functional handle. It can be readily reduced to an amine (-NH2), which can then be used for amide bond formation, diazotization, or as a directing group for further ring substitutions. This transformation is fundamental for building more complex molecular architectures.
-
Chloro Group (-Cl): As a halogen, the chloro group can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, alkyl, or alkyne moieties. It can also be a target for nucleophilic aromatic substitution.
-
Ethyl Ester (-COOEt): The ester can be hydrolyzed to the corresponding carboxylic acid, providing a site for amide coupling to introduce new side chains or link to targeting ligands. Alternatively, it can be reduced to an alcohol.
These reactive sites make the molecule a valuable building block for creating a library of novel thiophene derivatives for anticancer screening.
References
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. kthmcollege.ac.in [kthmcollege.ac.in]
- 4. This compound | 89640-03-9 [m.chemicalbook.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buy Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate | 477491-15-9 [smolecule.com]
This guide provides a comprehensive comparative analysis of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate and structurally related compounds as potential enzyme inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents available experimental data for analogous compounds, and offers detailed protocols for evaluating their inhibitory activities. While direct experimental data on the enzyme inhibitory profile of this compound is not extensively available in the public domain, this guide establishes a framework for its investigation based on the well-documented activities of similar chemical entities.
Introduction: The Therapeutic Potential of Thiophene Scaffolds
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile building block for designing enzyme inhibitors. The introduction of diverse substituents, such as nitro groups and halogens, can significantly modulate the biological activity of the thiophene core, leading to potent and selective inhibitors of various enzyme classes. This guide focuses on the emerging class of substituted nitrothiophene-2-carboxylates, with a specific emphasis on this compound, to explore its potential as a valuable lead compound in drug discovery.
Mechanistic Insights: How Nitrothiophenes May Inhibit Enzymes
The biological activity of nitro-heterocyclic compounds is often linked to the reductive activation of the nitro group within the target cell or microorganism. This process can generate reactive nitroso and hydroxylamine intermediates, as well as nitro-anion radicals. These reactive species can subsequently interact with and damage cellular macromolecules, including DNA and proteins, leading to cytotoxic or inhibitory effects.
One proposed mechanism of action for some nitrothiophenes involves the nucleophilic attack by intracellular thiols, such as cysteine residues in enzyme active sites, on the electron-deficient thiophene ring. The presence of electron-withdrawing groups like the nitro and chloro substituents on this compound is expected to enhance the electrophilicity of the thiophene ring, making it more susceptible to such nucleophilic attacks. This covalent modification of the enzyme can lead to irreversible inhibition.
Comparative Analysis of Related Thiophene Derivatives
While specific enzyme inhibition data for this compound is scarce, a review of structurally similar compounds provides valuable insights into its potential targets and potency. The following table summarizes the inhibitory activities of several thiophene-2-carboxylate and nitrothiophene derivatives against various enzymes.
| Compound Name/Class | Enzyme Target | IC50/Ki Value | Reference |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | IC50 = 3.19 μM | [1] |
| 5-chlorothiophene-3-carboxylic acid | D-amino acid oxidase (DAO) | IC50 = 0.04 µM | [2] |
| 5-chlorothiophene-2-carboxylic acid | D-amino acid oxidase (DAO) | Not specified, but showed substantial improvement over parent compound | [2] |
| 5-chlorothiophene-2-carboxylic acid derivatives | Thrombin and Factor Xa | IC50 values in the micromolar to sub-micromolar range | [3] |
| 2-pyrimidyl-5-amidothiophenes | AKT | IC50 values as low as single-digit nanomolar | [4] |
| Nitrothiophene carboxamides | Bacterial nitroreductases (for activation) | Potent activity against various bacteria | [5] |
| 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids | HCV NS5B polymerase | Potent inhibitors | [6] |
| Thiophene-2-sulfonamide derivatives | Lactoperoxidase | IC50 = 3.4 nM, Ki = 2 ± 0.6 nM for the most potent compound | [7] |
Analysis of Structure-Activity Relationships (SAR):
The available data suggests that the substitution pattern on the thiophene ring plays a crucial role in determining both the target specificity and the inhibitory potency.
-
Halogen Substitution: The presence of a chloro group at the 5-position of the thiophene ring appears to be beneficial for the inhibitory activity against D-amino acid oxidase and is a common feature in potent thrombin and Factor Xa inhibitors.[2][3]
-
Carboxylate Group: The carboxylic acid or its ester derivative at the 2-position is a common feature in many of these inhibitors and is likely involved in key interactions with the enzyme's active site.
-
Nitro Group: The nitro group is a key feature of nitrothiophene carboxamides that act as prodrugs, requiring activation by bacterial nitroreductases.[5] Its electron-withdrawing nature can also enhance the reactivity of the thiophene ring.
-
Amide Linkages: The presence of carboxamide groups can provide additional points of interaction with the target enzyme, as seen in the potent AKT inhibitors.[4]
Based on these observations, it is plausible that this compound could exhibit inhibitory activity against a range of enzymes, particularly those with nucleophilic residues in their active sites or those involved in metabolic pathways susceptible to disruption by reactive nitro intermediates.
Experimental Protocols for Enzyme Inhibition Assays
To facilitate the investigation of this compound and its analogs, detailed protocols for two common enzyme inhibition assays are provided below. These assays are well-suited for screening and characterizing the inhibitory potential of novel compounds.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity and screen for its inhibitors.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product that can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare fresh solutions of ATCI and DTNB in phosphate buffer.
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of various concentrations of the test compound.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of the ATCI substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.
Carbonic Anhydrase (CA) Inhibition Assay (Esterase Activity)
This assay measures the esterase activity of carbonic anhydrase and is suitable for screening inhibitors.
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be monitored spectrophotometrically at 405 nm.
Materials:
-
Human Carbonic Anhydrase (e.g., hCA I or hCA II) enzyme solution
-
p-Nitrophenyl acetate (p-NPA) substrate solution
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare a stock solution of p-NPA in a suitable solvent like acetonitrile.
-
Plate Setup:
-
Blank: Buffer + solvent for the test compound.
-
Control (100% activity): Buffer + CA enzyme solution + solvent for the test compound.
-
Test Sample: Buffer + CA enzyme solution + various concentrations of the test compound.
-
-
Pre-incubation: Add the buffer, CA enzyme, and test compound/solvent to the respective wells. Mix and incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Initiate Reaction: Add the p-NPA substrate solution to all wells to start the reaction.
-
Endpoint Measurement: Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). Measure the absorbance at 405 nm.
-
Data Analysis: Subtract the absorbance of the blank from all readings. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Visualization of Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Figure 1: Conceptual relationship between this compound, related compounds, and their potential or known enzyme targets.
Figure 2: A generalized workflow for conducting an enzyme inhibition assay and subsequent data analysis.
Conclusion and Future Directions
This compound represents an intriguing scaffold for the development of novel enzyme inhibitors. While direct experimental evidence of its inhibitory activity is currently limited, the analysis of structurally related compounds suggests its potential to interact with a variety of enzymatic targets. The presence of the chloro and nitro substituents on the thiophene-2-carboxylate core provides a unique chemical entity that warrants further investigation.
Researchers are encouraged to utilize the provided experimental protocols to systematically screen this compound against a panel of relevant enzymes, including but not limited to acetylcholinesterase, carbonic anhydrases, and various kinases and proteases. Such studies will be instrumental in elucidating its biological activity, identifying its primary molecular targets, and paving the way for its potential development as a therapeutic agent. Further structure-activity relationship studies, involving the synthesis and evaluation of a focused library of analogs, will be crucial for optimizing its potency and selectivity.
References
- 1. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of Synthesized Ethyl 5-chloro-4-nitrothiophene-2-carboxylate by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity analysis is not merely a quality control step but a cornerstone of safety and efficacy. Ethyl 5-chloro-4-nitrothiophene-2-carboxylate, a key building block in medicinal chemistry, is no exception. Its impurity profile can significantly influence the outcome of subsequent synthetic steps and the pharmacological properties of the final compound. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this synthesized compound, supported by experimental protocols and data.
The Critical Role of Purity in Drug Synthesis
The presence of impurities, even in trace amounts, can have significant consequences in drug development. They can lead to side reactions, lower yields, and in the worst-case scenario, introduce toxic byproducts into the final drug product. For a compound like this compound, potential impurities can arise from several sources during its multi-step synthesis, including:
-
Unreacted Starting Materials: Such as 2-chlorothiophene or 5-chlorothiophene-2-carboxylic acid.
-
Intermediates: Incomplete reactions can leave residual intermediates in the final product.
-
Positional Isomers: The nitration step can potentially yield isomers, such as Ethyl 5-chloro-3-nitrothiophene-2-carboxylate, which may have different reactivity and toxicological profiles.
-
Byproducts: Side reactions can generate a variety of unintended molecules.
Therefore, a robust and validated analytical method is paramount to ensure the purity and consistency of each batch of synthesized this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the most widely adopted technique for the purity analysis of non-volatile and thermally labile small organic molecules like this compound.[1][2] Its high resolving power allows for the effective separation of the main compound from closely related impurities.
Proposed RP-HPLC Method
A stability-indicating, gradient RP-HPLC method is proposed for the quantitative analysis of this compound and its potential impurities. The rationale for the selection of key parameters is as follows:
-
Column: A C18 column is chosen due to its versatility and wide applicability in separating moderately polar to non-polar compounds. The hydrophobicity of the target molecule makes it well-suited for retention and separation on a C18 stationary phase.
-
Mobile Phase: A gradient elution with acetonitrile and water (with a small amount of acid like formic or phosphoric acid to improve peak shape) is proposed. A gradient is often necessary to achieve good resolution of early-eluting polar impurities and later-eluting non-polar impurities within a reasonable run time.
-
Detection: UV detection is appropriate as the nitroaromatic and thiophene chromophores in the molecule are expected to have strong UV absorbance. A photodiode array (PDA) detector is recommended to obtain spectral information, which can aid in peak identification and purity assessment.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can provide complementary and sometimes superior information for purity assessment. The choice of method often depends on the specific analytical challenge and the information required.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Signal intensity is directly proportional to the number of atomic nuclei. | Differential migration of components on a stationary phase via a liquid mobile phase. |
| Analyte Suitability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds with NMR-active nuclei. | Wide range of compounds, primarily for qualitative analysis. |
| Quantification | Relative (Area %); requires reference standards for absolute quantification. | Relative (Area %); requires reference standards for absolute quantification. | Absolute (primary ratio method); can quantify without a specific reference standard of the analyte.[3][4] | Semi-quantitative at best. |
| Resolution | High to very high. | Very high, especially with capillary columns. | Generally lower than chromatographic methods. | Low. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range), especially with specific detectors. | Moderate (µg to mg range). | Low (µg to ng range). |
| Impurity Detection | Excellent for non-volatile impurities and isomers. | Excellent for volatile impurities (e.g., residual solvents). | Detects all proton-containing impurities. | Good for rapid screening of major impurities. |
| Strengths | Versatile, robust, widely applicable for non-volatile compounds. | Unparalleled resolution for volatile compounds. | Absolute quantification, structural information.[5] | Simple, rapid, and inexpensive. |
| Limitations | Requires reference standards for absolute quantification, not suitable for volatile compounds. | Limited to thermally stable and volatile compounds. | Lower sensitivity, potential for signal overlap. | Low resolution and sensitivity, not quantitative. |
In-depth Look at Alternative Methods
Gas Chromatography (GC)
GC is an excellent complementary technique to HPLC, particularly for identifying and quantifying volatile impurities that may not be detected by HPLC, such as residual solvents from the synthesis and purification steps.[6][7] For this compound, which is a semi-volatile compound, GC analysis is feasible, likely with a high-temperature capillary column and a mass spectrometry (MS) detector for definitive identification of impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary method for purity determination.[4][8] Unlike chromatographic techniques that provide a relative purity based on the detector response, qNMR provides an absolute purity value by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[9] This makes qNMR an invaluable tool for certifying reference standards and for obtaining a more accurate purity assessment, as it is less susceptible to differences in detector response factors between the main compound and its impurities.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique that is primarily used for qualitative analysis, such as monitoring the progress of a reaction or for a quick check of the purity of a sample.[10][11] While it lacks the resolution and quantitative capabilities of HPLC and GC, it can be a useful screening tool to identify the presence of major impurities before committing to more time-consuming and expensive analyses.
Experimental Protocols
Proposed RP-HPLC Method for Purity Analysis
-
Chromatographic System:
-
HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 70% A, 30% B
-
5-25 min: Linear gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30.1-35 min: Return to 70% A, 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
GC-MS Method for Volatile Impurity Analysis
-
Chromatographic System:
-
Gas chromatograph coupled with a Mass Spectrometer (MS).
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C, hold for 5 min.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.
-
Filter through a 0.45 µm syringe filter if necessary.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard or by area normalization if response factors are known to be similar.
-
qNMR Method for Absolute Purity Determination
-
NMR Spectrometer:
-
400 MHz or higher field NMR spectrometer.
-
-
Internal Standard:
-
A certified internal standard with a known purity, such as maleic acid or dimethyl sulfone, that has a resonance signal that does not overlap with the analyte signals.
-
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized compound and 5-10 mg of the internal standard into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the absolute purity using the following equation:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
-
Logical Framework for Purity Analysis
Caption: Logical flow for a comprehensive purity analysis of the target compound.
Conclusion: A Multi-faceted Approach to Purity Assurance
For the routine and high-throughput purity analysis of synthesized this compound, a validated RP-HPLC method is highly recommended due to its excellent resolution, sensitivity, and robustness for non-volatile compounds. However, for a comprehensive understanding of the impurity profile, especially during process development, validation, or for the qualification of reference standards, a multi-faceted approach is crucial.
-
HPLC serves as the primary tool for routine quality control.
-
GC-MS is invaluable for the detection of volatile impurities that are often missed by HPLC.
-
qNMR provides an orthogonal and absolute measure of purity, offering a higher level of confidence in the final purity value and serving as an excellent method for the certification of reference materials.[12]
By understanding the strengths and limitations of each technique, researchers and drug development professionals can select the most appropriate analytical strategy to ensure the quality, safety, and consistency of this compound, thereby contributing to the overall success of the drug development process.
References
- 1. developed rp-hplc method: Topics by Science.gov [science.gov]
- 2. public.pensoft.net [public.pensoft.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
- 12. pubs.acs.org [pubs.acs.org]
Cross-reactivity studies of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate with other biological targets
A Strategic Guide to Profiling the Cross-Reactivity of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Unintended interactions between a therapeutic agent and biological targets other than the primary intended one, known as off-target effects, are a major cause of adverse drug reactions and clinical trial failures.[1][2] A systematic evaluation of a compound's promiscuity against a wide range of targets is a cost-effective strategy to predict clinical adverse effects and mitigate safety-related attrition early in the drug discovery process.[3] This guide outlines a multi-tiered approach, from initial computational predictions to broad-panel in vitro screening and focused cellular assays, ensuring a robust and self-validating assessment of this compound's selectivity.
Part 1: Foundational Insights from the Thiophene Scaffold
Thiophene and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The nitrothiophene subclass, in particular, has been investigated for its biological activities.[6] For instance, certain nitrothiophene carboxamides have demonstrated narrow-spectrum antibacterial activity, acting as prodrugs activated by bacterial nitroreductases.[7][8] This known bioactivity within the chemical family underscores the necessity of a thorough cross-reactivity assessment for this compound to distinguish desired on-target effects from potentially confounding off-target interactions.
Part 2: The Initial Step – In Silico Off-Target Prediction
Before embarking on resource-intensive experimental assays, computational methods provide a rapid and cost-effective first pass to identify potential off-target liabilities.[9] These tools use algorithms based on ligand homology, protein structure, and machine learning to predict interactions between a small molecule and a vast array of biological targets.[10][11][12]
The rationale for this initial step is to generate a data-driven hypothesis of potential off-targets, which can then be used to guide the selection of more focused experimental assays. This approach prioritizes resources and increases the efficiency of the subsequent wet lab validation.[13]
Recommended In Silico Workflow:
-
Ligand-Based Similarity Searching: Utilize databases like PubChem, ChEMBL, and BindingDB to identify proteins that are targeted by compounds structurally similar to this compound.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of the compound and screen it against a database of protein structures to identify potential binding partners.
-
Target Prediction Servers: Employ web-based tools such as SwissTargetPrediction, SuperPred, and SEA (Similarity Ensemble Approach) to predict a ranked list of likely protein targets.
Caption: Workflow for computational off-target prediction.
Part 3: Broad-Spectrum In Vitro Profiling
Following the in silico analysis, the next critical phase is to experimentally screen the compound against large, well-characterized panels of biological targets. Several contract research organizations (CROs) offer comprehensive in vitro safety pharmacology profiling services that assess the interaction of a compound with hundreds of targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and enzymes.[14][15][16]
This step provides a broad, unbiased view of the compound's interactivity and is considered an industry standard for identifying potential safety liabilities early in development.[3][17] The data generated from these panels can reveal off-target interactions that were not predicted by computational models and provide a more complete picture of the compound's selectivity.
Comparative Data from Commercial Safety Panels
The table below illustrates the typical format of data obtained from a broad-panel screen. The results for this compound are hypothetical and serve as an example of how to present and compare the findings.
| Target Class | Specific Target | Assay Type | % Inhibition at 10 µM (Hypothetical) | Interpretation |
| GPCR | Adenosine A2A | Binding | 8% | No significant interaction |
| Beta-2 Adrenergic | Functional | 12% | No significant interaction | |
| Cannabinoid CB1 | Binding | 65% | Potential Off-Target Hit | |
| Kinase | ABL1 | Enzymatic | 92% | Potential Off-Target Hit |
| EGFR | Enzymatic | 15% | No significant interaction | |
| SRC | Enzymatic | 78% | Potential Off-Target Hit | |
| Ion Channel | hERG | Electrophysiology | 25% | Low risk of cardiac liability |
| Enzyme | COX-2 | Enzymatic | 5% | No significant interaction |
This data is for illustrative purposes only.
Part 4: Focused Mechanistic & Cellular Validation
Data from broad-panel screens identify potential off-target "hits." The subsequent step is to validate these interactions and understand their functional consequences in a cellular context. This involves performing dose-response studies and utilizing orthogonal assays to confirm the initial findings.
Experimental Protocol 1: Kinase Inhibitor Profiling
Given the hypothetical hit against kinases like ABL1 and SRC, a focused kinase selectivity profile is warranted. This can be achieved through various methods, including chemical proteomics approaches like Kinobeads, which allow for the profiling of inhibitors against a large panel of endogenous kinases.[18][19][20]
Objective: To determine the inhibitory potency (IC50) of this compound against a panel of kinases, including the initial hits and other closely related kinases.
Step-by-Step Methodology (Luminescent Kinase Assay):
-
Reagent Preparation: Prepare kinase reaction buffer, kinase/substrate solution, and a serial dilution of this compound.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate solution to wells containing the serially diluted compound. Initiate the reaction by adding 5 µL of ATP solution.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 10 µL of a luminescence-based detection reagent (e.g., ADP-Glo™) to each well. This reagent measures the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a luminescent kinase inhibition assay.
Experimental Protocol 2: Cellular Cytotoxicity Assessment
To assess the general cytotoxic effects that may arise from off-target activities, it is crucial to test the compound on a panel of diverse human cell lines.[21][22][23] Cytotoxicity assays measure the ability of a compound to cause cell damage or death and are a fundamental component of drug discovery.[24]
Objective: To evaluate the cytotoxic potential of this compound across a panel of representative cell lines.
Step-by-Step Methodology (MTT Assay):
-
Cell Seeding: Seed cells from different lines (e.g., HepG2 for liver, HEK293 for kidney, MCF-7 for breast cancer) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (50% cytotoxic concentration).
Part 5: Data Integration and Decision Making
The final step involves integrating the data from all three stages—in silico prediction, in vitro broad-panel screening, and focused cellular assays—to build a comprehensive cross-reactivity profile. This integrated profile allows for an informed decision on the future development of this compound.
Caption: A decision tree for advancing the compound.
By systematically following this guide, researchers can generate a robust data package that clearly defines the selectivity and potential liabilities of this compound. This proactive approach to cross-reactivity profiling is fundamental to modern drug discovery, enabling the development of safer and more effective therapeutics.
References
- 1. off-target effect | Nodes Bio Glossary [nodes.bio]
- 2. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Nitrothiophene CAS 609-40-5|Research Chemical [benchchem.com]
- 9. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 16. pharmaron.com [pharmaron.com]
- 17. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 18. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 19. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 21. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 23. kosheeka.com [kosheeka.com]
- 24. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
Safety Operating Guide
Prudent Practices for the Disposal of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate: A Guide for the Modern Laboratory
In the dynamic environment of drug discovery and chemical synthesis, the responsible management of novel chemical entities is paramount. Ethyl 5-chloro-4-nitrothiophene-2-carboxylate, a compound with potential applications in medicinal chemistry and materials science, requires careful consideration for its disposal to ensure the safety of laboratory personnel and the protection of our environment.[1][2] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in the principles of chemical safety and regulatory compliance. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream confidently and responsibly.
Core Directive: Hazard Identification and Risk Assessment
Given the presence of both a nitro group and a chloro substituent on the thiophene ring, this compound should be handled as a hazardous substance.[1] A thorough risk assessment is the foundational step before any handling or disposal procedure.
Anticipated Hazards:
-
Toxicity: Many nitroaromatic and chlorinated organic compounds exhibit toxicity. Assume this compound is harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
Reactivity: Nitro compounds can be reactive and may be incompatible with strong oxidizing or reducing agents.[4]
-
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and harmful to aquatic life.[5][6]
The following table summarizes the key data points for consideration:
| Parameter | Information | Source |
| Chemical Name | This compound | |
| CAS Number | 57800-76-7 | [7] |
| Molecular Formula | C7H6ClNO4S | |
| Hazard Class (Assumed) | Toxic, Irritant, Environmental Hazard | [3] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [3][8] |
| Disposal Route | Licensed Hazardous Waste Vendor | [9][10][11] |
Operational Protocol: A Step-by-Step Guide to Safe Disposal
This protocol is designed to be executed within a certified chemical fume hood.
1. Personal Protective Equipment (PPE): The First Layer of Safety
Before beginning, ensure all appropriate PPE is donned. This is a non-negotiable aspect of safe laboratory practice.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Double-gloving with nitrile gloves is recommended.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: If there is any risk of aerosolization and work cannot be conducted in a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.
2. Waste Segregation: Preventing Unwanted Reactions
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Dedicated Waste Stream: Designate a specific, properly labeled container for this compound waste. Do not mix it with other waste streams, especially those containing acids, bases, or reactive metals.[4][9]
-
Solid vs. Liquid: If you have both solid waste (e.g., contaminated filter paper) and liquid waste (e.g., reaction mother liquor), they should ideally be collected in separate, appropriately labeled containers.
3. Container Selection and Labeling: Clear and Compliant Communication
The waste container is the primary means of containment and communication of the hazard.
-
Container Choice: Use a chemically-resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[9]
-
Labeling: The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all components and their approximate percentages.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
4. The Disposal Workflow: A Visual Representation
The following diagram outlines the logical flow of the disposal process, from generation to final pickup.
Caption: A flowchart illustrating the key steps for the safe disposal of this compound.
5. Storage and Final Disposal: The Hand-off
-
Satellite Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should provide secondary containment to mitigate spills.[4]
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is the final and most critical resource. They are responsible for the collection and ultimate disposal of hazardous waste.[9][10][11] Never attempt to dispose of this chemical down the drain or in the regular trash.[9][11]
-
Empty Containers: Any container that held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[9][11] Subsequent rinses may also need to be collected, depending on institutional policies.
Scientific Integrity and Trustworthiness
The protocols outlined in this guide are based on established principles of laboratory safety and hazardous waste management. The segregation of chlorinated and nitro-containing compounds is crucial to prevent unforeseen reactions.[4][9] The involvement of a licensed EHS vendor ensures that the final disposal method, likely high-temperature incineration, is conducted in an environmentally sound and legally compliant manner.[5][13] By adhering to these procedures, you create a self-validating system of safety and compliance within your laboratory.
References
- 1. Buy Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate | 477491-15-9 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. vumc.org [vumc.org]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
